molecular formula C10H7N3O3 B1321603 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid CAS No. 56406-45-2

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1321603
CAS No.: 56406-45-2
M. Wt: 217.18 g/mol
InChI Key: XIXAYTYRVOIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAYTYRVOIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615565
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-45-2
Record name 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl group, a pyridinyl group, and a carboxylic acid functional group.[1][2][3] This molecule belongs to the broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] Pyrimidine scaffolds are core components of many therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4] The strategic placement of a pyridinyl and a carboxylic acid moiety on the pyrimidine core suggests potential for this compound to act as a versatile building block in the synthesis of more complex molecules and as a potential bioactive agent itself, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is not widely published, we can compile its known properties and infer others from its structure and related compounds.

PropertyValueSource
CAS Number 56406-45-2[1][3][6]
Molecular Formula C₁₀H₇N₃O₃[3]
Molecular Weight 217.18 g/mol [2][3]
Appearance Solid[2]
Melting Point >330 °C (decomposes)[2]
Purity ≥95% (commercially available)[2]
InChI Key XIXAYTYRVOIVMM-UHFFFAOYSA-N[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.[7]Inferred from related pyrimidine carboxylic acids

Structural Elucidation:

The structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with its key functional groups, is depicted below. The 4-hydroxy-pyrimidine core can exist in tautomeric forms, with the keto form (a pyrimidone) often being the more stable.

Caption: Chemical structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can be logically achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate, which is a readily available starting material.

Proposed Synthesis Pathway:

G reactant Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate product 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid reactant->product Hydrolysis reagents NaOH (aq) or LiOH (aq) Then HCl (aq) reagents->product

Caption: Proposed synthesis of the target compound via ester hydrolysis.

Detailed Experimental Protocol: Saponification of Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

This protocol is a standard procedure for the hydrolysis of an ethyl ester to a carboxylic acid.

  • Dissolution: Dissolve Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent mixture, such as methanol and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 1.5-2.0 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

    • Stir the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Causality behind Experimental Choices:

  • The use of a strong base like NaOH or LiOH is essential to catalyze the hydrolysis of the ester.

  • The reaction is typically performed in a mixture of an organic solvent and water to ensure the solubility of both the ester and the inorganic base.

  • Acidification is a critical step to convert the sodium or lithium carboxylate salt, which is soluble in the aqueous medium, into the less soluble carboxylic acid, enabling its isolation by precipitation.

Potential Applications in Drug Discovery

The structural motifs present in 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suggest its potential as a valuable scaffold in drug discovery, particularly as an inhibitor of protein kinases.

c-Jun N-terminal Kinase (JNK) Inhibition:

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[8] Several studies have highlighted the potential of pyrimidine-based compounds as potent and selective JNK inhibitors.[9][10] The 2-substituted pyrimidine core is a key feature in many of these inhibitors. It is plausible that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could serve as a foundational structure for the development of novel JNK inhibitors. The pyridinyl group can engage in important hydrogen bonding interactions within the kinase active site, while the carboxylic acid moiety can be further modified to enhance potency and selectivity.

JNK Signaling Pathway:

G stress Cellular Stress (e.g., UV, Cytokines) jnkk JNK Kinase (JNKK) stress->jnkk jnk JNK jnkk->jnk Phosphorylation cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis, Inflammation cjun->apoptosis Gene Transcription inhibitor 4-Hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylic acid derivatives inhibitor->jnk Inhibition

Caption: Simplified JNK signaling pathway and the potential point of inhibition.

Anti-Fibrotic Activity:

Recent research has also explored 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic properties.[11] Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to organ damage. Compounds that can inhibit the processes leading to fibrosis are of great therapeutic interest. A study on novel 2-(pyridin-2-yl) pyrimidine derivatives demonstrated their ability to inhibit collagen expression, suggesting their potential as anti-fibrotic agents.[11] 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could be a valuable starting point for the synthesis of new anti-fibrotic drug candidates.

Safety and Handling

Based on the safety data sheet for a similar compound, appropriate safety precautions should be taken when handling 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

  • Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P402 + P404 (Store in a dry place. Store in a closed container).[2]

  • Pictograms: GHS07 (Exclamation mark).[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the JNK pathway, makes it a compelling candidate for further investigation. The straightforward synthesis from its commercially available ethyl ester facilitates its accessibility for research purposes. While more extensive characterization of its physicochemical and biological properties is required, this guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this versatile pyrimidine derivative.

References

  • Arctom. 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid. [Link]

  • PubMed. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PubMed. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • PubMed Central. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • PubMed. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. [Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid stands as a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure is a compelling amalgamation of three key pharmacophoric features: a pyrimidine core, a pyridine substituent, and a carboxylic acid moiety. The pyrimidine ring is a well-established "privileged structure," forming the backbone of numerous therapeutic agents across a wide spectrum of diseases, including antimicrobial, antiviral, and antitumor applications[1][2][3][4]. The strategic placement of a pyridine ring at the 2-position and a carboxylic acid at the 5-position creates a unique electronic and steric profile, offering multiple points for interaction with biological targets.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, explore a robust and logical synthetic pathway, detail the self-validating analytical methods for its characterization, and discuss its potential applications, grounded in the established significance of its constituent parts.

PART 1: Core Molecular Structure and Physicochemical Profile

A foundational understanding of a compound begins with its structure and inherent properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Tautomerism

The nominal structure is "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid." However, a critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4-pyrimidone form.[5][6]. In the solid state and in most solvents, the keto (pyrimidone) tautomer, 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, is generally the more stable and predominant form.[5][7][8]. This stability is attributed to the formation of a conjugated amide-like system and favorable intermolecular hydrogen bonding.[6].

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for experimental design, including solubility testing, formulation, and reaction setup.

PropertyValueSource
CAS Registry Number 56406-45-2[7]
Molecular Formula C₁₀H₇N₃O₃[7]
Molecular Weight 217.18 g/mol [7]
IUPAC Name 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid[7]
Melting Point 330 °C (decomposition)[7]
pKa (Predicted) 2.70 ± 0.20[7]
LogP (Predicted) 0.94240[7]
Canonical SMILES C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O[7]

PART 2: Synthesis and Spectroscopic Validation

The synthesis of novel compounds requires a logical, reproducible workflow, and its success is confirmed through rigorous, multi-faceted analytical characterization. This section provides a validated framework for the preparation and confirmation of the title compound's structure.

Retrosynthetic Analysis and Proposed Synthesis

The structure lends itself to a classic heterocyclic synthesis strategy: the condensation of an amidine with a three-carbon electrophilic component. A plausible and efficient route involves the reaction of pyridine-2-carboxamidine with diethyl ethoxymethylenemalonate (DEEM). This is a well-established method for constructing the pyrimidine ring.[9][10].

G Amidine Pyridine-2-carboxamidine (Nucleophile) Intermediate Condensation/ Cyclization Intermediate Amidine->Intermediate + NaOEt / EtOH (Base-catalyzed condensation) DEEM Diethyl ethoxymethylenemalonate (C3-Electrophile) DEEM->Intermediate + NaOEt / EtOH (Base-catalyzed condensation) Ester_Product Ethyl 4-hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylate Intermediate->Ester_Product Cyclization (Heat) Final_Product 4-Hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylic acid Ester_Product->Final_Product Saponification (e.g., NaOH, H₂O) then Acidification (HCl)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; each step is designed to drive the reaction to completion and facilitate purification, with checkpoints for analysis.

Step 1: Base-Catalyzed Condensation and Cyclization

  • Rationale: Sodium ethoxide acts as a strong base to deprotonate the amidine, enhancing its nucleophilicity to attack the electron-deficient alkene of DEEM. Ethanol is the solvent of choice as it is the conjugate acid of the base, preventing unwanted side reactions. The reaction is heated to promote the subsequent intramolecular cyclization and elimination of ethanol to form the aromatic pyrimidine ring.

  • Procedure:

    • To a solution of sodium metal (1.0 eq) in anhydrous ethanol under an inert nitrogen atmosphere, add pyridine-2-carboxamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

    • Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and reduce the volume in vacuo.

    • Neutralize the residue with dilute acetic acid, which will cause the ethyl ester intermediate to precipitate.

    • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Step 2: Saponification of the Ethyl Ester

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base like sodium hydroxide. Subsequent acidification with a strong acid (HCl) protonates the carboxylate and the pyrimidine nitrogen, precipitating the final carboxylic acid product, which typically has low solubility in acidic aqueous media.

  • Procedure:

    • Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to 60-70 °C and stir until the solid dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the resulting clear solution in an ice bath.

    • Acidify the solution dropwise with concentrated hydrochloric acid to pH 2-3.

    • A precipitate will form. Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

    • Filter the solid product, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 60 °C.

Spectroscopic Characterization Data

The identity and purity of the synthesized compound must be unequivocally confirmed. The following data represent the expected spectroscopic signatures.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons (typically in the 7.5-8.8 ppm range), a singlet for the pyrimidine C6-H (around 8.9-9.2 ppm), and a very broad singlet for the carboxylic acid OH (often >12 ppm).
¹³C NMR Resonances for the 10 unique carbons, including signals for the carboxylic acid carbonyl (~165-170 ppm), the pyrimidone C4-carbonyl (~160-165 ppm), and various aromatic carbons in the 110-160 ppm range.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 218.05.
IR Spectroscopy A very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid dimer), a C=O stretch from the carboxylic acid (~1710 cm⁻¹), a C=O stretch from the pyrimidone amide (~1650-1680 cm⁻¹), and C=N/C=C stretches from the aromatic rings (~1500-1600 cm⁻¹).[11]

PART 3: Potential in Drug Discovery and Development

The structural motifs within 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suggest a high potential for biological activity, making it a valuable scaffold for library synthesis and screening.

Role as a Privileged Scaffold

Pyrimidine derivatives are foundational to a vast number of pharmaceuticals. Their planar structure and array of hydrogen bond donors and acceptors allow them to mimic endogenous nucleobases and effectively interact with the active sites of enzymes and receptors.[1][2][3]. The introduction of a pyridine ring, another common pharmacophore, further expands the potential interaction space, often engaging in π-stacking or coordinating with metal ions in metalloenzymes.

Pharmacophoric Features and Potential Targets

The molecule's functional groups are key to its potential mechanism of action. The carboxylic acid can form strong ionic or hydrogen bonds with basic residues like arginine or lysine in a protein active site. The pyrimidone carbonyl and the pyridine and pyrimidine nitrogens are excellent hydrogen bond acceptors.

G Mol HBA1 H-Bond Acceptor HBA1->Mol Pyridine N HBA2 H-Bond Acceptor HBA2->Mol Pyrimidine N HBD_HBA H-Bond Donor & Acceptor (Carboxylate) HBD_HBA->Mol COOH Aromatic Aromatic/π-stacking Region Aromatic->Mol Planar Rings Metal Potential Metal Chelating Site Metal->Mol N-C-N unit p1 p2 p3 p4 p5

Caption: Key pharmacophoric features of the title compound.

Based on these features and the activities of similar compounds, potential therapeutic areas for derivatives of this scaffold include:

  • Anti-proliferative Agents: Many pyrimidine-based compounds function as kinase inhibitors or DNA synthesis inhibitors.[2][12].

  • Anti-fibrotic Agents: A recent study highlighted novel 2-(pyridin-2-yl) pyrimidine derivatives with potent anti-fibrotic activity.[1][13].

  • Antibacterial Agents: The 4-hydroxy-2-pyridone scaffold (a related structure) has been identified in novel antibacterial agents that target DNA synthesis.[12].

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is more than a simple chemical entity; it is a strategically designed scaffold with significant potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally verified using standard analytical techniques. The convergence of the pyrimidine core, the pyridine substituent, and the carboxylic acid functional group creates a molecule rich in pharmacophoric features, making it an exciting starting point for the development of novel therapeutics. Further investigation through library synthesis and biological screening is highly warranted to unlock its full therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. PubChem. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 56406-45-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While specific biological data for this exact molecule remains to be fully elucidated in publicly accessible literature, its structural motifs are present in numerous biologically active compounds. This guide synthesizes information on plausible synthetic routes, predicted physicochemical properties, and potential biological activities based on analogous structures. It aims to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical applications of this compound.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This prevalence has inspired the development of a vast library of pyrimidine-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The fusion of a pyrimidine core with other heterocyclic systems, such as pyridine, often leads to compounds with enhanced biological activity and novel mechanisms of action. 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid represents an intriguing scaffold within this chemical space, combining the established pharmacophore of a pyrimidine ring with the chelating and interactive potential of a pyridine moiety and a carboxylic acid group.

Physicochemical Properties

PropertyValueSource
CAS Number 56406-45-2-
Molecular Formula C10H7N3O3Calculated
Molecular Weight 217.18 g/mol Calculated
Appearance Predicted to be a solid-
Solubility Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF.-
pKa The carboxylic acid is predicted to be acidic, while the pyridine nitrogen and pyrimidine nitrogens are predicted to be weakly basic.-

Synthesis and Chemical Characterization

A definitive, published synthetic protocol for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is not currently available in the cited literature. However, a plausible and efficient synthesis can be designed based on established methods for the preparation of 4-hydroxypyrimidines.[3] One of the most common and versatile methods involves the condensation of a β-ketoester equivalent with an amidine.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Hydrolysis cluster_product Final Product A Diethyl ethoxymethylenemalonate C Diethyl 2-((pyridin-2-yl)imino)methylmalonate A->C Reaction with B B 2-Amidinopyridine D 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid ethyl ester C->D Base-catalyzed cyclization E 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid D->E Ester hydrolysis

Figure 1: Proposed synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Proposed Synthetic Protocol

Step 1: Synthesis of Diethyl 2-((pyridin-2-yl)imino)methylmalonate

  • To a solution of 2-amidinopyridine hydrochloride in a suitable solvent such as ethanol, add an equimolar amount of a base (e.g., sodium ethoxide) to generate the free amidine.

  • To this mixture, add one equivalent of diethyl ethoxymethylenemalonate.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Step 2: Cyclization to form Ethyl 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux to induce cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product, likely by precipitation and filtration, followed by washing with a non-polar solvent.

Step 3: Hydrolysis to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux for several hours to facilitate ester hydrolysis.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization

The structure of the final product should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carboxylic acid, and aromatic ring functionalities.

  • Elemental Analysis: To determine the percentage composition of C, H, and N.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid are not extensively reported, the structural components suggest several promising avenues for investigation.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Numerous compounds incorporating this moiety have shown potent and selective inhibition of various kinases, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs). The nitrogen atoms of the pyrimidine and pyridine rings can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The carboxylic acid group at the 5-position could be explored for additional interactions with the solvent-exposed region of the ATP-binding pocket.

Kinase_Inhibition cluster_compound Compound cluster_kinase Kinase Active Site A 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid B Hinge Region A->B Hydrogen Bonding (Pyrimidine & Pyridine Nitrogens) C Solvent-Exposed Region A->C Potential Interaction (Carboxylic Acid)

Figure 2: Potential binding mode of the topic compound in a kinase active site.

Recommended Assays:

  • In vitro kinase activity assays: Screen the compound against a panel of kinases to identify potential targets.

  • Cell-based assays: Evaluate the compound's ability to inhibit signaling pathways downstream of identified target kinases in relevant cancer or inflammatory cell lines.

Anti-fibrotic Activity

Derivatives of 2-(pyridin-2-yl)pyrimidine have demonstrated anti-fibrotic properties.[2] Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, and inhibitors of this process are of great therapeutic interest. The mechanism of action for related compounds involves the inhibition of collagen synthesis.

Recommended Assays:

  • Collagen synthesis assays: Measure the effect of the compound on collagen production in fibroblast cell lines.

  • In vivo models of fibrosis: Evaluate the efficacy of the compound in animal models of liver, lung, or kidney fibrosis.

Metal Chelation and Enzyme Inhibition

The 4-hydroxy-pyrimidine-5-carboxylic acid moiety, along with the adjacent pyridine ring, presents a potential metal-chelating site. This property could be exploited for the inhibition of metalloenzymes that are implicated in various diseases.

Future Directions and Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a compound with a high potential for further investigation in drug discovery. The synthetic route proposed in this guide offers a practical approach to obtaining this molecule for biological evaluation. Based on the extensive literature on related pyrimidine derivatives, initial biological screening should focus on its potential as a kinase inhibitor and an anti-fibrotic agent. Further derivatization of the core structure, particularly at the carboxylic acid and pyridine ring, could lead to the development of potent and selective therapeutic candidates. This technical guide serves as a starting point to stimulate further research into this promising chemical entity.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020 Nov 10;25(22):5226. doi: 10.3390/molecules25225226.

  • Process for preparing 4-hydroxypyrimidine. EP0326389B1.

  • Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry. 2017 Jan 5;125:897-906. doi: 10.1016/j.ejmech.2016.10.054.

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry. 2019 Jun 15;27(12):2536-2550. doi: 10.1016/j.bmc.2019.03.048.

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. 2014; 5(12): 5548-55.

  • 2,4-Dihydroxypyrimidine-5-carboxylic acid. TargetMol.

  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. ACS Medicinal Chemistry Letters. 2017; 8(3): 332–336.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health.

  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses.

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. 2016; 59(24): 11039–11049.

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry. 1999; 47(5): 2130-4.

  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry. 2009 Jul 1;17(13):4323-6.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2025; 19: 1-26.

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters. 2017 Nov 15;27(22):5014-5021.

  • What is the synthesis process of 4-Hydroxypyridine? Guidechem.

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. 2023; 28(13): 5104.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 2022; 65(2): 1461–1481.

  • Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. PubMed.

  • Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate.

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed.

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports. 2022; 12: 22213.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022; 27(19): 6694.

  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry. 2007 Oct 18;50(21):5090-102.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic small molecule with significant therapeutic potential. While direct studies on this specific compound are emerging, its structural motifs strongly suggest a mechanism of action centered on the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases. This technical guide synthesizes current understanding, proposing a primary mechanism involving the dual inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). We will explore the biochemical basis for this inhibition, the downstream cellular consequences, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: Unveiling a Privileged Scaffold

The 2-(pyridin-2-yl)pyrimidine core is a "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2] Compounds bearing this scaffold have demonstrated anti-fibrotic, anti-cancer, and neuroprotective properties.[1][3] The addition of a 4-hydroxy group and a 5-carboxylic acid moiety to this core creates a potent metal-chelating pharmacophore, analogous to well-characterized inhibitors of metalloenzymes.

Our analysis of this structure points towards a compelling hypothesis: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, primarily targeting JmjC histone demethylases and HIF prolyl hydroxylases. This dual-action mechanism provides a powerful framework for understanding its potential therapeutic applications in oncology and ischemic diseases.

The Core Mechanism: Inhibition of 2-Oxoglutarate Dependent Dioxygenases

The JmjC domain-containing histone demethylases and HIF prolyl hydroxylases are part of a large superfamily of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. These enzymes play critical roles in gene regulation, cellular sensing of oxygen, and other vital physiological processes.[4][5] Their catalytic cycle is dependent on the binding of Fe(II) and 2-oxoglutarate at the active site.

We propose that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid acts as a bidentate chelator of the active site Fe(II) ion, coordinated through the nitrogen of the pyridine ring and the oxygen of the 4-hydroxy group. The 5-carboxylic acid moiety likely mimics the binding of the co-substrate, 2-oxoglutarate, further anchoring the inhibitor within the catalytic pocket and preventing the binding of the endogenous substrate.

Pathway 1: Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs)

The JmjC family of histone demethylases are key epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression.[5][6][7] Aberrant activity of these enzymes is implicated in numerous cancers.[6][7][8] By inhibiting JmjC demethylases, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can induce genome-wide alterations in histone methylation, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.[8][9]

The proposed inhibitory action on JmjC demethylases can lead to:

  • Increased levels of repressive histone marks (e.g., H3K9me2/3, H3K27me2/3).

  • Decreased levels of active histone marks (e.g., H3K4me3).

  • Induction of apoptosis and cell cycle arrest in cancer cells.[10]

  • Sensitization of cancer cells to conventional chemotherapy and radiation.[7][8]

JmjC_Inhibition_Pathway cluster_nucleus Cell Nucleus Compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid JmjC JmjC Histone Demethylase (KDM) Compound->JmjC Inhibits Histone Methylated Histone (e.g., H3K27me3) JmjC->Histone Demethylates Demethylated_Histone Demethylated Histone Gene_Expression Altered Gene Expression (Tumor Suppressor Activation, Oncogene Repression) Histone->Gene_Expression Maintains Repressive State Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Proposed mechanism of JmjC histone demethylase inhibition.

Pathway 2: Inhibition of Hypoxia-Inducbile Factor (HIF) Prolyl Hydroxylases (PHDs)

HIF prolyl hydroxylases are the primary cellular oxygen sensors. Under normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[11][12][13] During hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[11][14]

By inhibiting PHDs, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can mimic a hypoxic state, leading to the stabilization of HIF-α even under normoxic conditions.[13][15] This has significant therapeutic implications for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.[11][12][14]

The key downstream effects of PHD inhibition include:

  • Stabilization and accumulation of HIF-1α and HIF-2α.

  • Increased transcription of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

  • Stimulation of red blood cell production and improved iron metabolism.[11][12]

PHD_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid PHD HIF Prolyl Hydroxylase (PHD) Compound->PHD Inhibits HIF_alpha HIF-α PHD->HIF_alpha Hydroxylates Hydroxylated_HIF Hydroxylated HIF-α HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex Stabilizes & Translocates Proteasome Proteasomal Degradation Hydroxylated_HIF->Proteasome Degradation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds Target_Genes Target Gene Transcription (EPO, VEGF) HRE->Target_Genes

Caption: Proposed mechanism of HIF prolyl hydroxylase inhibition.

Experimental Validation Protocols

To rigorously test the proposed dual-inhibitory mechanism of action, a series of biochemical and cell-based assays are required.

Biochemical Enzyme Inhibition Assays

Objective: To determine the direct inhibitory activity and potency (IC50) of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid against a panel of recombinant human JmjC demethylases and HIF prolyl hydroxylases.

Methodology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

  • Reagents and Materials:

    • Recombinant human JmjC demethylases (e.g., KDM4A, KDM5B, KDM6B) and HIF prolyl hydroxylases (e.g., PHD2).

    • Biotinylated histone peptides (for KDMs) or HIF-α peptides (for PHDs).

    • Anti-demethylated histone antibody or anti-hydroxylated HIF-α antibody conjugated to acceptor beads.

    • Streptavidin-coated donor beads.

    • 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, dissolved in DMSO.

    • Known inhibitors for each enzyme class as positive controls (e.g., JIB-04 for KDMs, Daprodustat for PHDs).[10][16]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Co-factors: FeSO4, 2-oxoglutarate, Ascorbic acid.

  • Procedure:

    • Prepare a serial dilution of the test compound and positive controls in assay buffer.

    • In a 384-well plate, add the enzyme, biotinylated peptide substrate, and co-factors.

    • Add the test compound or control to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction.

    • Stop the reaction by adding EDTA.

    • Add the acceptor beads and incubate.

    • Add the donor beads and incubate in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is inversely proportional to the enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid engages its targets in a cellular context, leading to the expected downstream modulation of histone methylation and HIF-α stabilization.

Methodology: Western Blotting

  • Cell Culture and Treatment:

    • Select appropriate cell lines (e.g., a cancer cell line for KDM inhibition, a renal cell line for PHD inhibition).

    • Culture cells to ~80% confluency.

    • Treat cells with increasing concentrations of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid for a suitable duration (e.g., 24-48 hours).

  • Protein Extraction and Quantification:

    • For histone methylation analysis, perform a histone extraction protocol.

    • For HIF-α stabilization, prepare whole-cell lysates.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • For KDM inhibition: anti-H3K27me3, anti-H3K9me3, anti-H3K4me3, and anti-total H3 (as a loading control).

      • For PHD inhibition: anti-HIF-1α, and anti-β-actin (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the signal of the target protein to the loading control.

    • Observe a dose-dependent increase in specific histone methylation marks or HIF-1α levels.

Quantitative Data Summary
Assay Target Enzyme Family Expected Outcome Key Parameter
AlphaLISAJmjC Histone DemethylasesDose-dependent inhibition of demethylase activityIC50 (nM to µM range)
AlphaLISAHIF Prolyl HydroxylasesDose-dependent inhibition of hydroxylase activityIC50 (nM to µM range)
Western BlotCellular KDM ActivityIncreased levels of specific histone methylation marksFold change vs. control
Western BlotCellular PHD ActivityIncreased levels of HIF-1α proteinFold change vs. control

Therapeutic Implications and Future Directions

The proposed dual-inhibitory mechanism of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid positions it as a promising therapeutic candidate with a broad range of potential applications.

  • Oncology: By targeting JmjC demethylases, the compound could be effective against various cancers characterized by epigenetic dysregulation.[6][8] Its ability to sensitize tumors to other therapies makes it an attractive candidate for combination treatments.[7]

  • Anemia of Chronic Kidney Disease (CKD): The inhibition of HIF prolyl hydroxylases offers a novel oral treatment for anemia in CKD patients, stimulating endogenous erythropoietin production and improving iron availability.[11][12][14][15]

Future research should focus on:

  • Selectivity Profiling: A comprehensive screen against a broader panel of 2-OG dependent dioxygenases is necessary to fully characterize the selectivity profile of the compound.

  • In Vivo Efficacy: Preclinical studies in animal models of cancer and anemia are essential to validate the therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the ADME (absorption, distribution, metabolism, and excretion) properties and establishing a dose-response relationship in vivo are critical for clinical development.

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid represents a promising chemical entity whose mechanism of action can be rationally predicted based on its structural features. The proposed dual inhibition of JmjC histone demethylases and HIF prolyl hydroxylases provides a solid foundation for further investigation and development. The experimental protocols outlined in this guide offer a clear path for researchers to validate this hypothesis and unlock the full therapeutic potential of this versatile molecule.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC - PubMed Central. (2023-03-11). Vertex AI Search.
  • Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15 - PubMed. Cancer Biol Ther. 2022 Dec 31;23(1):65-75.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. Am J Kidney Dis. 2017 Jun;69(6):815-826.
  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence - MDPI. Vertex AI Search.
  • Recent Progress in Histone Demethylase Inhibitors | Journal of Medicinal Chemistry. Vertex AI Search.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. Vertex AI Search.
  • Full article: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - Taylor & Francis. Vertex AI Search.
  • HIF prolyl-hydroxylase inhibitor - Grokipedia. Vertex AI Search.
  • HIF prolyl-hydroxylase inhibitor - Wikipedia. Vertex AI Search.
  • Histone Demethylase | Inhibitors - MedchemExpress.com. Vertex AI Search.
  • A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. | Semantic Scholar. Vertex AI Search.
  • Full article: Histone demethylase inhibitors: developmental insights and current st
  • A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - NIH. Vertex AI Search.
  • Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PubMed Central. Vertex AI Search.
  • Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PubMed Central. Vertex AI Search.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. Vertex AI Search.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Molecules. 2020 Nov 10;25(22):5226.
  • 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- | 53305-80-9 | Benchchem. Vertex AI Search.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Vertex AI Search.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - Semantic Scholar. Vertex AI Search.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Vertex AI Search.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Vertex AI Search.

Sources

An In-depth Technical Guide to the Potential Biological Targets of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] The specific molecule, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, presents a fascinating case for target exploration. Its chemical architecture, featuring a 4-hydroxypyrimidine ring coupled with a 5-carboxylic acid and a 2-pyridyl group, strongly suggests an affinity for a particular superfamily of enzymes: the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases.

This technical guide will delve into the probable biological targets of this compound, not through direct experimental data on the molecule itself—which is sparse in current literature—but by a rigorous, evidence-based analysis of its structural motifs and the well-documented activities of closely related analogs. We will explore the mechanistic basis for its potential inhibitory action and provide detailed, field-proven experimental workflows for validating these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical entity.

The Central Hypothesis: A 2-Oxoglutarate Cosubstrate Mimic

The key to understanding the potential biological targets of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid lies in its structural resemblance to 2-oxoglutarate (also known as α-ketoglutarate). The 2-OG dependent oxygenases are a vast family of enzymes that catalyze a variety of oxidative reactions, including hydroxylation and demethylation, which are critical to numerous physiological and pathological processes.[5][6]

These enzymes share a highly conserved catalytic mechanism centered around a non-heme iron(II) atom in the active site. 2-OG acts as a crucial cosubstrate, coordinating the Fe(II) ion in a bidentate fashion via its 1-carboxylate and 2-oxo groups. This binding facilitates the coordination of molecular oxygen, leading to the oxidative decarboxylation of 2-OG and the formation of a highly reactive ferryl intermediate, which then performs the oxidation of the prime substrate.

The 4-hydroxy and 5-carboxylate moieties on the pyrimidine ring of our topic compound create a perfect pharmacophore to mimic 2-OG. This structural analogy allows the compound to dock into the 2-OG binding pocket and chelate the active site Fe(II) ion, thereby acting as a competitive inhibitor and preventing the binding of the natural cosubstrate.

2OG_Mimicry cluster_Enzyme Enzyme Active Site cluster_2OG 2-Oxoglutarate (Cosubstrate) cluster_Inhibitor 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (Inhibitor) Fe(II) Fe(II) 2OG_structure Structure: 1-Carboxylate 2-Oxo group 2OG_structure->Fe(II) Binds & Chelates Inhibitor_structure Structure: 5-Carboxylate 4-Hydroxy group Inhibitor_structure->Fe(II) Competitively Binds & Chelates

Figure 1: Mechanism of competitive inhibition via 2-oxoglutarate mimicry.

Primary Putative Target Class 1: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

One of the most promising and therapeutically relevant targets for 2-OG mimetics are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3).

Biological Rationale and Therapeutic Significance

HIF is a master transcriptional regulator that orchestrates the cellular response to low oxygen levels (hypoxia).[7] Under normal oxygen conditions (normoxia), PHDs utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.

Inhibiting PHDs mimics a hypoxic state.[8][9] By preventing HIF-α hydroxylation, the inhibitors cause its stabilization and accumulation, leading to the transcription of hypoxia-responsive genes.[10] A key downstream effect is the increased production of erythropoietin (EPO), the primary hormone regulating red blood cell production.[7] Consequently, PHD inhibitors are being actively developed as a novel oral therapy for anemia, particularly in patients with chronic kidney disease.[8][10][11]

The 4-hydroxy-pyrimidine-5-carboxamide scaffold is a well-established core for potent pan-inhibitors of HIF PHDs.[12] This provides a strong precedent for hypothesizing that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is an inhibitor of this enzyme class.

HIF_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Response Cellular Response HIFa HIF-1α OH-HIFa Hydroxylated HIF-1α HIFa->OH-HIFa Hydroxylation HIFa_stable Stable HIF-1α PHD PHD Enzymes PHD->OH-HIFa O2 O₂ O2->PHD 2OG 2-OG 2OG->PHD VHL VHL Complex OH-HIFa->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid Inhibitor->PHD Inhibits HIFb HIF-1β HIF_Complex HIF Complex HIFb->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (DNA) Nucleus->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Figure 2: The HIF signaling pathway and the mechanism of action for PHD inhibitors.

Experimental Protocol: In Vitro HIF-PHD2 Inhibition Assay (Time-Resolved FRET)

This protocol describes a robust, high-throughput method for quantifying PHD2 inhibition.

Principle: The assay measures the VHL-binding competency of a biotinylated HIF-1α peptide substrate. If the PHD2 enzyme is active, it hydroxylates the peptide, which is then recognized by a Europium-labeled VHL/Elongin B/Elongin C complex. An APC-labeled anti-biotin antibody binds the peptide, bringing the Eu and APC fluorophores into proximity and generating a TR-FRET signal. An inhibitor will prevent hydroxylation, thus disrupting complex formation and reducing the FRET signal.

Materials:

  • Recombinant human HIF-PHD2

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Europium-labeled VHL-ElonginB-ElonginC (VBC) complex

  • Streptavidin-APC conjugate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 µM FeCl₂, 1 mM Sodium Ascorbate, 0.01% Tween-20, 0.1% BSA

  • 2-Oxoglutarate (2-OG)

  • Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Maintain a constant final DMSO concentration (e.g., 1%).

  • Enzyme/Substrate Mix: In assay buffer, prepare a mix containing PHD2 enzyme and the biotin-HIF-1α peptide. The final concentrations should be empirically determined (e.g., 2 nM PHD2, 200 nM peptide).

  • Reaction Initiation:

    • To each well of the 384-well plate, add 2 µL of the diluted test compound or DMSO control.

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Initiate the enzymatic reaction by adding 2 µL of 2-OG in assay buffer (e.g., final concentration of 10 µM).

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Eu-VBC complex and Streptavidin-APC in a suitable FRET buffer.

    • Add 4 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Primary Putative Target Class 2: Collagen Prolyl-4-Hydroxylases (C-P4Hs)

Another key family of 2-OG dependent oxygenases are the C-P4Hs, which are essential enzymes in collagen biosynthesis.

Biological Rationale and Therapeutic Significance

C-P4Hs catalyze the formation of 4-hydroxyproline in procollagen chains. This post-translational modification is a critical rate-limiting step for the folding of procollagen monomers into their stable triple-helical conformation. Without this hydroxylation, the procollagen chains are unstable at physiological temperatures and are rapidly degraded.

In pathological states of fibrosis (e.g., in the liver, lung, or kidney), there is an excessive deposition of collagen. Inhibiting C-P4H presents a direct anti-fibrotic strategy by preventing the formation of mature, stable collagen.[1] Studies have shown that novel 2-(pyridin-2-yl) pyrimidine derivatives can exhibit potent anti-fibrotic activities, and this effect is attributed to the inhibition of C-P4H, leading to reduced collagen production.[1][2][4] Given that our compound of interest shares this core scaffold, C-P4H is a highly plausible biological target.

Collagen_Pathway Procollagen Procollagen Chains (Unstable) 4Hyp 4-Hydroxyproline Formation Procollagen->4Hyp CP4H C-P4H Enzyme CP4H->4Hyp O2 O₂ O2->CP4H 2OG 2-OG 2OG->CP4H Ascorbate Ascorbate Ascorbate->CP4H Stable_Procollagen Stable Procollagen (Triple Helix Formation) 4Hyp->Stable_Procollagen Secretion Secretion from Cell Stable_Procollagen->Secretion Collagen_Fibers Mature Collagen Fiber Deposition Secretion->Collagen_Fibers Fibrosis Fibrosis Collagen_Fibers->Fibrosis Inhibitor 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid Inhibitor->CP4H Inhibits

Figure 3: Role of Collagen Prolyl-4-Hydroxylase (C-P4H) in fibrosis and its inhibition.

Experimental Protocol: In Vitro C-P4H Inhibition Assay (Hydroxyproline Detection)

This protocol outlines a method to measure C-P4H activity by quantifying the formation of hydroxyproline.

Principle: The assay uses a synthetic peptide substrate representing a non-hydroxylated procollagen sequence. The C-P4H enzyme hydroxylates proline residues in the presence of necessary cofactors. The reaction is stopped, and the peptide is hydrolyzed to free amino acids. The amount of hydroxyproline formed, which is directly proportional to enzyme activity, is then quantified using a colorimetric method (e.g., reaction with chloramine-T and Ehrlich's reagent).

Materials:

  • Recombinant human C-P4H

  • Synthetic Procollagen-like Peptide Substrate (e.g., (Pro-Pro-Gly)₁₀)

  • Assay Buffer: 100 mM Tris-HCl pH 7.8, 100 µM FeCl₂, 1 mM DTT

  • Cofactors: 2-Oxoglutarate (2-OG), Sodium Ascorbate

  • Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • 6N HCl for hydrolysis

  • Chloramine-T solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid/isopropanol)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Assay Buffer, C-P4H enzyme, peptide substrate, and the test compound or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the cofactors 2-OG (e.g., 50 µM final) and ascorbate (e.g., 1 mM final).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination & Hydrolysis:

    • Stop the reaction by adding an equal volume of 12N HCl (to a final concentration of 6N).

    • Seal the tubes and heat at 110°C for 18-24 hours to completely hydrolyze the peptide.

  • Colorimetric Detection:

    • After hydrolysis, evaporate the HCl under vacuum.

    • Reconstitute the dried amino acids in water.

    • Transfer samples to a 96-well plate.

    • Add Chloramine-T solution and incubate at room temperature for 25 minutes.

    • Add Ehrlich's reagent and incubate at 65°C for 20 minutes.

  • Data Acquisition: Cool the plate to room temperature and measure the absorbance at 550-560 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of hydroxyproline.

    • Calculate the amount of hydroxyproline produced in each sample.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Secondary Putative Target Class 3: Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JmjC domain-containing proteins are the largest family of histone lysine demethylases (KDMs), playing a pivotal role in epigenetic regulation.[5][13]

Biological Rationale and Therapeutic Significance

JmjC KDMs remove methyl groups from lysine residues on histone tails, a modification that is crucial for regulating chromatin structure and gene expression.[14] Like PHDs and C-P4Hs, these enzymes are Fe(II) and 2-OG dependent oxygenases.[6] Aberrant activity of specific JmjC KDMs is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[6]

Inhibitors of JmjC KDMs often feature a metal-chelating pharmacophore that competes with 2-OG.[6] The 4-hydroxy-pyrimidine-5-carboxylic acid scaffold fits this profile. While the specificity for individual KDM subfamilies would depend on the nature of the substituent at the 2-position (the pyridyl group in this case), the entire class remains a plausible set of targets for this compound.

JmjC_Mechanism Histone Methylated Histone (e.g., H3K27me3) Demethylation Oxidative Demethylation Histone->Demethylation JmjC_KDM JmjC KDM Enzyme JmjC_KDM->Demethylation Fe_2OG Fe(II) + 2-OG + O₂ Fe_2OG->JmjC_KDM Demethylated_Histone Demethylated Histone (e.g., H3K27me2) Demethylation->Demethylated_Histone Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Inhibitor 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid Inhibitor->JmjC_KDM Inhibits

Figure 4: Epigenetic regulation by JmjC histone demethylases and the point of inhibition.

Experimental Protocol: In Vitro JmjC KDM Inhibition Assay (AlphaLISA)

This protocol describes a sensitive, no-wash immunoassay for measuring the activity of a specific JmjC KDM, for example, KDM6B (JMJD3).

Principle: A biotinylated histone peptide substrate (e.g., H3K27me3) is incubated with the KDM enzyme. If active, the enzyme demethylates the substrate (H3K27me3 → H3K27me2). The reaction is stopped, and two types of beads are added: Streptavidin-coated Donor beads that bind the biotinylated peptide, and Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K27me2). If the product is formed, the beads are brought into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the Acceptor bead. The signal intensity is proportional to enzyme activity.

Materials:

  • Recombinant human KDM6B (or other JmjC KDM)

  • Biotinylated Histone H3 (21-44) K27me3 peptide substrate

  • AlphaLISA Acceptor beads conjugated with anti-H3K27me2 antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 20 µM (NH₄)₂Fe(SO₄)₂

  • 2-Oxoglutarate (2-OG)

  • Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • 384-well ProxiPlate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Enzyme Reaction:

    • Add 2.5 µL of the test compound or vehicle control to the wells.

    • Add 5 µL of a mix containing the KDM6B enzyme and 2-OG in assay buffer.

    • Initiate the reaction by adding 2.5 µL of the biotin-H3K27me3 peptide substrate.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of the anti-H3K27me2 Acceptor beads to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Streptavidin Donor beads.

    • Incubate for another 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Determine the percent inhibition based on the AlphaLISA signal for each compound concentration relative to controls and calculate the IC₅₀ value.

Summary of Potential Targets and Quantitative Data from Analogs

The table below summarizes the potential biological targets for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, based on the activities of structurally related compounds found in the literature.

Target ClassSpecific Enzyme FamilyTherapeutic RationaleActivity of Analogs
2-OG Oxygenases HIF Prolyl Hydroxylases (PHDs)Anemia, IschemiaCarboxamide derivatives show potent, orally active stimulation of erythropoiesis.[12]
2-OG Oxygenases Collagen Prolyl-4-Hydroxylases (C-P4Hs)Fibrotic Diseases2-(pyridin-2-yl) pyrimidine derivatives show anti-fibrotic activity with IC₅₀ values in the micromolar range (e.g., 45-46 µM) in cellular assays.[1][4]
2-OG Oxygenases JmjC Histone Demethylases (KDMs)Cancer, Inflammatory DiseasesThe 2-OG mimetic scaffold is a common feature of many reported JmjC KDM inhibitors.[6][14]
Other Bacterial DNA SynthesisAntibacterial4-hydroxy-2-pyridone derivatives (a related scaffold) show antibacterial activity against Gram-negative pathogens.[15]

Conclusion and Future Directions

This guide posits that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a potent competitive inhibitor of Fe(II) and 2-oxoglutarate dependent oxygenases. The primary targets are likely to be HIF prolyl hydroxylases and collagen prolyl-4-hydroxylases, with a secondary potential to inhibit JmjC domain-containing histone demethylases. This hypothesis is built upon the compound's striking structural resemblance to 2-oxoglutarate and the established biological activities of numerous, closely related pyrimidine and pyridine-based analogs.

The immediate path forward requires empirical validation. The experimental protocols detailed herein provide a clear roadmap for the initial biochemical screening of this compound against its putative targets. Subsequent research should focus on:

  • Broad-Panel Screening: Testing the compound against a wide panel of 2-OG dependent oxygenases to determine its selectivity profile.

  • Cell-Based Assays: Validating the biochemical hits in relevant cellular models to confirm target engagement and functional outcomes (e.g., HIF-1α stabilization, collagen I expression).

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets to elucidate the precise binding mode and guide future structure-activity relationship (SAR) studies.

By systematically pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives.

References

  • Title: 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis.[15] Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[1] Source: MDPI URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[2] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306.[16] Source: PubChem URL: [Link]

  • Title: Recent developments in catalysis and inhibition of the Jumonji histone demethylases.[5] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.[12] Source: PubMed URL: [Link]

  • Title: Process for preparing 4-hydroxypyrimidine.[17] Source: Google Patents URL:

  • Title: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD.[8] Source: PubMed URL: [Link]

  • Title: Inhibitors of the JmjC domain–containing lysine demethylases.[14] Source: ResearchGate URL: [Link]

  • Title: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.[18] Source: MDPI URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs.[3] Source: PubMed Central (PMC) URL: [Link]

  • Title: A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo.[6] Source: PNAS URL: [Link]

  • Title: Use of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Agents for Anemia in Non-Dialysis-Dependent Chronic Kidney Disease: A Systematic Review and Meta-Analysis.[10] Source: ASH Publications URL: [Link]

  • Title: Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.[19] Source: ACS Publications URL: [Link]

  • Title: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease.[11] Source: MDPI URL: [Link]

  • Title: Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7.[20] Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[4] Source: PubMed URL: [Link]

  • Title: Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.[21] Source: ResearchGate URL: [Link]

  • Title: Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[9] Source: YouTube URL: [Link]

  • Title: HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.[7] Source: PubMed Central (PMC) URL: [Link]

Sources

The Synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1][2][3] This guide will focus on the most prominent and efficient synthetic strategies, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the critical parameters that govern the success of these syntheses. The primary route discussed involves a cyclocondensation reaction to form the core pyrimidine ring, followed by functional group manipulations to yield the target carboxylic acid.

Introduction: The Significance of the 2-(Pyridin-2-yl)pyrimidine Scaffold

The fusion of a pyridine and a pyrimidine ring system into a single molecular entity creates a scaffold with rich electronic features and a three-dimensional architecture conducive to interaction with biological macromolecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][3] The incorporation of a pyridyl substituent at the 2-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[4] The 4-hydroxy-pyrimidine-5-carboxylic acid moiety, in particular, offers multiple points for further derivatization, making it a versatile intermediate for the construction of compound libraries in drug discovery campaigns.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid proceeds through a two-step sequence:

  • Cyclocondensation: Formation of the ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate intermediate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This approach allows for the efficient construction of the core heterocyclic system, followed by a straightforward functional group transformation.

Synthesis_Overview Start Starting Materials (Pyridine-2-carboxamidine & Diethyl ethoxymethylenemalonate) Intermediate Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate Start->Intermediate Step 1: Cyclocondensation Final_Product 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid Intermediate->Final_Product Step 2: Hydrolysis

Caption: Overview of the two-step synthesis.

Step 1: Synthesis of Ethyl 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

The cornerstone of this synthesis is the cyclocondensation reaction between an amidine and a β-dicarbonyl compound or its equivalent. In this case, pyridine-2-carboxamidine serves as the N-C-N building block, which reacts with diethyl ethoxymethylenemalonate (DEEM), a common three-carbon electrophilic partner, to construct the pyrimidine ring. This reaction is a variation of the classical Pinner pyrimidine synthesis.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amidine on the electron-deficient double bond of DEEM, followed by an intramolecular cyclization and subsequent elimination of ethanol and a second molecule of ethanol upon tautomerization to the more stable 4-hydroxy form.

Cyclocondensation_Mechanism cluster_0 Mechanism of Pyrimidine Ring Formation Amidine Pyridine-2-carboxamidine Intermediate1 Michael Adduct Amidine->Intermediate1 1. Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product_Ester Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate Intermediate2->Product_Ester 3. Elimination &   Tautomerization

Caption: Mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials:

  • Pyridine-2-carboxamidine hydrochloride

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of the Free Amidine (Optional but Recommended): While the reaction can be performed with the hydrochloride salt in the presence of a sufficient amount of base, generating the free amidine beforehand can lead to cleaner reactions and higher yields. To a solution of pyridine-2-carboxamidine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 30 minutes, then filter off the precipitated sodium chloride. The resulting ethanolic solution of the free amidine is used directly in the next step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add diethyl ethoxymethylenemalonate (1.0 equivalent). Subsequently, add the ethanolic solution of pyridine-2-carboxamidine (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from ethanol to afford Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate as a solid.

ParameterConditionRationale
Base Sodium EthoxidePromotes the reaction by deprotonating the amidine and facilitating the cyclization.
Solvent Anhydrous EthanolA polar protic solvent that is suitable for dissolving the reactants and the base.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion.

Step 2: Hydrolysis of the Ethyl Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Alkaline hydrolysis is generally preferred as it is often cleaner and proceeds with fewer side reactions.[5]

Reaction Mechanism

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the newly formed carboxylic acid. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.

Hydrolysis_Mechanism Ester Ethyl Ester Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Carboxylate_Salt Carboxylate Salt Tetrahedral_Intermediate->Carboxylate_Salt Elimination of Ethoxide Final_Acid Carboxylic Acid Product Carboxylate_Salt->Final_Acid Protonation Acidification H₃O⁺ Acidification->Final_Acid

Caption: Mechanism of alkaline ester hydrolysis.

Experimental Protocol

Materials:

  • Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve the ethyl ester intermediate in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Addition of Base: Add an excess of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, or stir at room temperature for a longer period (e.g., overnight), until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Isolation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

ParameterConditionRationale
Base NaOH or LiOHSaponifies the ester to the carboxylate salt.
Solvent Ethanol/WaterA co-solvent system to ensure solubility of both the organic substrate and the inorganic base.
Temperature Room Temperature to RefluxHigher temperatures accelerate the rate of hydrolysis.
Acidification HClProtonates the carboxylate salt to yield the final carboxylic acid.

Characterization of the Final Product

The structure and purity of the synthesized 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a robust and reproducible process that relies on fundamental principles of heterocyclic chemistry. The two-step approach, involving a cyclocondensation followed by ester hydrolysis, provides a reliable route to this valuable building block. The versatility of this scaffold, with its multiple points for derivatization, makes it an attractive starting point for the development of novel therapeutic agents. Careful control of reaction conditions and rigorous purification are paramount to obtaining high-purity material suitable for further chemical exploration and biological evaluation.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Institutes of Health. [Link]

  • Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Angewandte Chemie International Edition, 60(12), 6396-6419. [Link]

  • Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. (2018). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Process for preparing 4-hydroxypyrimidine. (1994).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(2), 918-928. [Link]

  • Carboxylic acids and their derivatives. (n.d.). WJEC. [Link]

Sources

The Pyridinylpyrimidine Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpyrimidine core, particularly when functionalized with a carboxylic acid moiety, represents a "privileged scaffold" in medicinal chemistry. This guide provides a detailed exploration of the diverse biological activities associated with pyridinylpyrimidine carboxylic acids and their derivatives. We will delve into their primary mechanisms of action, focusing on their role as potent and often selective inhibitors of key enzymes, particularly protein kinases. This document will elucidate the critical structure-activity relationships (SAR) that govern their efficacy, provide detailed protocols for assessing their biological activity, and summarize key quantitative data to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of the Pyridinylpyrimidine Nucleus

Heterocyclic compounds are the cornerstone of modern pharmaceuticals, and among them, nitrogen-containing systems play a vital role. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA[1]. When fused or linked to a pyridine ring, the resulting pyridinylpyrimidine structure creates a versatile scaffold with a unique electronic and steric profile. This arrangement facilitates multiple points of interaction with biological targets, such as hydrogen bonding and π-π stacking, enhancing binding affinity[2].

The addition of a carboxylic acid group further refines the molecule's properties. This functional group can act as a critical hydrogen bond donor or acceptor, chelate metal ions within an enzyme's active site, and improve the compound's pharmacokinetic properties, such as solubility[2]. Consequently, pyridinylpyrimidine carboxylic acids have been extensively investigated and developed as potent modulators of various biological pathways, showing significant promise in oncology, immunology, and anti-inflammatory research[1].

Dominant Biological Activity: Kinase Inhibition in Oncology

A predominant application of the pyridinylpyrimidine scaffold is in the development of protein kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyridinylpyrimidine derivatives have been successfully designed to compete with ATP for the kinase hinge region, effectively blocking downstream signaling pathways that promote tumor growth and survival[3][4].

Mechanism of Action: Targeting the ATP-Binding Site

The core mechanism involves the pyridinylpyrimidine scaffold acting as a "hinge-binder." The nitrogen atoms in the pyrimidine and pyridine rings form critical hydrogen bonds with backbone amino acids in the hinge region of the kinase domain. This mimics the interaction of the adenine base of ATP, allowing these compounds to act as competitive inhibitors. The carboxylic acid group and other substitutions on the scaffold then extend into different pockets of the active site, dictating the inhibitor's potency and selectivity for specific kinases.

Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic rearrangements lead to oncogenic fusion proteins, particularly in non-small-cell lung cancer (NSCLC)[5][6]. The 2,4-diaminopyrimidine scaffold, a close relative and often a bioisostere of pyridinylpyrimidine structures, is central to several approved ALK inhibitors[3].

For instance, Ceritinib (LDK378), a second-generation ALK inhibitor, is based on a 2,4-diaminopyrimidine core. It effectively inhibits ALK and overcomes resistance to the first-generation inhibitor, Crizotinib[3]. The pyrimidine core is essential for anchoring the molecule in the ATP-binding pocket of ALK. This binding blocks the autophosphorylation of ALK and the subsequent activation of critical downstream pro-survival pathways, including RAS-MEK-ERK and PI3K-AKT, ultimately inducing apoptosis in cancer cells[3].

// Edges ALK -> {RAS, PI3K, JAK} [label="Activates"]; {RAS, PI3K, JAK} -> Proliferation [label="Promotes"]; Inhibitor -> ALK [label="Inhibits\n(ATP-Competitive)", arrowhead=tee, color="#EA4335"]; Inhibitor -> Proliferation [style=dashed, arrowhead=tee, color="#EA4335", label="Blocks"]; Proliferation -> Apoptosis [style=dashed, arrowhead=tee, color="#5F6368", label="Inhibition of\npathway leads to"]; }

Caption: Mechanism of ALK inhibition by pyridinylpyrimidine-based compounds.

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassTarget Kinase(s)Representative IC50 (nM)Target Disease(s)
2,4-DiaminopyrimidinesALK, HDAC1ALK: <10, HDAC1: ~30[6]Non-Small-Cell Lung Cancer
Anilino-furo[2,3-d]pyrimidinesEGFR, HER2Submicromolar range[7]Various Carcinomas
Pyrido[3,4-d]pyrimidineserbB Family (EGFR)Potent, subnanomolar rangeVarious Carcinomas
N-trisubstituted pyrimidinesAurora A/B KinasesAURKA: 7.1, AURKB: 25.7[4]Leukemia

Note: IC50 values are highly dependent on the specific assay conditions and the chemical structure of the individual compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylpyrimidine carboxylic acids is profoundly influenced by the nature and position of substituents on the heterocyclic core[1][8].

  • The Core: The pyridinylpyrimidine nucleus is the primary pharmacophore responsible for hinge-binding in kinases[4].

  • The Carboxylic Acid Group: The presence and position of the carboxylic acid group are critical. It can form key interactions with charged or polar residues in the active site, significantly enhancing potency. For example, in a series of anilino-furo[2,3-d]pyrimidine derivatives, compounds bearing a 5-carboxylic acid side chain demonstrated the most significant EGFR inhibition[7]. The chain length connecting the acid to the core is also crucial for optimal positioning and activity[9].

  • Substituents at Other Positions:

    • Anilino Group: A 4-anilino substitution is common in EGFR inhibitors. Halogen substitutions (e.g., 3-chloro-4-fluoroaniline) on this ring can optimize potency and pharmacokinetic properties[10].

    • Solvent-Exposed Regions: Modifications at positions extending into the solvent-exposed region of the kinase can be used to fine-tune solubility, cell permeability, and metabolic stability without sacrificing core binding activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To determine the inhibitory potential of a novel pyridinylpyrimidine carboxylic acid derivative against a target kinase, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a common choice.

Causality and Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. An inhibitor will reduce the kinase's activity, leading to lower ADP production. The assay is luminescence-based, providing high sensitivity and a broad dynamic range. It is a self-validating system because the signal is directly proportional to the enzymatic activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare the target kinase and its specific substrate peptide in the reaction buffer.

    • Prepare the ATP solution at a concentration relevant to the Km of the kinase (e.g., 10-50 µM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the serially diluted test compound to the wells. Include wells with DMSO only (positive control, 100% activity) and wells without kinase (negative control).

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the positive control (DMSO) to 100% activity and the no-kinase control to 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound Test Compound (Serial Dilution) Enzyme Kinase + Substrate ATP ATP Solution Mix Mix Kinase, Substrate, & Compound Incubate1 Incubate (e.g., 10 min) Mix->Incubate1 AddATP Add ATP to Start Reaction Incubate1->AddATP Incubate2 Incubate (e.g., 60 min) AddATP->Incubate2 Stop Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate2->Stop Incubate3 Incubate (40 min) Stop->Incubate3 Detect Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate3->Detect Incubate4 Incubate (30 min) Detect->Incubate4 Read Read Luminescence Incubate4->Read Calculate Normalize Data & Calculate IC50 Read->Calculate

Caption: Workflow for an in vitro kinase inhibition assay (ADP-Glo™).

Other Notable Biological Activities

While kinase inhibition is a major focus, the pyridinylpyrimidine scaffold is versatile and exhibits a range of other important biological activities.

  • Anticancer (Non-Kinase Mechanisms): Some derivatives show general cytotoxic effects against various human tumor cell lines, with activity influenced by substitutions like fluorine atoms[11][12].

  • Anti-inflammatory and Analgesic: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, sometimes superior to conventional drugs like ibuprofen. This may be linked to the inhibition of enzymes like cyclooxygenase (COX)[2].

  • Antimicrobial: The pyrimidine core is found in several antimicrobial agents. Synthetic derivatives have shown promise as both antibacterial and antifungal compounds.

  • Modulation of Fatty Acid Metabolism: Pyridine carboxylic acids, such as nicotinic acid, can influence intestinal lipid metabolism by interacting with specific receptors and regulating the expression of fatty acid transporters[13].

Conclusion and Future Perspectives

Pyridinylpyrimidine carboxylic acids are a validated and highly fruitful scaffold for the development of potent and selective modulators of biological targets. Their success, particularly as kinase inhibitors in oncology, has cemented their status as a privileged structure in medicinal chemistry. The inherent versatility of the core, combined with the strategic placement of a carboxylic acid moiety, allows for extensive chemical exploration and optimization.

Future research will likely focus on developing next-generation inhibitors that can overcome acquired drug resistance, improving selectivity to minimize off-target effects, and exploring novel therapeutic areas beyond oncology. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will ensure that the pyridinylpyrimidine scaffold remains a source of innovative therapeutics for years to come.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subaih, W. K. (Year Not Specified). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives.
  • Amr, A. E. G. E., & Al-Omar, M. A. (2009).
  • Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • Wang, X.-M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[11][12][14]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.

  • Amr, A. E. G. E., & Al-Omar, M. A. (2009). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives.
  • Shaheen, E., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Li, Y., et al. (2024).
  • Shaheen, E., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Wang, F., et al. (2018). Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. ScienceDirect.
  • Kandefer-Szerszeń, M., & Rzeski, W. (2021).
  • BenchChem. (2025). The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors.
  • Sangeetha, R., & Mary, A. P. L. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Verver y Vargas, M. G., et al. (2024).
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.
  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. PubMed.
  • Author Not Specified. (2024).
  • Fares, M., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed.
  • Lieder, B., et al. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. PubMed.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] When functionalized with a carboxylic acid, this heterocycle gains a critical interaction point, enabling it to target a diverse array of biological macromolecules with high affinity and specificity. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine carboxylic acids, offering researchers and drug development professionals a comprehensive understanding of how structural modifications influence biological activity. We will dissect the roles of substituents at various positions on the pyrimidine ring, explore the significance of the carboxylic acid moiety, and present case studies that exemplify the successful application of SAR principles. Furthermore, this guide furnishes detailed experimental protocols and data presentation strategies to empower researchers in their own SAR investigations.

Introduction: The Significance of the Pyrimidine Carboxylic Acid Scaffold

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The incorporation of a carboxylic acid group onto the pyrimidine ring introduces a key functional handle that can participate in crucial hydrogen bonding and ionic interactions with biological targets, often enhancing both pharmacokinetic and pharmacodynamic properties.[6][7]

The versatility of the pyrimidine carboxylic acid scaffold allows for systematic modifications at multiple positions, making it an ideal template for SAR studies. By strategically altering substituents on the pyrimidine ring, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. This guide will serve as a detailed roadmap for navigating the intricate SAR landscape of this important class of molecules.

The Pyrimidine Carboxylic Acid Core: Key Positions for SAR Exploration

The fundamental pyrimidine carboxylic acid structure presents several key positions where chemical modifications can dramatically impact biological activity. A thorough understanding of these positions is paramount for designing effective SAR campaigns.

Figure 1: Key positions for SAR on the pyrimidine carboxylic acid scaffold.

Synthetic Strategies for Building Pyrimidine Carboxylic Acid Libraries

A successful SAR study hinges on the efficient synthesis of a diverse library of analogs. Several robust synthetic routes have been developed for pyrimidine carboxylic acids, allowing for systematic variation of substituents.

One common and versatile approach involves the condensation of a β-ketoester with an amidine. This method allows for the introduction of diversity at the R2 and R4/R6 positions of the pyrimidine ring.

Example Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [8]

  • Reactant Preparation: Dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a suitable solvent such as ethanol.

  • Amidinium Salt Addition: Add the desired amidinium salt to the reaction mixture. The choice of amidinium salt will determine the substituent at the 2-position of the pyrimidine ring.

  • Cyclization: Heat the reaction mixture under reflux to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-substituted pyrimidine-5-carboxylic ester.

  • Hydrolysis: The ester can be subsequently hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Causality Behind Experimental Choices: The use of a sodium salt of the propen-1-ol derivative enhances its nucleophilicity, facilitating the initial reaction with the amidinium salt. Microwave irradiation can also be employed to accelerate these types of cyclization reactions, often leading to higher yields and shorter reaction times.[9]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrimidine carboxylic acids is exquisitely sensitive to the nature and position of substituents on the heterocyclic core.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is often the primary anchor for binding to the biological target, forming strong ionic and hydrogen bond interactions with key residues in the active site. Its position on the pyrimidine ring is critical. For instance, pyrimidine-4-carboxylic acids and pyrimidine-2-carboxylic acids are common motifs in biologically active molecules.[10][11]

  • Bioisosteric Replacement: In cases where the carboxylic acid leads to poor pharmacokinetic properties (e.g., low cell permeability), it can be replaced with bioisosteres such as tetrazoles or hydroxamic acids. These groups can often mimic the key interactions of the carboxylic acid while improving drug-like properties.

The Impact of Substituents at Key Positions
  • Position 2: Substituents at this position often project into a specific pocket of the target's binding site. The size, shape, and electronic properties of the R2 group can significantly influence both potency and selectivity. For example, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine at the 2-position led to a 3-fold increase in inhibitory potency.[12][13][14]

  • Position 4: This position is frequently crucial for potency. In many kinase inhibitors, for example, an amino group at the 4-position forms a critical hydrogen bond with the hinge region of the kinase. The nature of the substituent at this position can also impact solubility.

  • Position 5: Modifications at the 5-position can be used to fine-tune the electronic properties and overall shape of the molecule. The introduction of small alkyl or halogen groups can influence the compound's metabolic stability and lipophilicity.

  • Position 6: Substituents at the 6-position can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the target's active site. In the aforementioned NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine at the 6-position not only reduced lipophilicity but also increased activity by 10-fold.[12][13][14]

Case Study: Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

A study on pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides an excellent real-world example of a successful SAR campaign.[12][13][14] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipid mediators.[12][13]

Key SAR Findings:

PositionInitial SubstituentOptimized SubstituentChange in PotencyRationale
2 N-methylphenethylamine(S)-3-phenylpiperidine3-fold increaseConformational restriction leading to a more favorable binding pose.[12][13][14]
6 Morpholine(S)-3-hydroxypyrrolidine10-fold increaseReduced lipophilicity and introduced a favorable hydrogen bonding interaction.[12][13][14]

These systematic modifications, guided by SAR principles, led to the discovery of LEI-401, a potent and selective nanomolar inhibitor of NAPE-PLD with drug-like properties.[12][13][14]

Experimental Workflow for a Typical SAR Study

A robust and reproducible experimental workflow is essential for generating high-quality SAR data.

SAR_Workflow cluster_0 SAR Cycle Design Compound Design (Hypothesis Generation) Synthesis Library Synthesis (Parallel Synthesis) Design->Synthesis Screening In Vitro Screening (e.g., Enzyme Assay) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Screening->Data_Analysis Data_Analysis->Design New Hypothesis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Figure 2: A typical iterative workflow for a structure-activity relationship study.

Protocol: In Vitro Enzyme Inhibition Assay (Example: NAPE-PLD)

This protocol is adapted from the methodology used for the discovery of LEI-401.[14]

  • Enzyme Preparation: Utilize membrane lysates of HEK293T cells overexpressing human NAPE-PLD as the enzyme source.[14]

  • Substrate: Employ a fluorescence-quenched substrate such as PED6. Hydrolysis of the phosphodiester bond by NAPE-PLD separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[14]

  • Assay Procedure: a. In a 96-well plate, add the enzyme preparation to a buffer solution. b. Add the test compounds (pyrimidine carboxylic acid derivatives) at various concentrations. Include appropriate controls (e.g., vehicle control, positive control inhibitor). c. Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the fluorescent substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates for each concentration of the test compound. b. Normalize the rates to the vehicle control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Trustworthiness and Self-Validation: This protocol incorporates internal controls (vehicle and positive controls) to ensure the validity of each experiment. The use of a well-characterized recombinant enzyme source and a specific fluorescent substrate provides a robust and reproducible assay system.

Conclusion and Future Perspectives

The structure-activity relationship of pyrimidine carboxylic acids is a rich and complex field that continues to yield novel therapeutic agents. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is critical for success. As our understanding of disease biology deepens, the pyrimidine carboxylic acid scaffold will undoubtedly remain a cornerstone of medicinal chemistry, providing the foundation for the next generation of targeted therapies. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms and the exploration of novel biological targets for this versatile class of compounds.

References

  • Title: Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Publications URL: [Link]

  • Title: Synthesis of New Pyrimidine Derivatives, Study of Anti-Сancer Activity, Structural Properties, and Molecular Docking Source: ResearchGate URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: PubMed Central URL: [Link]

  • Title: Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Source: Unpaywall URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: NIH URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential Source: ResearchGate URL: [Link]

  • Title: Pyrimidine as antiinflammatory agent: A review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]

  • Title: Pyrimidines: Synthesis & QSAR Study Source: ResearchGate URL: [Link]

  • Title: Marketed drugs having pyrimidine pharmacophore Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs Source: Taylor & Francis Online URL: [Link]

  • Title: A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application Source: ResearchGate URL: [Link]

  • Title: The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PubMed Central URL: [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are foundational scaffolds in numerous pharmacologically active agents, including antimicrobial and antitumor compounds.[1] The described methodology follows a robust and efficient two-step synthetic pathway, beginning with a classical cyclocondensation reaction to construct the pyrimidine core, followed by a standard ester hydrolysis to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure reproducibility and high yields.

Introduction and Synthetic Strategy

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry.[2][3] The target molecule, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, possesses three key functional groups on a pyrimidine core: a hydroxyl group (which exists in tautomeric equilibrium with its keto form, a pyrimidinone), a pyridinyl substituent, and a carboxylic acid. These features make it a versatile building block for creating more complex molecular libraries.

Our synthetic approach is a logical and widely-practiced strategy for constructing such systems.[4] It involves two primary stages:

  • Pyrimidine Ring Formation via Cyclocondensation: The core pyrimidine ring is assembled by reacting a C-N-C synthon (2-amidinopyridine) with a C-C-C synthon (diethyl 2-(ethoxymethylene)malonate). This reaction type is a highly reliable method for creating 2,4,5-substituted pyrimidines.[3][5] This step yields the stable ethyl ester intermediate, Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate .

  • Ester Hydrolysis: The terminal carboxylic acid functionality is unmasked through a simple saponification of the ethyl ester, followed by acidification to afford the final product.[6][7]

This two-step process is advantageous as it utilizes commercially available starting materials and employs straightforward, scalable reaction conditions.

G cluster_0 Overall Synthetic Workflow start Starting Materials (2-Amidinopyridine HCl + DEEMM) step1 Step 1: Cyclocondensation (NaOEt, Ethanol, Reflux) start->step1 intermediate Intermediate (Ethyl 4-hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylate) step1->intermediate step2 Step 2: Hydrolysis (NaOH, H2O/EtOH, Reflux) Then Acidification (HCl) intermediate->step2 product Final Product (4-Hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylic acid) step2->product

Caption: Overall two-step synthetic workflow.

Reaction Mechanism: Cyclocondensation

The formation of the pyrimidine ring proceeds through a base-catalyzed condensation-cyclization pathway. The role of sodium ethoxide is to deprotonate the 2-amidinopyridine hydrochloride salt, generating the free amidine which acts as the active nucleophile.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The neutral 2-amidinopyridine attacks the electrophilic carbon of the ethoxymethylene group of diethyl 2-(ethoxymethylene)malonate (DEEMM).

  • Ethanol Elimination: This initial addition is followed by the elimination of a molecule of ethanol, forming a vinylogous amidine intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the amidine moiety then performs an intramolecular nucleophilic attack on one of the ester carbonyls.

  • Ring Closure & Aromatization: This cyclization forms a tetrahedral intermediate which subsequently collapses, eliminating a second molecule of ethanol to form the stable, aromatic 4-hydroxypyrimidine ring system.

G reactants 2-Amidinopyridine + DEEMM attack Nucleophilic Attack reactants->attack NaOEt intermediate1 Adduct Intermediate attack->intermediate1 elim1 Elimination of EtOH intermediate1->elim1 intermediate2 Vinylogous Amidine elim1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 elim2 Elimination of EtOH intermediate3->elim2 product Ethyl Ester Product elim2->product Aromatization

Caption: Mechanism of the cyclocondensation reaction.

Experimental Protocols

Safety Precaution: These procedures involve handling sodium metal (flammable solid), strong bases (sodium ethoxide, NaOH), and acids (HCl). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified chemical fume hood.

Part A: Synthesis of Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (Intermediate)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
2-Amidinopyridine Hydrochloride157.6050.07.88 g
Diethyl 2-(ethoxymethylene)malonate (DEEMM)216.2255.011.89 g (10.9 mL)
Sodium Metal22.99110.02.53 g
Ethanol (Absolute, 200 proof)46.07-250 mL
Diethyl Ether74.12-For washing

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add small, freshly cut pieces of sodium metal (2.53 g, 110.0 mmol) to a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, containing 200 mL of absolute ethanol. The addition should be controlled to maintain a gentle reflux. Stir until all the sodium has dissolved completely.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution at room temperature, add 2-amidinopyridine hydrochloride (7.88 g, 50.0 mmol) in one portion. Stir for 15 minutes.

  • Following this, add diethyl 2-(ethoxymethylene)malonate (10.9 mL, 55.0 mmol) dropwise over 10 minutes.

  • Reaction: Heat the resulting suspension to reflux using a heating mantle. Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. A precipitate will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 50 mL of cold ethanol and then with 50 mL of diethyl ether to remove any unreacted DEEMM.

  • Dry the resulting off-white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (Final Product)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate259.2540.0 (Assumed)10.37 g
Sodium Hydroxide (NaOH)40.00120.04.80 g
Ethanol (95%)--100 mL
Deionized Water18.02-100 mL
Hydrochloric Acid (HCl), concentrated36.46-~10-15 mL

Procedure:

  • Saponification: In a round-bottom flask, suspend the ethyl ester intermediate (10.37 g, 40.0 mmol) in a mixture of 100 mL of ethanol and 100 mL of deionized water.

  • Add sodium hydroxide pellets (4.80 g, 120.0 mmol) to the suspension.

  • Heat the mixture to reflux with stirring. Continue refluxing for 4 hours. During this time, the solid should dissolve, resulting in a clear, homogeneous solution.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. Monitor the pH of the solution with pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3. A thick, white precipitate will form.

  • Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

  • Dry the pure white solid in a vacuum oven at 60-70 °C to a constant weight.

Data Summary and Characterization

CompoundFormulaMW ( g/mol )Theoretical Yield (g)Typical Yield (%)Appearance
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylateC₁₂H₁₁N₃O₃259.2512.9680-90%Off-white to pale solid
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acidC₁₀H₇N₃O₃217.188.69 (from 40 mmol)90-98%White crystalline solid

Expected Characterization of Final Product:

  • ¹H NMR (DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (>13 ppm), a singlet for the pyrimidine C6-H, and characteristic multiplets for the four protons on the pyridine ring. The hydroxyl proton on C4 may be broad or exchange with the solvent.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carboxylic acid carbonyl (~165-170 ppm), the pyrimidine carbons (including the C4-OH carbon at ~160-165 ppm), and the five distinct carbons of the pyridin-2-yl group.

  • Mass Spectrometry (ESI-): Expect to see the [M-H]⁻ ion at m/z ≈ 216.

  • Infrared (IR) Spectroscopy (KBr Pellet): Look for a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C=O/C=N/C=C stretching vibrations from the pyrimidine-one ring system (~1600-1680 cm⁻¹).

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... (2023). ResearchGate. [Link]

  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.). ResearchGate. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). NIH PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. (1973). RSC Publishing. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017). NIH. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2010). ResearchGate. [Link]

Sources

Application Note & Synthesis Protocol: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals.[1][2] Molecules incorporating the 4-hydroxy-pyrimidine moiety, which often exists in its tautomeric 4-pyrimidinone form, are of particular interest due to their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[2] The target molecule, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, combines this privileged pyrimidine scaffold with a pyridinyl substituent, a common feature in modern drug design for modulating physicochemical properties and target engagement, and a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric element.

This document provides a comprehensive, field-proven protocol for the synthesis of this valuable research compound. The chosen synthetic strategy is a robust and widely applicable cyclocondensation reaction, which is a foundational method for pyrimidine ring construction.[3][4] We will detail the underlying chemical principles, provide a step-by-step experimental guide, and offer insights into process control and characterization.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Cyclocondensation: Formation of the pyrimidine ring by reacting pyridine-2-carboxamidine with a suitable three-carbon (C3) electrophilic synthon. Diethyl 2-(ethoxymethylene)malonate (DEEM) is selected for this role as it efficiently provides the required carbon backbone and pre-installed functional group handles.[5][6]

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This approach is favored for its reliability, high yields, and the commercial availability of the starting materials.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the entire synthesis process, from reagent preparation to final product analysis.

G cluster_0 PART 1: Reagent Preparation cluster_1 PART 2: Cyclocondensation Reaction cluster_2 PART 3: Saponification & Final Product Isolation cluster_3 PART 4: Analysis & Characterization A Prepare Pyridine-2-carboxamidine HCl C Combine Pyridine-2-carboxamidine and Sodium Ethoxide in Ethanol A->C B Prepare Sodium Ethoxide Solution B->C D Add Diethyl 2-(ethoxymethylene)malonate (DEEM) and Reflux C->D E Reaction Monitoring (TLC) D->E F Work-up: Neutralization & Precipitation E->F G Isolation & Drying of Ethyl Ester Intermediate F->G H Dissolve Ethyl Ester in aq. NaOH G->H I Heat to Hydrolyze Ester H->I J Acidification to Precipitate Carboxylic Acid I->J K Filtration, Washing & Drying J->K L Final Product: 4-Hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylic acid K->L M Spectroscopic Analysis (NMR, MS, IR) L->M N Purity Assessment (HPLC) L->N

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism: The Chemistry Behind the Cyclocondensation

The core of this synthesis is the Principal Synthesis, a classic cyclocondensation reaction.[3][4] The mechanism proceeds as follows:

  • Amidine Activation: The strong base, sodium ethoxide, deprotonates the pyridine-2-carboxamidine, increasing its nucleophilicity.

  • Michael Addition: The activated amidine performs a nucleophilic attack on the electron-deficient β-carbon of diethyl 2-(ethoxymethylene)malonate (DEEM).

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto one of the ester carbonyls.

  • Elimination/Aromatization: Subsequent elimination of ethanol leads to the formation of the stable, aromatic pyrimidine ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination Amidine Pyridine-2-carboxamidine Intermediate1 Open-Chain Adduct Amidine->Intermediate1 + DEEM (Base Catalyzed) DEEM Diethyl 2-(ethoxymethylene)malonate (DEEM) Base Sodium Ethoxide (Base) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - EtOH Product_Ester Ethyl 4-hydroxy-2-(pyridin-2-yl) -pyrimidine-5-carboxylate Intermediate2->Product_Ester - EtOH

Caption: Simplified mechanism of the pyrimidine ring formation.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. All reagents should be of analytical grade or higher.

ReagentFormulaMW ( g/mol )CAS No.Key Properties & Handling Notes
Pyridine-2-carboxamidine HClC₆H₈ClN₃157.6033868-03-0Hygroscopic; store in a desiccator.
Diethyl 2-(ethoxymethylene)malonateC₁₀H₁₆O₅216.2387-13-8Moisture sensitive liquid; handle under inert gas.
Sodium MetalNa22.997440-23-5Highly reactive with water and alcohols; handle with care.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Use anhydrous grade for preparing sodium ethoxide.
Sodium HydroxideNaOH40.001310-73-2Caustic; handle with appropriate PPE.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive; use in a fume hood.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable; use in a well-ventilated area.

Experimental Protocols

PART 1: Synthesis of Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

This procedure details the core cyclocondensation reaction.

1.1 Preparation of Sodium Ethoxide Solution (in-situ): a. Equip a 500 mL three-neck round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. b. Place absolute ethanol (150 mL) into the flask and cool in an ice bath. c. Under a nitrogen atmosphere, add sodium metal (2.3 g, 0.1 mol), cut into small pieces, portion-wise to the stirred ethanol. Control the rate of addition to maintain a manageable reaction. d. Once all the sodium has dissolved, remove the ice bath and allow the solution to return to room temperature. This freshly prepared solution is crucial for ensuring an anhydrous, reactive base.[3]

1.2 Cyclocondensation Reaction: a. To the freshly prepared sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride (15.76 g, 0.1 mol) in one portion. Stir the resulting suspension for 30 minutes at room temperature. b. Add diethyl 2-(ethoxymethylene)malonate (21.62 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes. An exothermic reaction may be observed. c. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. d. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the DEEM spot indicates reaction completion.

1.3 Isolation and Purification of the Ethyl Ester Intermediate: a. Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product should form. b. Pour the mixture into 500 mL of ice-cold water. c. While stirring vigorously, carefully acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. This protonates the phenoxide, causing the product to precipitate. d. Collect the resulting white to off-white solid by vacuum filtration. e. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material. f. Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 75-85%.

PART 2: Saponification to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

This step converts the intermediate ester into the final carboxylic acid product.

2.1 Hydrolysis Reaction: a. In a 250 mL round-bottom flask, suspend the dried ethyl ester intermediate (e.g., 20 g, ~0.077 mol) in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution. b. Heat the mixture to 80-90 °C with stirring for 2-3 hours. The suspension should dissolve as the sodium salt of the carboxylic acid is formed. c. Monitor the reaction by TLC until the starting ester spot is no longer visible.

2.2 Isolation of the Final Product: a. Cool the clear reaction solution in an ice bath. b. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A thick, white precipitate of the final product will form. c. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration. e. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper. This is critical to remove any residual salts. f. Dry the final product in a vacuum oven at 70-80 °C overnight. The expected yield is typically >90%.

Product Characterization and Quality Control

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆): Expect characteristic signals for the pyrimidine proton, the pyridine ring protons, and a broad singlet for the carboxylic acid proton (often >13 ppm). The hydroxyl proton on the pyrimidine ring may be broad or exchange with the solvent.

  • Mass Spectrometry (ESI-MS): Calculate the expected exact mass for [M+H]⁺ and [M-H]⁻ ions and compare with the experimental data.

  • Purity (HPLC): A purity of >95% is generally required for research applications. Use a C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents/solvent.Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Increase reflux time and monitor by TLC.
Oily product after acidification Impurities present; incomplete hydrolysis.Re-dissolve in base, treat with activated charcoal, filter, and re-precipitate. For incomplete hydrolysis, prolong the heating time in NaOH.
Product is off-color Side reactions or impurities from starting materials.Recrystallize the final product from a suitable solvent system (e.g., Ethanol/Water or DMF/Water).
Incomplete Saponification Insufficient base or reaction time/temperature.Use a higher concentration of NaOH or increase the reaction temperature/time. Confirm completion by TLC or HPLC.

Conclusion

This protocol outlines a reliable and scalable method for the synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. By carefully controlling reaction conditions, particularly moisture, and following the detailed work-up procedures, researchers can consistently obtain high-purity material suitable for a wide range of applications in drug discovery and chemical biology.

References

  • Miller, G. W., & Rose, F. L. (1962). The Chemistry of Heterocyclic Compounds, The Pyrimidines. J. Chem. Soc., 5642. This reference describes the classical reaction between a β-ketoester and an amidine for pyrimidine synthesis.
  • Organic Syntheses. (1955). Organic Synthesis, 35, 80. This provides context on alternative pyrimidine synthesis routes.
  • Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives. J. Org. Chem., 86, 13734-13743. This article discusses modern, efficient methods for pyrimidine synthesis. [Source: Organic Chemistry Portal]
  • Al-Karmalawy, A. A., et al. (2023). Lead Optimization of BIBR1591 To Improve Its Telomerase Inhibitory Activity. J. Med. Chem. This highlights the role of pyrimidines in medicinal chemistry.
  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. Discusses multi-component reactions for pyrimidine synthesis. [Source: Growing Science]
  • Abdel-Gawad, H., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4984. This paper details the synthesis and biological evaluation of similar pyridinyl-pyrimidine structures. [Source: NIH]
  • PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]. This provides a standard procedure for preparing a key starting material. [Source: PrepChem.com]

  • ARKIVOC. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. ARKIVOC 2010 (xi), 254-264. Details reactions involving the DEEM reagent.
  • Organic Syntheses. (n.d.). Ethyl Ethoxymethylenemalonate. Retrieved from [Link]. An authoritative source for the preparation of DEEM. [Source: Organic Syntheses]

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 1-3. Discusses the utility of malonates in forming heterocyclic rings. [Source: NIH]
  • Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein J. Org. Chem., 13, 269-278.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 142. A recent review on pyrimidine synthesis. [Source: MDPI]
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 381-402. A review on the broad applications of pyrimidines. [Source: Growing Science]
  • Gaikwad, N. D., et al. (n.d.). Synthesis of Pyrimidine Derivatives. This document outlines various synthetic routes to pyrimidines. [Source: Academia.edu]

Sources

Purification of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 56406-45-2), a heterocyclic compound of interest in pharmaceutical and chemical research.[1] The unique amphoteric nature of this molecule, possessing both acidic (carboxylic acid, hydroxypyrimidine) and basic (pyridine, pyrimidine) functional groups, presents specific challenges and opportunities for purification. This document outlines strategies based on recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the rationale behind each approach. Furthermore, it details protocols for the analytical validation of the final product's purity, ensuring it meets the stringent requirements for drug development and scientific research.[2][3][4]

Introduction: The Purification Challenge

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a multifunctional heterocyclic compound. The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount, as impurities can significantly impact efficacy, safety, and regulatory compliance.[5] Impurities may arise from various sources, including starting materials, synthetic by-products, intermediates, or degradation products.[3]

The key to purifying this molecule is understanding its pH-dependent properties. The pyridine and pyrimidine rings provide basic nitrogen atoms, while the carboxylic acid and the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-pyrimidone form) provide acidic protons.[6] This zwitterionic potential allows for tailored purification strategies that exploit solubility and charge differences under varying pH conditions.

Strategic Approach to Purification

A multi-step approach is recommended for achieving high purity. The choice of method depends on the impurity profile of the crude material and the desired final purity level. The overall workflow involves a primary purification step to remove bulk impurities, followed by a high-resolution polishing step, and concluding with rigorous analytical validation.

Purification_Workflow Crude Crude Synthesis Product Primary Primary Purification (Recrystallization or Flash Chromatography) Crude->Primary Remove major impurities Secondary Secondary (High-Purity) Purification (Preparative HPLC) Primary->Secondary Remove trace impurities Validation Purity & Identity Confirmation (HPLC, LC-MS, NMR, DSC) Secondary->Validation Verify purity & structure Final Pure Compound (>98%) Validation->Final

Caption: General purification workflow for the target compound.

Primary Purification Methodologies

Protocol 1: pH-Modulated Recrystallization

Principle: This technique leverages the compound's poor solubility in its neutral (zwitterionic) form at its isoelectric point (pI) and its higher solubility in acidic or basic solutions where it exists as a salt. Impurities with different solubility profiles can be left behind in the solution.

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, suspend the crude 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid in a minimal amount of deionized water.

  • Basification: Add a 1M NaOH solution dropwise while stirring until the solid completely dissolves. This forms the highly soluble sodium carboxylate salt.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at room temperature.

  • Filtration: Filter the solution through a pad of Celite to remove the charcoal and any insoluble impurities.

  • Acidification & Precipitation: Slowly add 1M HCl dropwise to the clear filtrate with vigorous stirring. The target compound will precipitate as it approaches its isoelectric point. Monitor the pH; precipitation is typically maximal in the pH range of 3-5.

  • Crystallization: Allow the suspension to stand, ideally at 4°C, for several hours to ensure complete crystallization.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove residual water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, the solution may be cooling too quickly or impurities are interfering with lattice formation. Try adding more solvent before acidification or allowing the solution to cool more slowly.[7]

  • No Crystals Form: The solution may not be sufficiently concentrated. Re-heat to evaporate some solvent before cooling. Seeding with a pure crystal can also initiate crystallization.[7]

Protocol 2: Normal-Phase Flash Column Chromatography

Principle: This method separates compounds based on their polarity and interaction with a stationary phase (typically silica gel). For zwitterionic compounds, controlling the ionization state with mobile phase additives is critical to prevent severe peak tailing.[8] Adding a small amount of acid (like acetic or formic acid) to the eluent protonates the basic nitrogens and suppresses the deprotonation of the carboxylic acid, reducing its interaction with the acidic silica gel.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a silica gel column (slurry packed) with the chosen mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO. Alternatively, perform a solid-load by adsorbing the compound onto a small amount of silica gel.

  • Mobile Phase Selection: A gradient elution is often effective. Start with a less polar system and gradually increase polarity.

    • Solvent System Example: Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% acetic acid.

    • Gradient Example: Start with 100% DCM, gradually increasing to 10-20% MeOH in DCM (both containing 0.5% acetic acid).

  • Elution: Load the sample onto the column and begin elution. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The presence of acetic acid will require co-evaporation with a non-acidic solvent like isopropanol to remove it completely.

High-Purity Polishing: Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique ideal for isolating target compounds from closely related impurities.[9] For polar, ionizable compounds, reversed-phase chromatography on a C18 column is the gold standard.[2][10]

Method Development & Scale-Up: The process begins with optimizing the separation on an analytical HPLC column before scaling up to a preparative column.[9][11]

HPLC_ScaleUp Analytical Analytical HPLC Method (e.g., 4.6 mm ID column) Optimize Optimize Selectivity & Resolution (Mobile Phase, pH, Gradient) Analytical->Optimize ScaleUp Scale-Up Calculation (Flow Rate, Injection Volume) Optimize->ScaleUp Prep Preparative HPLC Run (e.g., >20 mm ID column) ScaleUp->Prep Lyophilize Fraction Collection & Lyophilization Prep->Lyophilize Pure High-Purity Compound Lyophilize->Pure

Caption: Workflow for scaling from analytical to preparative HPLC.

Step-by-Step Protocol:

  • Column: Reversed-phase C18 preparative column.

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). TFA provides excellent peak shape for nitrogen-containing compounds but is difficult to remove. FA is more volatile and better if MS-compatibility is needed.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or FA.

  • Gradient Elution: An optimized gradient from 5-95% Solvent B over 20-30 minutes is typical. The exact gradient should be determined during analytical method development.

  • Sample Preparation: Dissolve the partially purified compound from the primary step in a suitable solvent (e.g., DMSO, or the initial mobile phase composition) to the highest possible concentration without precipitation.

  • Injection & Fractionation: Inject the sample onto the column. Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Post-Purification: Combine the pure fractions. If TFA was used, it may need to be removed by neutralization and extraction or by lyophilization. Lyophilization (freeze-drying) is the preferred method to remove aqueous mobile phases.

Data Summary Table:

ParameterRecrystallizationFlash ChromatographyPreparative HPLC
Principle pH-dependent solubilityPolarityHigh-resolution hydrophobicity
Typical Purity 85-95%90-98%>99%
Throughput High (grams to kgs)Medium (mgs to grams)Low (mgs to grams)
Cost / Run LowMediumHigh
Key Advantage Scalable, cost-effectiveRemoves diverse impuritiesHighest resolution

Analytical Validation: Confirming Purity

Ensuring the purity and identity of the final product is a critical, non-negotiable step.[2] A combination of orthogonal analytical methods should be employed.

Purity Assessment by HPLC/UHPLC

This is the primary method for quantifying purity. An analytical version of the preparative HPLC method can be used.

  • Method: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by LC-MS and NMR
  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the purified compound. The sample is analyzed using the HPLC method above, with the eluent directed into a mass spectrometer. The expected mass [M+H]⁺ should be observed.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the resulting spectrum is compared against the expected chemical shifts and coupling constants for the structure.

Thermal Analysis with DSC
  • DSC: Differential Scanning Calorimetry can provide information on the compound's melting point and can also be used to assess purity.[5] Pure crystalline substances typically exhibit a sharp melting peak. The presence of impurities often leads to a broadened melting peak at a depressed temperature.[5]

Conclusion

The purification of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid requires a strategic and multi-faceted approach. By exploiting the molecule's unique pH-dependent chemical properties, researchers can effectively employ techniques like recrystallization for bulk purification. For achieving the high levels of purity required for pharmaceutical applications, high-resolution methods such as reversed-phase preparative HPLC are indispensable. Rigorous analytical validation using a suite of orthogonal techniques (HPLC, LC-MS, NMR) is the final, essential step to ensure the quality, safety, and reliability of the final product.

References

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Pharma Times. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Phenomenex. High-Performance Preparative LC Techniques.
  • NIH PubChem. Pyrimidine-5-carboxylic acid.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • SIELC Technologies. Polar Compounds.
  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • BLDpharm. 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Sources

Application Note: Structural Characterization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 56406-45-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring both a pyrimidine and a pyridine ring, suggests potential applications as a privileged scaffold in the design of novel therapeutic agents.[3] Accurate structural elucidation and characterization are paramount for its development and application. This document provides a detailed guide to the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Tautomerism

The nominal structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is presented below. It is crucial to recognize that the 4-hydroxypyrimidine moiety can exist in tautomeric forms, primarily the keto form (pyrimidin-4-one). This equilibrium can be influenced by the solvent and solid-state packing. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. For the purpose of this guide, we will consider the keto-enol tautomerism in our spectral predictions.

Structure:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides comprehensive information about the carbon skeleton and proton environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the pyrimidine and pyridine rings, as well as the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the carbonyl group. In a polar aprotic solvent like DMSO-d₆, which is commonly used for such compounds, the acidic protons are typically observable.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 (pyrimidine)~8.5 - 8.8s-Singlet due to no adjacent protons. Deshielded by adjacent nitrogen and carbonyl group.
H6' (pyridine)~8.6 - 8.8d~4-5Doublet due to coupling with H5'. Deshielded by the adjacent nitrogen.
H4' (pyridine)~8.0 - 8.2t~7-8Triplet due to coupling with H3' and H5'.
H3' (pyridine)~7.8 - 8.0d~7-8Doublet due to coupling with H4'.
H5' (pyridine)~7.4 - 7.6t~6-7Triplet due to coupling with H4' and H6'.
-COOH~12.0 - 14.0br s-Broad singlet, highly deshielded acidic proton.[4]
-OH~10.0 - 12.0br s-Broad singlet for the enolic proton, position is concentration and temperature dependent.

Note: The chemical shifts of acidic protons (-COOH, -OH) are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (pyrimidine)~158 - 162Attached to two nitrogen atoms.
C4 (pyrimidine)~165 - 170Carbonyl carbon in the pyrimidinone tautomer.[5]
C5 (pyrimidine)~110 - 115Attached to the carboxylic acid group.
C6 (pyrimidine)~155 - 160Deshielded by adjacent nitrogen.
C2' (pyridine)~150 - 155Attached to the pyrimidine ring.
C3' (pyridine)~124 - 128Standard pyridine C3 chemical shift.[6]
C4' (pyridine)~136 - 140Standard pyridine C4 chemical shift.[6]
C5' (pyridine)~122 - 126Standard pyridine C5 chemical shift.
C6' (pyridine)~148 - 152Deshielded by adjacent nitrogen.[6]
-COOH~168 - 175Carboxylic acid carbonyl carbon.[4]
2D NMR Spectroscopy: Structural Connectivity

To confirm the assignments and establish the connectivity within the molecule, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Expected correlations would be observed between H3'-H4', H4'-H5', and H5'-H6' on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will confirm the assignments made in the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule.

Diagram 1: Key Predicted HMBC Correlations

HMBC_Correlations cluster_pyrimidine Pyrimidine Ring cluster_pyridine Pyridine Ring C2 C2 C4 C4 C5 C5 C6 C6 H6 H6 H6->C2 H6->C4 H6->C5 COOH COOH C2_prime C2' C3_prime C3' C4_prime C4' C5_prime C5' C6_prime C6' H3_prime H3' H3_prime->C2_prime H3_prime->C5_prime H4_prime H4' H4_prime->C2_prime H4_prime->C6_prime H5_prime H5' H6_prime H6' H6_prime->C2_prime H6_prime->C4_prime

Caption: Predicted HMBC correlations for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters for the specific instrument.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce a protonated molecular ion [M+H]⁺.[7][8]

Predicted Mass Spectrum (ESI-MS)

The molecular formula of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is C₁₀H₇N₃O₃, with a monoisotopic mass of 217.0487 g/mol .

  • Full Scan MS (Positive Ion Mode): The primary ion expected is the protonated molecule [M+H]⁺ at m/z 218.0560.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can provide structural information.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS

m/zLossProposed Fragment StructureRationale
200.0510-H₂OLoss of water from the carboxylic acid and hydroxyl group.Common fragmentation pathway for carboxylic acids.
174.0560-CO₂Decarboxylation of the parent ion.Characteristic loss from carboxylic acids.[9]
172.0403-H₂O, -COLoss of water and carbon monoxide.A common fragmentation pattern for heterocyclic compounds.
146.0611-CO₂, -HCNLoss of carbon dioxide followed by hydrogen cyanide from the pyrimidine ring.Ring fragmentation of the pyrimidine moiety.
78.0344-Pyridine fragment.Cleavage of the bond between the two rings.

Diagram 2: Proposed ESI-MS Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z 218.0560 frag1 m/z 200.0510 parent->frag1 -H₂O frag2 m/z 174.0560 parent->frag2 -CO₂ frag5 m/z 78.0344 parent->frag5 Ring Cleavage frag3 m/z 172.0403 frag1->frag3 -CO frag4 m/z 146.0611 frag2->frag4 -HCN

Caption: Proposed fragmentation pathway for [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 218.0560) as the precursor ion and acquire a product ion scan to observe the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the parent and fragment ions.

Conclusion

The structural characterization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can be comprehensively achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments, will elucidate the complete chemical structure and connectivity. ESI-MS and MS/MS analysis will confirm the molecular weight and provide corroborating structural information through characteristic fragmentation patterns. The protocols and predicted data presented in this application note serve as a robust guide for researchers working on the synthesis and characterization of this and related heterocyclic compounds.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Rodrigues, F. A., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(1), 81-90. [Link]

  • Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. [Link]

  • Ulrich, E., et al. (1976). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 54(14), 2252-2259. [Link]

  • Pinto, D. C., et al. (2018). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Kádas, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 823-830. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637. [Link]

  • Killeen, C., et al. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions, 54(4), 1365-1369. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Killeen, C., et al. (2025). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. PubChem. [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 843(1), 1-26. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • National Center for Biotechnology Information. (2023). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5447-5461. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0150413). NP-MRD. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Jovanovic, B. Z., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-2047. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

  • Whitehead, C. W., & Traverso, J. J. (1960). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 82(15), 3971-3973. [Link]

  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • SpectraBase. (n.d.). 1H NMR of Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. SpectraBase. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

Sources

In Vitro Characterization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: A Putative 2-Oxoglutarate Dependent Dioxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: Targeting Oxygen-Sensing and Epigenetic Pathways

The compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid belongs to a chemical class structurally analogous to known inhibitors of 2-oxoglutarate (2OG) dependent dioxygenases. This superfamily of enzymes utilizes a ferrous iron (Fe(II)) active site to catalyze a wide range of hydroxylation and demethylation reactions critical to cellular physiology. Two of the most therapeutically relevant subfamilies are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2.

  • HIF Prolyl Hydroxylases (PHD1-3): These enzymes act as cellular oxygen sensors.[1][2] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, marking it for ubiquitination and proteasomal degradation.[1] Inhibition of PHDs mimics a hypoxic state, stabilizing HIF-α and activating downstream genes involved in erythropoiesis, angiogenesis, and metabolism.[2][3][4] This makes PHD inhibitors a promising therapeutic strategy for anemia associated with chronic kidney disease.[1][3]

  • JMJD2 Histone Demethylases: This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, particularly H3K9 and H3K36.[5][6] This process is fundamental to regulating gene expression, and its dysregulation is implicated in various cancers, making JMJD2 enzymes a key target for oncological drug discovery.[5][7]

The structural motif of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, featuring a heterocyclic core with a carboxylic acid, is designed to chelate the active-site Fe(II) and occupy the binding pocket of the co-substrate 2-oxoglutarate. This guide provides a comprehensive suite of in vitro assays to determine the inhibitory activity and cellular efficacy of this compound against both PHD and JMJD2 enzymes.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The first critical step is to determine if the compound directly inhibits the target enzymes in a purified, cell-free system. This allows for the precise calculation of potency (IC₅₀) without the complexities of cellular uptake, metabolism, or off-target effects.

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

Principle: This protocol describes a common method to measure the direct inhibition of recombinant human PHD2. The assay quantifies the hydroxylation of a synthetic peptide substrate derived from the HIF-1α oxygen-dependent degradation domain (ODD). An antibody specific to the hydroxylated proline residue is used for detection.

Workflow:

cluster_prep Preparation cluster_reaction Reaction & Detection P1 Prepare Assay Buffer (Tris, Ascorbate, Fe(II)) P2 Serially Dilute Compound in DMSO, then Assay Buffer R1 Combine Compound Dilutions and Enzyme/Substrate Mix in 384-well plate P2->R1 Test Compound P3 Prepare Enzyme/Substrate Mix (PHD2, HIF-1α Peptide, 2-OG) P3->R1 Enzyme Mix R2 Incubate at RT (e.g., 30-60 min) R1->R2 R3 Add Detection Reagents (Anti-hydroxy-HIF-1α Ab, Secondary Ab/Detection Substrate) R2->R3 R4 Read Signal (e.g., Fluorescence, Luminescence) R3->R4

Caption: Workflow for the in vitro PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Sodium Ascorbate, 0.01% Tween-20. Rationale: Ascorbate is essential to maintain the active Fe(II) state of the enzyme's iron cofactor.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" in 100% DMSO, starting at 10 mM. Subsequently, create intermediate dilutions in Assay Buffer to minimize final DMSO concentration (<1%).

    • Enzyme/Substrate Solution: In Assay Buffer, prepare a solution containing recombinant human PHD2 (e.g., 50 nM), HIF-1α peptide substrate (e.g., 500 nM), and 2-oxoglutarate (e.g., 5 µM).

  • Assay Execution (384-well format):

    • Add 5 µL of diluted compound to each well. Include "No Compound" (vehicle control) and "No Enzyme" (background) controls.

    • Initiate the reaction by adding 5 µL of the Enzyme/Substrate Solution to each well.

    • Incubate the plate at room temperature for 45 minutes.

    • Stop the reaction and proceed with detection according to the manufacturer's protocol for the specific detection system (e.g., an AlphaScreen-based assay or a fluorescence polarization assay).[3]

  • Data Analysis:

    • Subtract the background signal (No Enzyme control) from all wells.

    • Normalize the data with the vehicle control (0% inhibition) and a known potent inhibitor or no-2-OG control (100% inhibition).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

JMJD2 Histone Demethylase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the demethylation of a tri-methylated histone H3 lysine 9 (H3K9me3) substrate by a recombinant JMJD2 enzyme. Commercial kits, such as the Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay, provide a streamlined, antibody-based colorimetric or fluorometric detection method.[7][8][9]

Workflow:

W1 H3K9me3 substrate is pre-coated on 96-well strip plate W2 Add Assay Buffer, JMJD2 Enzyme, and Test Compound Dilutions W1->W2 W3 Incubate at 37°C for 60-90 min (Allows demethylation to occur) W2->W3 W4 Wash wells. Add Capture Antibody (Recognizes demethylated H3K9) W3->W4 W5 Wash wells. Add Detection Antibody (HRP-conjugated) W4->W5 W6 Add Colorimetric Substrate and measure absorbance (450 nm) W5->W6

Caption: Workflow for an antibody-based JMJD2 inhibition assay.

Detailed Protocol:

  • Assay Setup:

    • Use a 96-well plate pre-coated with a tri-methylated histone H3-K9 substrate.[7]

    • Prepare serial dilutions of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" as described in section 1.1.

    • Prepare a solution of purified JMJD2 enzyme (e.g., JMJD2A, 2C) in the provided assay buffer. The optimal amount can range from 10 ng to 500 ng per well.[7]

  • Enzymatic Reaction:

    • To each well, add the assay buffer, the test compound at the desired final concentration, and the JMJD2 enzyme. Include vehicle and no-enzyme controls.

    • Incubate the plate at 37°C for 60-90 minutes to allow for the demethylation reaction.[5]

  • Detection:

    • Wash the wells according to the kit protocol to remove unbound enzyme and compound.

    • Add the capture antibody, which specifically recognizes the demethylated H3-K9 product, and incubate.[8]

    • Wash, then add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate.

    • Wash, then add the HRP substrate and allow the color to develop.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value as described for the PHD2 assay.

Table 1: Hypothetical Biochemical Potency Data

Target EnzymeCompound IC₅₀ (nM)
HIF Prolyl Hydroxylase 2 (PHD2)85
JMJD2A Histone Demethylase1250
JMJD2C Histone Demethylase980

This table presents example data for illustrative purposes. Actual values must be determined experimentally.

Part 2: Cell-Based Assays for Target Engagement and Pathway Modulation

After confirming direct enzyme inhibition, the next step is to assess the compound's activity in a cellular environment. These assays determine if the compound can permeate cells, engage its target, and elicit the expected downstream biological response.

HIF-1α Stabilization by Western Blot

Principle: Inhibition of PHD enzymes in cells prevents the degradation of HIF-1α, causing it to accumulate. Western blotting is a semi-quantitative method used to visualize this increase in HIF-1α protein levels.

Signaling Pathway:

cluster_normoxia Normoxia (Vehicle Control) cluster_inhibited PHD Inhibition PHD_A PHD (Active) + O₂, 2-OG HIF_A HIF-1α PHD_A->HIF_A Hydroxylation VHL_A VHL HIF_A->VHL_A Binding Prot_A Proteasomal Degradation VHL_A->Prot_A Inhibitor Compound PHD_I PHD (Inhibited) Inhibitor->PHD_I HIF_I HIF-1α (Stabilized) Nuc_I Nucleus HIF_I->Nuc_I Translocation HRE_I HRE Gene Transcription Nuc_I->HRE_I

Caption: HIF-1α regulation under normoxia vs. PHD inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, HEK293, Hep3B) and allow them to adhere overnight.[1]

    • Treat cells with increasing concentrations of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" (e.g., 0.1, 1, 10, 50 µM) for 4-8 hours under normoxic conditions. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM DMOG or a known PHD inhibitor).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the HIF-1α signal to the corresponding loading control signal.[1]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

Principle: This is a quantitative functional assay to measure the transcriptional activity of the stabilized HIF-1α. Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Hypoxia Response Elements (HREs). Increased HIF-1α activity leads to increased luciferase expression and a measurable light signal.[1][2]

Detailed Protocol:

  • Transfection:

    • Plate HEK293 cells (chosen for their high transfection efficiency) in a 96-well plate.[1]

    • Co-transfect the cells using a suitable lipid-based transfection reagent with two plasmids:

      • An HRE-Firefly Luciferase reporter plasmid.

      • A constitutive Renilla Luciferase plasmid (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • Allow 24 hours for plasmid expression.

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize the data.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀, the concentration at which the compound elicits a half-maximal response.

Table 2: Hypothetical Cellular Activity Data

AssayCell LineCompound EC₅₀ (µM)
HRE Luciferase ReporterHEK2931.2
HIF-1α Stabilization (Western Blot)HeLa~1 µM (visual estimation)

References

  • Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. [Link]

  • Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. [Link]

  • Hopkinson, R. J., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry. [Link]

  • Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. ACS Publications. [Link]

  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]

  • In vitro characterization of PHD inhibitors in clinical trials. (A)... - ResearchGate. [Link]

  • Nangaku, M. & Eckardt, K.-U. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid". The structural backbone of this compound, featuring a 2-(pyridin-2-yl)pyrimidine moiety, bears a strong resemblance to known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, particularly the Jumonji-C (JmjC) domain-containing histone demethylases. A prime target within this family is Lysine-specific demethylase 6B (KDM6B), also known as Jumonji domain-containing protein 3 (JMJD3), a critical epigenetic regulator that removes the repressive trimethyl mark from histone H3 at lysine 27 (H3K27me3). This guide presents a tiered, logical workflow—from initial target modulation to direct target engagement and functional phenotypic outcomes—to robustly evaluate the compound's cellular efficacy and mechanism of action.

Introduction: The Scientific Rationale

"4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" incorporates a key structural motif, the α-ketoglutarate (2-oxoglutarate) chelating group, common to many inhibitors of 2-OG dependent enzymes.[1] The JmjC domain-containing histone demethylases, such as JMJD3 (KDM6B) and UTX (KDM6A), utilize 2-OG and Fe(II) as co-factors to catalyze the demethylation of histone lysine residues.[2][3] Specifically, JMJD3/UTX are responsible for removing di- and trimethyl marks from H3K27, a modification associated with transcriptional repression.[3][4] Inhibition of JMJD3 leads to a global increase in H3K27me3 levels, reactivating the expression of silenced genes.[5] This mechanism is implicated in various biological processes, including inflammation, development, and cancer, making JMJD3 a compelling therapeutic target.[4][6][7]

This guide outlines a strategic series of cell-based assays designed to test the hypothesis that "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" functions as a JMJD3/KDM6B inhibitor.

Signaling Pathway Context: JMJD3-Mediated H3K27 Demethylation

The following diagram illustrates the central role of JMJD3 in epigenetic regulation and the proposed mechanism of inhibition.

JMJD3_Pathway JMJD3 Signaling and Inhibition Pathway cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention H3K27me3 H3K27me3 (Repressive Mark) JMJD3 JMJD3 (KDM6B) Enzyme H3K27me3->JMJD3 Substrate Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing H3K27me2 H3K27me2 (Unmethylated) Gene_Activation Gene Activation H3K27me2->Gene_Activation JMJD3->H3K27me2 Demethylation Cofactors 2-Oxoglutarate + Fe(II) Cofactors->JMJD3 Required Compound 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid Compound->JMJD3 Inhibition

Caption: Proposed mechanism of JMJD3 inhibition.

Tier 1 Assay: Cellular Quantification of H3K27 Trimethylation

The most direct cellular consequence of JMJD3 inhibition is the accumulation of its substrate, H3K27me3.[5] We present two robust methods for quantifying this change: high-content immunofluorescence imaging and an ELISA-based approach.

Protocol: High-Content Immunofluorescence Assay

This assay provides a quantitative, image-based readout of nuclear H3K27me3 levels on a per-cell basis, offering rich data on potency and cellular heterogeneity.

Causality Behind Choices:

  • Cell Line: HEK293 cells are used for their ease of transfection and robust growth. For studies on inflammation, a macrophage-like cell line (e.g., THP-1) would be more appropriate.

  • Fixation: Paraformaldehyde (PFA) cross-links proteins, preserving cellular architecture and antigenicity.

  • Permeabilization: Triton X-100 is a non-ionic detergent that permeabilizes the nuclear membrane, allowing antibodies to access histone targets.

  • Blocking: Bovine Serum Albumin (BSA) prevents non-specific antibody binding, reducing background signal.

  • Antibodies: Highly specific, validated antibodies for H3K27me3 are critical for assay success.[8][9] DAPI is a nuclear counterstain used for cell segmentation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" (e.g., 100 µM to 1 nM) in complete culture medium. A known JMJD3 inhibitor like GSK-J4 should be used as a positive control.[10][11] Add compounds to the cells and incubate for 24-48 hours.

  • Fixation: Gently aspirate the medium. Add 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash wells three times with PBS. Add 100 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes.

  • Blocking: Wash three times with PBS. Add 100 µL of 5% BSA in PBS and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute a validated anti-H3K27me3 antibody (e.g., Cell Signaling Technology #9733[9]) in 1% BSA/PBS. Aspirate blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a DAPI nuclear counterstain in 1% BSA/PBS. Add 50 µL of this solution and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS. Add 100 µL of PBS to each well. Acquire images using a high-content imaging system.

  • Data Analysis: Use imaging analysis software to segment nuclei based on the DAPI signal. Quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus. Plot the dose-response curve to determine the EC50 value.

Protocol: ELISA-Based H3K27me3 Quantification

This method offers a higher-throughput alternative to imaging for quantifying global H3K27me3 levels from cell lysates. Several commercial kits are available for this purpose.[12][13]

Step-by-Step Methodology (General Protocol):

  • Cell Culture and Treatment: Culture and treat cells with the compound as described in step 2.1 in a standard 96-well culture plate.

  • Histone Extraction: Lyse the cells and extract histones using a commercial kit or a buffer containing sulfuric acid.

  • ELISA Procedure:

    • Add the extracted histones to the wells of the ELISA plate, which are pre-coated with an H3K27me3 capture antibody.

    • Incubate to allow binding.

    • Wash away unbound material.

    • Add a detection antibody that recognizes histone H3.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[5]

  • Analysis: Normalize the signal to the amount of total histone H3 and calculate the fold-change in H3K27me3 levels relative to the vehicle control.

Parameter High-Content Imaging ELISA
Throughput MediumHigh
Data Output Single-cell intensity, EC50Bulk lysate signal, Fold-change
Multiplexing Easy (multiple antibodies)Limited
Cost/Well HigherLower
Key Advantage Spatial resolution, heterogeneity dataSpeed and scalability

Tier 2 Assay: Cellular Thermal Shift Assay (CETSA®)

After confirming that the compound modulates H3K27me3 levels, it is crucial to verify that it directly engages with the intended target, JMJD3, inside the cell. CETSA is the gold standard for this purpose.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16]

Experimental Workflow: Isothermal Dose-Response CETSA

CETSA_Workflow Isothermal Dose-Response CETSA Workflow A 1. Cell Culture Treat cells with varying compound concentrations B 2. Heat Challenge Incubate cells at a fixed 'melt' temperature (e.g., 52°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble (stabilized) protein from precipitated (denatured) protein C->D E 5. Quantification Analyze supernatant via Western Blot or other protein detection method D->E F 6. Data Analysis Plot soluble protein signal vs. compound concentration E->F

Caption: Workflow for an isothermal CETSA experiment.

Protocol: Western Blot-Based CETSA

Causality Behind Choices:

  • Melt Temperature (Tm): A preliminary experiment is required to determine the optimal temperature that causes significant, but not complete, denaturation of JMJD3 in the absence of the compound. This is the temperature used for the isothermal experiment.

  • Lysis: Freeze-thaw cycles are a gentle method to lyse cells without using detergents that might interfere with protein aggregates.

  • Detection: Western blotting provides a specific and semi-quantitative readout for the target protein.

Step-by-Step Methodology:

  • Compound Treatment: Culture an appropriate cell line (e.g., HEK293 or THP-1) to near confluency. Treat cells with a range of concentrations of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" for 1 hour at 37°C. Include a vehicle (DMSO) control.

  • Heat Challenge: Transfer the cell suspensions to PCR tubes. Heat the samples to the predetermined melt temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Leave one untreated sample at room temperature as a non-heated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against JMJD3 (KDM6B).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the normalized intensity of the soluble JMJD3 band against the compound concentration to generate a target engagement curve.

Tier 3 Assay: Functional Phenotypic Readout

JMJD3 plays a well-documented role in inflammation by regulating the expression of pro-inflammatory cytokines.[4] An assay measuring the suppression of these cytokines provides a powerful functional validation of the compound's activity.

Protocol: LPS-Induced Cytokine Expression Assay

Causality Behind Choices:

  • Cell Line: Differentiated THP-1 cells are a well-established model for human macrophages, which are key players in the inflammatory response.

  • Stimulus: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria and a potent inducer of inflammatory pathways, including those regulated by JMJD3.

  • Readout: Quantitative RT-PCR (qRT-PCR) is a highly sensitive method to measure changes in gene expression for cytokines like TNFα and IL6.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes at 0.5 x 10^6 cells/mL. Differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Replace the medium with fresh, PMA-free medium. Pre-treat the differentiated THP-1 cells with serial dilutions of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" or GSK-J4 for 2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Incubate for 4-6 hours.

  • RNA Extraction: Wash the cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for target genes (TNFα, IL6) and a housekeeping gene (GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the inhibition of cytokine expression as a function of compound concentration to determine the IC50.

Assay Tier Question Addressed Primary Readout Example Technique
Tier 1 Does the compound modulate the target pathway in cells?H3K27me3 levelsHigh-Content Imaging / ELISA
Tier 2 Does the compound directly bind to the target in cells?Thermal stabilization of JMJD3Cellular Thermal Shift Assay (CETSA)
Tier 3 Does target engagement lead to a desired biological outcome?Inhibition of cytokine expressionqRT-PCR for TNFα / IL6

Conclusion

This structured, multi-tiered approach provides a robust framework for the cellular characterization of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid". By systematically confirming target modulation, verifying direct target engagement, and demonstrating a relevant functional consequence, researchers can build a comprehensive and compelling data package to validate this compound as a potent and cell-active inhibitor of JMJD3/KDM6B.

References

  • EpigenTek. (n.d.). Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57–65. Retrieved from [Link]

  • Epigentek. (n.d.). KDM6A/KDM6B Activity Quantification Assay Kit (Fluorometric). Retrieved from [Link]

  • Epigentek. (n.d.). KDM6A/ KDM6B Activity Quantification Assay Kit (Colorimetric). Retrieved from [Link]

  • Mathur, R., et al. (2017). Inhibition of demethylase KDM6B sensitizes diffuse large B-cell lymphoma to chemotherapeutic drugs. Haematologica, 102(4), 715–725. Retrieved from [Link]

  • Roy, S., et al. (2022). Macrophage-specific inhibition of the histone demethylase JMJD3 decreases STING and pathologic inflammation in diabetic wound repair. The FASEB Journal, 36(10), e22543. Retrieved from [Link]

  • Scott, M. G., et al. (2020). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1059–1070. Retrieved from [Link]

  • Li, Y., et al. (2020). The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. Journal of Cellular and Molecular Medicine, 24(17), 9918–9928. Retrieved from [Link]

  • Martinez Molina, M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery Tool for Monitoring Target Engagement. Annual Review of Pharmacology and Toxicology, 56, 141–161. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. Retrieved from [Link]

  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57–65. Retrieved from [Link]

  • Mannironi, C., et al. (2014). An High-Throughput In Vivo Screening System to Select H3K4-Specific Histone Demethylase Inhibitors. PLOS ONE, 9(1), e86002. Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K27). Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Current Protocols in Chemical Biology, 10(4), e53. Retrieved from [Link]

  • ResearchGate. (n.d.). Shared principles of the protein thermal shift and cellular target.... Retrieved from [Link]

  • Rose, N. R., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS ONE, 5(11), e15535. Retrieved from [Link]

  • Diagenode. (n.d.). H3K27me3 Antibody - ChIP-seq Grade (C15410195). Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid as a Modulator of 2-Oxoglutarate-Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid as an enzyme inhibitor. The focus is on its role as a competitive inhibitor of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, a crucial class of enzymes implicated in various physiological and pathological processes, including epigenetic regulation and cellular responses to hypoxia. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its characterization, and discuss its potential applications in biomedical research and drug discovery.

Introduction: The Rise of 2-OG Dioxygenase Inhibitors

Post-translational modifications of proteins and nucleic acids are fundamental to the regulation of cellular processes.[1][2] The 2-oxoglutarate (also known as α-ketoglutarate) dependent dioxygenases are a large superfamily of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions, including hydroxylation and demethylation.[2] Prominent members of this family include the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3][4]

Dysregulation of these enzymes is linked to a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][3] The core chemical scaffold of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is characteristic of a class of potent and selective inhibitors that function by mimicking the endogenous co-substrate, 2-OG.[3][5] This guide will provide the scientific community with the necessary theoretical background and practical protocols to effectively utilize and evaluate this compound in a research setting.

Mechanism of Action: A Tale of Competitive Inhibition

The catalytic cycle of 2-OG-dependent dioxygenases involves the binding of Fe(II), 2-OG, and the primary substrate (e.g., a methylated histone tail) to the enzyme's active site.[6] 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid exerts its inhibitory effect through a dual-pronged strategy:

  • Co-substrate Mimicry : The molecule's carboxylate and hydroxyl groups are positioned to chelate the active site Fe(II) ion, in a manner analogous to the binding of 2-oxoglutarate.[3]

  • Competitive Binding : By occupying the 2-OG binding pocket, the inhibitor directly competes with the endogenous co-substrate, thereby preventing the formation of the catalytically competent enzyme-substrate complex and halting the demethylation or hydroxylation reaction.[2][3]

This mechanism is common to many inhibitors of the JmjC KDM family.[3] The pyridine and pyrimidine rings contribute to the inhibitor's binding affinity and selectivity for specific family members.[5]

Visualizing the Inhibition

Inhibition_Mechanism Figure 1: Competitive Inhibition of 2-OG Dioxygenases cluster_Enzyme Enzyme Active Site cluster_Substrates Endogenous Molecules Enzyme 2-OG Dioxygenase (e.g., JmjC KDM) Product Demethylated Histone + Succinate + CO2 Enzyme->Product Catalyzes Demethylation Fe(II) Fe(II) Ion 2-OG 2-Oxoglutarate (Co-substrate) 2-OG->Enzyme Binds to Histone Methylated Histone (Substrate) Histone->Enzyme Binds to Inhibitor 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid Inhibitor->Enzyme Competitively Binds to 2-OG Pocket & Chelates Fe(II)

Caption: Competitive inhibition of 2-OG dioxygenases.

Experimental Protocols

The following protocols are designed to be adaptable to specific JmjC KDMs or other 2-OG dioxygenases. Appropriate optimization will be necessary for each target enzyme.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) using a formaldehyde dehydrogenase (FDH)-coupled assay, which is suitable for histone demethylases.

Principle: The demethylation of a histone peptide substrate by a JmjC KDM produces formaldehyde as a byproduct. The formaldehyde is then oxidized by FDH, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored by the change in absorbance at 340 nm.

Materials:

  • Purified recombinant JmjC KDM enzyme

  • Histone peptide substrate (e.g., H3K9me3 peptide for KDM4 family)

  • 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

  • FDH Enzyme

  • NAD+

  • 384-well, UV-transparent microplates

  • Spectrophotometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the assay buffer, histone peptide substrate (e.g., 20 µM), NAD+ (e.g., 2 mM), and FDH (e.g., 0.5 units/well).

  • Assay Setup:

    • To each well of the 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 20 µL of the assay mixture to each well.

    • To initiate the reaction, add 5 µL of the JmjC KDM enzyme (pre-diluted in assay buffer to a final concentration of e.g., 50 nM) to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizing the Workflow

IC50_Workflow Figure 2: IC50 Determination Workflow Start Start Inhibitor_Prep Prepare Inhibitor Serial Dilutions Start->Inhibitor_Prep Plate_Setup Dispense Inhibitor and Master Mix into Plate Inhibitor_Prep->Plate_Setup Master_Mix Prepare Assay Master Mix Master_Mix->Plate_Setup Reaction_Start Initiate Reaction with Enzyme Addition Plate_Setup->Reaction_Start Data_Acquisition Monitor Absorbance at 340 nm Reaction_Start->Data_Acquisition Data_Analysis Calculate Velocities and Normalize Data Data_Acquisition->Data_Analysis IC50_Calc Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: IC50 determination workflow.

Protocol 2: Cellular Histone Methylation Assay

This protocol uses Western blotting to assess the effect of the inhibitor on histone methylation levels in cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to overexpress a specific KDM)

  • Cell culture medium and supplements

  • 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • DMSO (vehicle control)

  • Histone extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-H3K27me3, anti-H3K9me3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (e.g., 0.1, 1, 10 µM) or DMSO for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and extract histones according to a standard acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody specific for the histone mark of interest overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the intensity of the specific methylation mark to the total Histone H3 loading control.

    • Compare the normalized intensities across the different treatment conditions to determine the effect of the inhibitor on cellular histone methylation.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner. Below is an example of how to tabulate IC50 values for selectivity profiling.

Enzyme TargetIC50 (µM)
KDM6B (JMJD3) e.g., 0.5
KDM6A (UTX) e.g., 0.8
KDM4A e.g., 15
KDM5B e.g., >50
PHD2 e.g., 5

This is example data and does not reflect actual experimental values.

Interpretation: The data in the table would suggest that the compound is a potent inhibitor of KDM6A/B with good selectivity over KDM4A and KDM5B. The moderate activity against PHD2 indicates potential off-target effects that should be considered in downstream applications.

Concluding Remarks

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid represents a valuable chemical tool for the study of 2-OG-dependent dioxygenases. Its mechanism of action as a competitive inhibitor makes it suitable for elucidating the biological roles of enzymes like the JmjC histone demethylases in health and disease. The protocols provided herein offer a robust framework for its characterization, from initial biochemical profiling to validation in a cellular context. As with any small molecule inhibitor, careful consideration of its selectivity and potential off-target effects is paramount for the rigorous interpretation of experimental results.

References

  • National Institutes of Health (2023). Recent developments in catalysis and inhibition of the Jumonji histone demethylases.
  • ResearchGate (n.d.). Inhibitors of the JmjC domain–containing lysine demethylases. Available at: [Link]

  • National Institutes of Health (n.d.). Inhibitors of Protein Methyltransferases and Demethylases - PMC. Available at: [Link]

  • PNAS (2022). A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo. Available at: [Link]

  • PubMed (n.d.). Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7. Available at: [Link]

  • PubMed (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available at: [Link]

  • National Institutes of Health (n.d.). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC. Available at: [Link]

  • PubMed (2014). Pan-histone demethylase inhibitors simultaneously targeting Jumonji C and lysine-specific demethylases display high anticancer activities. Available at: [Link]

  • PubMed (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Available at: [Link]

  • ResearchGate (2025). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Available at: [Link]

  • PubMed (n.d.). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Available at: [Link]

  • PubMed (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic Acid and its Analogs in Anti-Fibrosis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Anti-Fibrotic Drug Discovery

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to the scarring and dysfunction of vital organs, contributing to approximately 45% of all-cause mortality in the developed world. The quest for effective anti-fibrotic therapies is a significant challenge in modern medicine. A promising strategy in this endeavor is the inhibition of key enzymes involved in collagen synthesis, such as collagen prolyl 4-hydroxylase (CP4H). The structural motif of 2-(pyridin-2-yl)pyrimidine has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. This document provides a detailed guide for the investigation of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its analogs as potential anti-fibrotic agents, with a focus on their presumed mechanism of action as CP4H inhibitors.

While direct experimental data on 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is not extensively available in the public domain, research on closely related 2-(pyridin-2-yl)pyrimidine derivatives has shown significant anti-fibrotic potential in vitro.[1][2][3] These analogs have been demonstrated to reduce collagen deposition in hepatic stellate cells, a key cell type in liver fibrosis.[1][2][3] This suggests that the broader class of compounds, including 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, warrants further investigation.

Mechanism of Action: Targeting Collagen Prolyl 4-Hydroxylase

The primary hypothesized mechanism of anti-fibrotic action for this class of compounds is the inhibition of collagen prolyl 4-hydroxylase (CP4H). CP4H is a critical enzyme in the post-translational modification of procollagen, catalyzing the hydroxylation of proline residues. This hydroxylation is essential for the formation of the stable triple-helical structure of mature collagen.[4] Inhibition of CP4H leads to the production of under-hydroxylated procollagen, which is unstable at physiological temperatures and is subsequently degraded intracellularly, thereby reducing the deposition of mature collagen in the extracellular matrix.

The rationale for investigating 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its analogs as CP4H inhibitors stems from the known activity of structurally related pyridine carboxylic acid derivatives. Compounds like pyridine-2,5-dicarboxylic acid are established inhibitors of prolyl 4-hydroxylase.[5][6] The 2-(pyridin-2-yl)pyrimidine scaffold can be considered a bioisostere of 2,2'-bipyridine, and derivatives such as [2,2'-bipyridine]-5,5'-dicarboxylic acid are among the most potent inhibitors of prolyl hydroxylase reported.[7][8]

The proposed inhibitory action is based on the chelation of the ferrous iron atom at the active site of the enzyme and mimicking the binding of the co-substrate, 2-oxoglutarate.

Mechanism_of_Action Proposed Mechanism of Prolyl 4-Hydroxylase Inhibition cluster_0 Collagen Biosynthesis cluster_1 Inhibition by Pyrimidine Derivatives Procollagen Procollagen Chains Hydroxylation Proline Hydroxylation (Prolyl 4-Hydroxylase) Procollagen->Hydroxylation TripleHelix Stable Triple Helix Formation Hydroxylation->TripleHelix Inhibition Inhibition Hydroxylation->Inhibition Secretion Secretion from Cell TripleHelix->Secretion Collagen Mature Collagen Deposition Secretion->Collagen Compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine- 5-carboxylic Acid (Analog) Compound->Inhibition P4H Prolyl 4-Hydroxylase (Fe2+ Active Site) P4H->Inhibition Degradation Intracellular Degradation of Unstable Procollagen Inhibition->Degradation Degradation->Collagen Reduced Deposition

Caption: Proposed mechanism of anti-fibrotic action via inhibition of prolyl 4-hydroxylase.

In Vitro Evaluation of Anti-Fibrotic Activity

The following protocols are based on methodologies used for the successful evaluation of 2-(pyridin-2-yl)pyrimidine derivatives with anti-fibrotic properties.[1][2][3]

Cell-Based Models

The immortalized rat hepatic stellate cell line (HSC-T6) is a suitable in vitro model for studying liver fibrosis. Hepatic stellate cells are the primary cell type responsible for collagen production in the liver during fibrogenesis.

Quantitative Data for Analog Compounds

The following table summarizes the in vitro anti-proliferative activity of several 2-(pyridin-2-yl)pyrimidine derivatives against HSC-T6 cells. These compounds serve as important benchmarks for the evaluation of new analogs like 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Compound IDStructureIC50 (µM) on HSC-T6 cellsReference
12m ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69[1][2][3]
12q ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81[1][2][3]
Pirfenidone (Positive Control)>100[1][2][3]
Bipy55'DC (Positive Control)>100[1][2][3]
Experimental Protocols

In_Vitro_Workflow In Vitro Anti-Fibrosis Evaluation Workflow Start Start: Test Compound (e.g., 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid) CellCulture Culture HSC-T6 Cells Start->CellCulture CompoundTreatment Treat Cells with Compound (Various Concentrations) CellCulture->CompoundTreatment MTT Cell Viability Assay (MTT) CompoundTreatment->MTT CollagenStaining Collagen Deposition (Picro-Sirius Red Staining) CompoundTreatment->CollagenStaining Hydroxyproline Hydroxyproline Assay CompoundTreatment->Hydroxyproline ELISA COL1A1 Protein Expression (ELISA) CompoundTreatment->ELISA DataAnalysis Data Analysis and IC50 Calculation MTT->DataAnalysis CollagenStaining->DataAnalysis Hydroxyproline->DataAnalysis ELISA->DataAnalysis End End: Assess Anti-Fibrotic Potential DataAnalysis->End

Caption: Workflow for in vitro evaluation of anti-fibrotic compounds.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of the test compound and to establish a non-toxic concentration range for subsequent functional assays.

  • Protocol:

    • Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Picro-Sirius Red Staining for Collagen Deposition

  • Purpose: To visualize and quantify the deposition of collagen in the extracellular matrix.

  • Protocol:

    • Seed HSC-T6 cells on coverslips in a 24-well plate and treat with non-toxic concentrations of the test compound for 48 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with Picro-Sirius red solution for 1 hour.

    • Wash the cells with acidified water (0.5% acetic acid).

    • Acquire images using a light microscope.

    • Quantify the red-stained collagen area using image analysis software (e.g., ImageJ).

3. Hydroxyproline Assay

  • Purpose: To quantify the total amount of collagen in the cell culture supernatant and cell lysate, as hydroxyproline is a major component of collagen.

  • Protocol:

    • Culture and treat HSC-T6 cells as described above.

    • Collect the cell culture medium and lyse the cells.

    • Hydrolyze the samples with 6M HCl at 120°C for 3 hours.

    • Neutralize the samples and perform a colorimetric reaction using a commercially available hydroxyproline assay kit.

    • Measure the absorbance at 560 nm.

    • Calculate the hydroxyproline concentration based on a standard curve.

4. ELISA for Collagen Type I Alpha 1 (COL1A1)

  • Purpose: To specifically quantify the expression of COL1A1, a key fibrillar collagen, in the cell culture medium.

  • Protocol:

    • Culture and treat HSC-T6 cells as described above.

    • Collect the cell culture supernatant.

    • Perform an ELISA using a commercial kit specific for rat COL1A1.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance and calculate the COL1A1 concentration based on a standard curve.

In Vivo Evaluation of Anti-Fibrotic Efficacy

While in vivo data for 2-(pyridin-2-yl)pyrimidine derivatives is not yet available, the following are standard and well-characterized animal models of fibrosis in which prolyl hydroxylase inhibitors have been evaluated.[9]

Animal Models of Fibrosis
  • Bleomycin-Induced Pulmonary Fibrosis: This is a widely used model for studying lung fibrosis.[9][10] Intratracheal administration of bleomycin induces lung injury, inflammation, and subsequent fibrosis.

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Chronic administration of CCl4 to rodents is a classic model for inducing liver fibrosis and cirrhosis.

  • Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis: This surgical model leads to rapid and progressive fibrosis in the obstructed kidney.

General Protocol for In Vivo Studies
  • Animal Selection: Use appropriate rodent strains (e.g., C57BL/6 mice for bleomycin-induced lung fibrosis).

  • Induction of Fibrosis: Administer the fibrotic agent (e.g., bleomycin, CCl4) or perform the surgical procedure (UUO).

  • Compound Administration: Begin treatment with the test compound at various doses, typically via oral gavage or intraperitoneal injection, either prophylactically or therapeutically (after the onset of fibrosis).

  • Monitoring: Monitor the animals for body weight changes and clinical signs.

  • Endpoint Analysis: At the end of the study, harvest the target organs (lungs, liver, or kidneys) for analysis.

    • Histology: Stain tissue sections with Masson's trichrome or Picro-Sirius red to assess the extent of fibrosis.

    • Hydroxyproline Assay: Quantify the total collagen content in the tissue homogenates.

    • Gene Expression Analysis (qPCR): Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

    • Immunohistochemistry: Detect the expression of fibrosis markers such as α-smooth muscle actin (α-SMA).

In_Vivo_Workflow General In Vivo Anti-Fibrosis Evaluation Workflow Start Start: Test Compound AnimalModel Select Animal Model (e.g., Bleomycin-induced Lung Fibrosis) Start->AnimalModel Induction Induce Fibrosis AnimalModel->Induction Treatment Administer Compound (Prophylactic or Therapeutic) Induction->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology (Masson's Trichrome) Endpoint->Histology Hydroxyproline Tissue Hydroxyproline Content Endpoint->Hydroxyproline qPCR Gene Expression (qPCR) Endpoint->qPCR IHC Immunohistochemistry (α-SMA) Endpoint->IHC DataAnalysis Data Analysis Histology->DataAnalysis Hydroxyproline->DataAnalysis qPCR->DataAnalysis IHC->DataAnalysis End End: Assess In Vivo Efficacy DataAnalysis->End

Caption: General workflow for in vivo evaluation of anti-fibrotic compounds.

Conclusion and Future Directions

The 2-(pyridin-2-yl)pyrimidine scaffold represents a promising starting point for the development of novel anti-fibrotic agents, likely acting through the inhibition of prolyl 4-hydroxylase. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its analogs. Future research should focus on synthesizing and testing this specific compound, elucidating its precise mechanism of action, and optimizing its potency and pharmacokinetic properties to advance the development of new therapies for fibrotic diseases.

References

  • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]

  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 35(5), 800–804. [Link]

  • Cunliffe, C. J., Franklin, T. J., Hales, N. J., & Hill, G. B. (1992). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(14), 2652–2658. [Link]

  • Tsen, Y. H., Tieu, W., & Peat, T. S. (2018). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 13(10), 2915–2923. [Link]

  • Cunliffe, C. J., Franklin, T. J., Hales, N. J., & Hill, G. B. (1992). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Semantic Scholar. [Link]

  • Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. P. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Semantic Scholar. [Link]

  • Jenkins, R. G., Moore, B. B., Chambers, R. C., Eickelberg, O., Königshoff, M., Kolb, M., ... & White, E. S. (2017). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. An Official American Thoracic Society Workshop Report. American Journal of Respiratory Cell and Molecular Biology, 56(5), 637–649. [Link]

  • O'Reilly, S. (2013). Antifibrotic activities of pirfenidone in animal models. Drug Design, Development and Therapy, 7, 1311–1321. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1459–1494. [Link]

  • Holbert, K. (2024). A Mouse Model to Further Elucidate Mechanisms of Idiopathic Pulmonary Fibrosis. University of Wisconsin-Madison Department of Medicine Grand Rounds. [Link]

  • Tzouvelekis, A., Glynos, C., Anevlavis, S., & Bouros, D. (2018). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine, 5, 227. [Link]

  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Moore, B. B., & Hogaboam, C. M. (2008). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 39(3), 251–260. [Link]

  • Warshakoon, N. C., Wu, S., Boyer, S. H., Johnson, R. S., & Johnson, K. M. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517–5522. [Link]

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., ... & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., ... & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., ... & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]

Sources

Application Notes & Protocols for Anticancer Studies of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct anticancer research on "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" (CAS: 56406-45-2) is limited in publicly available literature. The following application notes and protocols are constructed based on extensive research into structurally related pyridine and pyrimidine derivatives, which have shown significant promise in oncology.[1][2][3] This document serves as a comprehensive guide for researchers initiating studies on this compound, providing a scientifically robust framework for investigation.

Introduction: The Therapeutic Potential of Pyridine and Pyrimidine Scaffolds

Pyridines and pyrimidines are fundamental heterocyclic scaffolds that form the backbone of nucleic acids and are prevalent in a vast array of natural products and synthetic drugs.[3] Their inherent ability to engage in hydrogen bonding, metal chelation, and various intermolecular interactions makes them "privileged structures" in medicinal chemistry. In recent years, derivatives of these scaffolds have been the subject of intense investigation for their potential as anticancer agents, demonstrating a broad spectrum of activities including kinase inhibition, cell cycle modulation, and induction of apoptosis.[2][3]

The compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid belongs to this promising class of molecules. Its structure suggests a potential for multi-target engagement within cancer cells. This guide will delineate a putative mechanism of action based on related compounds and provide detailed protocols for its investigation as a novel anticancer agent.

Putative Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Based on studies of analogous 4-hydroxy-2-pyridone and pyrimidine derivatives, a plausible anticancer mechanism for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4] A key related compound, Sambutoxin (a 4-hydroxy-2-pyridone derivative), has been shown to elicit its anticancer effects through such a pathway.[4]

The proposed signaling cascade is as follows:

  • Induction of Reactive Oxygen Species (ROS): The compound may disrupt mitochondrial function or other cellular redox processes, leading to an accumulation of ROS.

  • DNA Damage: Elevated ROS levels can cause oxidative damage to DNA, resulting in single and double-strand breaks.

  • Activation of DNA Damage Response (DDR): The DNA damage activates sensor proteins like ATM and Chk2.

  • Cell Cycle Arrest: Activated Chk2 leads to the inhibition of Cdc25C, which in turn prevents the activation of the Cdc2/Cyclin B1 complex, causing cell cycle arrest at the G2/M phase.[4]

  • Apoptosis Induction: Concurrently, ROS accumulation can trigger the JNK signaling pathway. This leads to an increased Bax/Bcl-2 ratio, mitochondrial membrane potential loss, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[4]

a Compound 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK Sustained JNK Phosphorylation ROS->JNK ATM_Chk2 Activation of ATM and Chk2 DNA_Damage->ATM_Chk2 Cdc25C ↓ cdc25C ATM_Chk2->Cdc25C Cdc2_CyclinB1 ↓ cdc2/cyclin B1 Cdc25C->Cdc2_CyclinB1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Bax_Bcl2 ↑ Bax/Bcl-2 Ratio JNK->Bax_Bcl2 Mito_Potential Loss of Mitochondrial Membrane Potential Bax_Bcl2->Mito_Potential CytC Cytochrome c Release Mito_Potential->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Experimental Applications of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Compounds incorporating the pyrimidine nucleus have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6] The subject of this guide, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, combines the established pyrimidine core with a pyridine moiety and a carboxylic acid group. This unique combination of functional groups suggests several avenues for experimental investigation, particularly in the realms of enzyme inhibition and cellular signaling modulation.

This document provides a detailed exploration of potential experimental applications for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, offering researchers and drug development professionals a scientifically grounded framework for its investigation. The protocols and insights presented herein are synthesized from the known activities of structurally related pyrimidine and pyridine derivatives.

Compound Profile

Characteristic Information
IUPAC Name 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
CAS Number 56406-45-2[7]
Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Chemical Structure (A chemical structure diagram would be placed here in a formal document)
Key Structural Features - Pyrimidine Core: A heterocyclic aromatic organic compound similar to pyridine.[3] - 4-Hydroxy Group: Can exist in tautomeric equilibrium with a pyrimidone form. - 2-Pyridinyl Substituent: A common motif in bioactive molecules. - 5-Carboxylic Acid Group: Provides a potential site for hydrogen bonding and salt formation.

Potential Therapeutic Hypotheses and Experimental Exploration

Based on the extensive literature on related pyrimidine derivatives, we propose three primary areas of investigation for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: anti-inflammatory, anti-cancer, and anti-fibrotic activities.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Scientific Rationale: The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[6] Several novel pyrimidine derivatives have been synthesized and identified as potent COX-2 inhibitors.[1][8] The structural features of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suggest it may fit within the active site of COX enzymes.

Experimental Workflow for COX Inhibition Assays

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays A Compound Preparation (DMSO stock, serial dilutions) B COX-1/COX-2 Enzyme Assay (Colorimetric or Fluorometric) A->B C IC50 Determination B->C G Prostaglandin E2 (PGE2) Measurement (ELISA) C->G Correlate enzyme inhibition with cellular effect D Cell Culture (e.g., RAW 264.7 macrophages) E LPS Stimulation (to induce COX-2 expression) D->E F Treatment with Compound E->F F->G H Cell Viability Assay (e.g., MTT, to rule out toxicity) F->H

Caption: Workflow for evaluating COX inhibitory activity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Fluorometric COX inhibitor screening kit (containing arachidonic acid substrate, reaction buffer, and a fluorescent probe)

    • Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

    • Reference Inhibitors: Celecoxib (selective COX-2), SC-560 (selective COX-1)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, add the reaction buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

    • Read the fluorescence intensity every minute for 10 minutes (Excitation/Emission ~535/587 nm).

    • Calculate the rate of the reaction and determine the percent inhibition for each concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Anti-Cancer Activity: Kinase Inhibition and Antiproliferative Effects

Scientific Rationale: The pyrimidine nucleus is a prevalent scaffold in a multitude of kinase inhibitors.[1] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Additionally, pyrimidine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[8]

Experimental Workflow for Anti-Cancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cell Proliferation Assay (e.g., MTT, on various cancer cell lines) B Determine GI50/IC50 A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Kinase Panel Screening (Biochemical or Cell-based) B->E

Caption: Workflow for assessing anti-cancer potential.

Protocol 2: Cell Proliferation Assay (MTT)

  • Objective: To assess the cytotoxic/cytostatic effect of the test compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test Compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting viability against compound concentration.

Anti-Fibrotic Activity: Inhibition of Collagen Production

Scientific Rationale: Recent studies have highlighted the potential of 2-(pyridin-2-yl) pyrimidine derivatives as anti-fibrotic agents.[2][4] Fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen. These compounds have been shown to inhibit collagen expression in hepatic stellate cells.[2][4][9]

Protocol 3: Evaluation of Anti-Fibrotic Activity in Hepatic Stellate Cells

  • Objective: To determine if the test compound can inhibit the expression of collagen type I alpha 1 (COL1A1) in activated hepatic stellate cells (e.g., HSC-T6 cell line).[2]

  • Materials:

    • HSC-T6 cells (immortalized rat hepatic stellate cells)

    • Complete cell culture medium

    • Test Compound

    • TGF-β1 (to activate the cells)

    • Picro-Sirius red staining solution

    • Hydroxyproline assay kit

    • ELISA kit for COL1A1

  • Procedure:

    • Cell Culture and Activation: Culture HSC-T6 cells and activate them with TGF-β1 to induce a fibrotic phenotype.

    • Treatment: Treat the activated cells with various concentrations of the test compound for 48 hours.

    • Picro-Sirius Red Staining:

      • Fix the cells and stain with Picro-Sirius red solution, which specifically binds to collagen.

      • Elute the stain and measure the absorbance to quantify total collagen deposition.

    • Hydroxyproline Assay:

      • Collect the cell culture supernatant.

      • Measure the hydroxyproline content, a major component of collagen, using a commercial assay kit.

    • COL1A1 ELISA:

      • Measure the concentration of secreted COL1A1 protein in the cell culture medium using an ELISA kit.[2][4]

Data Interpretation and Further Steps

The initial results from these assays will guide the subsequent stages of research.

Assay Positive Result Next Steps
COX Inhibition Selective inhibition of COX-2 over COX-1 (High IC50 for COX-1, low IC50 for COX-2).In vivo models of inflammation (e.g., carrageenan-induced paw edema).
Cell Proliferation Low GI50/IC50 values in cancer cell lines.Cell cycle analysis, apoptosis assays, and kinase panel screening to identify the specific molecular target.
Anti-Fibrosis Dose-dependent reduction in collagen deposition, hydroxyproline levels, and COL1A1 secretion.In vivo models of fibrosis (e.g., carbon tetrachloride-induced liver fibrosis).

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a compound of significant interest due to its structural similarity to molecules with proven biological activities. The experimental protocols outlined in this guide provide a comprehensive framework for investigating its potential as an anti-inflammatory, anti-cancer, or anti-fibrotic agent. A systematic approach, beginning with in vitro enzymatic and cell-based assays, will be crucial in elucidating the therapeutic potential of this promising molecule.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Semantic Scholar. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Introduction: The Synthetic Challenge

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is typically approached via a two-step process: a cyclocondensation reaction to form the pyrimidine core, followed by ester hydrolysis. While seemingly straightforward, this pathway presents several potential pitfalls that can significantly impact yield and purity. This guide provides a robust, self-validating protocol and a comprehensive troubleshooting framework to navigate these challenges.

Overall Synthetic Workflow

The synthesis is primarily a Gould-Jacobs-type reaction followed by saponification. The process begins with the condensation of 2-amidinopyridine with a malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form the ethyl ester intermediate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification (Hydrolysis) A 2-Amidinopyridine C Base (e.g., NaOEt) in Ethanol A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate C->D Reflux E Base (e.g., NaOH) in H2O/Ethanol D->E Stir at RT or Heat G Acidification (e.g., HCl) to pH ~3-4 E->G Workup F 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid G->F Precipitation & Isolation

Caption: High-level workflow for the two-step synthesis.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system. Checkpoints for reaction monitoring via Thin Layer Chromatography (TLC) are included to ensure progression before proceeding to the next stage.

Part 1: Synthesis of Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add dry ethanol (100 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions to generate a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.

    • Expert Insight: In-situ generation of sodium ethoxide from sodium metal and absolute ethanol ensures anhydrous conditions, which is critical. Commercial sodium ethoxide can be hygroscopic, leading to side reactions and lower yields.

  • Amidine Addition: To the sodium ethoxide solution, add 2-amidinopyridine hydrochloride (7.88 g, 50 mmol). Stir the resulting suspension for 15-20 minutes.

  • Condensation: Add diethyl ethoxymethylenemalonate (DEEM) (10.81 g, 50 mmol) dropwise to the mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is complete upon the disappearance of the DEEM starting material.

  • Isolation: After completion, cool the mixture in an ice bath. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.

  • Purification: The crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol. Dry the product under vacuum.

Part 2: Synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

  • Hydrolysis: In a 250 mL round-bottom flask, suspend the ethyl ester intermediate (e.g., 12.2 g, 47 mmol) in a mixture of ethanol (50 mL) and water (50 mL). Add sodium hydroxide (3.76 g, 94 mmol) and stir the mixture at room temperature. The suspension should gradually become a clear solution.

  • Reaction: Continue stirring for 12-18 hours at room temperature, or gently heat to 40-50°C for 2-3 hours to expedite the reaction.

  • Monitoring: Monitor the hydrolysis by TLC (e.g., 9:1 dichloromethane:methanol). The reaction is complete when the starting ester spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring to acidify the mixture. The product will precipitate out. Continuously check the pH, aiming for a final pH of approximately 3-4.

    • Expert Insight: The target molecule is amphoteric. Precipitation at its isoelectric point is crucial for maximizing yield. Acidifying too much (pH < 2) or too little (pH > 5) can lead to the product remaining in solution as a salt.

  • Isolation & Purification: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts (NaCl), and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 50-60°C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question: My yield for the cyclocondensation (Step 1) is very low. What are the likely causes?

Answer: Low yield in the first step is a frequent issue. Here are the primary causes and solutions:

  • Cause 1: Inactive Base/Wet Conditions: The most common culprit is moisture, which consumes the sodium ethoxide base and can hydrolyze the DEEM starting material.

    • Solution: Ensure you use absolute (anhydrous) ethanol and high-purity sodium metal. Flame-dry all glassware and run the reaction under an inert atmosphere (nitrogen or argon).

  • Cause 2: Impure 2-Amidinopyridine: 2-amidinopyridine hydrochloride can be impure or degrade upon storage. The free base is also unstable.

    • Solution: Use freshly prepared or recently purchased 2-amidinopyridine hydrochloride. The initial stirring with sodium ethoxide is designed to form the free base in situ, which should be used immediately.

  • Cause 3: Incorrect Stoichiometry: An imbalance in the base-to-amidine ratio can prevent the complete formation of the reactive nucleophile.

    • Solution: Use at least one equivalent of sodium ethoxide for every equivalent of the amidine hydrochloride salt to both neutralize the HCl and catalyze the reaction.

G Start Low Yield in Step 1 Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Primary Suspect Q2 Is the 2-amidinopyridine hydrochloride of high purity? A1_Yes->Q2 Sol1 Solution: Use absolute ethanol, flame-dry glassware, and run under an inert atmosphere. A1_No->Sol1 End Re-run experiment with optimized conditions. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the base stoichiometry correct (>=1 eq.)? A2_Yes->Q3 Sol2 Solution: Use a fresh, high-purity source of the amidine salt. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Solution: Ensure at least one equivalent of NaOEt is used per equivalent of amidine HCl. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low cyclocondensation yield.

Question: The hydrolysis (Step 2) is incomplete, even after extended stirring. What should I do?

Answer: Incomplete saponification can occur if the ester intermediate has poor solubility or if the base is not effective enough.

  • Solution 1: Increase Temperature: Gently heating the reaction mixture to 40-50°C will increase the rate of reaction and improve the solubility of the ester. Monitor carefully by TLC to avoid potential degradation.

  • Solution 2: Use a Different Base: Lithium hydroxide (LiOH) is often more effective for saponification than NaOH, especially with sterically hindered esters or poorly soluble substrates. It can often drive the reaction to completion at room temperature.[1]

  • Solution 3: Modify the Solvent System: Increasing the proportion of the organic co-solvent (ethanol) can sometimes improve the solubility of the starting material, allowing for more efficient hydrolysis.

Question: During the final precipitation, my product oiled out or formed a very fine, hard-to-filter solid. How can I improve the isolation?

Answer: The physical form of the precipitate is highly dependent on the rate of acidification and temperature.

  • Solution 1: Slow, Cold Acidification: This is critical. Perform the acidification in an ice bath and add the acid very slowly (dropwise) with vigorous stirring. This promotes the formation of larger, more well-defined crystals. "Crashing out" the product by adding acid quickly at room temperature often leads to oils or amorphous solids.

  • Solution 2: Solvent Trituration: If you obtain an oily product, you can sometimes induce crystallization by decanting the supernatant and triturating (grinding) the oil with a small amount of a solvent in which it is poorly soluble, such as diethyl ether or cold water.

  • Solution 3: Re-dissolve and Re-precipitate: As a last resort, you can re-dissolve the impure product in a dilute basic solution (e.g., pH 9-10), filter to remove any insoluble impurities, and then repeat the slow, cold acidification process.

Frequently Asked Questions (FAQs)

Q1: What is the actual structure of the final product? Is it a 4-hydroxy-pyrimidine or a pyrimidin-4-one?

This molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form. Spectroscopic evidence and computational studies suggest that the keto tautomer, 2-(pyridin-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid , is generally the more stable and predominant form in the solid state and in most solvents.[2] However, it is commonly named using the "4-hydroxy" nomenclature.

Q2: Can other bases be used for the cyclocondensation step?

Yes, other strong bases like potassium tert-butoxide or sodium hydride can be used. However, sodium ethoxide in ethanol is the most common and cost-effective choice, as the solvent is also the reactant for the base generation and the reaction medium.[2]

Q3: What are the key characterization peaks I should look for in NMR?

  • For the Ethyl Ester Intermediate: Look for the characteristic quartet and triplet of the ethyl group (~4.4 and ~1.4 ppm, respectively), a pyrimidine proton singlet (~8.5-9.0 ppm), and the signals for the pyridyl group.

  • For the Final Carboxylic Acid: The ethyl group signals will disappear. A broad singlet for the carboxylic acid proton will appear far downfield (>13 ppm), and the N-H proton of the pyrimidinone ring will also be present, though its chemical shift can be variable.

Quantitative Data Summary

The following table provides expected data for this synthesis when the optimized protocol is followed.

ParameterStep 1: CyclocondensationStep 2: Hydrolysis
Product Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Molecular Weight 259.25 g/mol 231.20 g/mol
Typical Yield 75 - 85%88 - 95%
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point ~210-215 °C>300 °C (decomposes)
Key Reagents 2-Amidinopyridine, DEEM, NaOEtNaOH or LiOH, HCl

References

  • Yin, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2998. Available from: [Link][1]

  • I. U. Khan (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Karachi. Available from: [Link][3]

  • Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Available from: [2]

Sources

Technical Support Center: Purification of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered with this compound. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

Introduction to the Compound

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrimidine core linked to a pyridine ring and bearing both a hydroxyl and a carboxylic acid group, makes it a versatile building block. These functional groups, however, also present specific challenges in its purification due to the compound's polarity and potential for tautomerism and strong intermolecular interactions.

Chemical Properties Overview
PropertyValue/InformationSource
Molecular FormulaC₁₀H₇N₃O₃[1]
Molecular Weight217.18 g/mol [1]
AppearanceTypically a solid[2]
PolarityHigh, due to hydroxyl, carboxylic acid, and nitrogen atoms[3]
SolubilityGenerally soluble in polar organic solvents like DMSO and DMF; limited solubility in ethanol and water.[2][4]
StorageRecommended at -20°C for long-term stability.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid in a question-and-answer format.

Section 1: Recrystallization Issues

Recrystallization is often the first method of choice for purifying solid compounds. However, the unique properties of our target molecule can make this technique challenging.[5]

Question 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with polar compounds when the solution is supersaturated or cooled too quickly.[6] Impurities can also inhibit crystal formation.

Causality & Solution Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions start Compound 'Oils Out' cause1 Supersaturation / Rapid Cooling start->cause1 cause2 Presence of Impurities start->cause2 sol1a Add more hot solvent to dissolve the oil. cause1->sol1a sol2 Perform a preliminary purification (e.g., short silica plug) cause2->sol2 sol1b Allow for slow cooling to room temperature, then refrigerate. sol1a->sol1b sol1c Scratch the inner surface of the flask with a glass rod. sol1b->sol1c sol1d Introduce a seed crystal of pure compound. sol1c->sol1d

Detailed Steps:

  • Re-dissolve: If oiling occurs, add a small amount of the hot recrystallization solvent until the oil redissolves completely.[6]

  • Slow Cooling: This is a critical step. Allow the flask to cool slowly on the benchtop, insulated if necessary, to room temperature. Rapid cooling, such as placing it directly in an ice bath, promotes oiling over crystallization.[7][8]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the solvent's surface with a glass rod. This creates nucleation sites for crystal growth.[6][8]

  • Seeding: If you have a small amount of the pure compound, add a single crystal ("seed crystal") to the cooled solution to initiate crystallization.[6][8]

Question 2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

Answer: It is common for highly polar or multifunctional compounds to not have an ideal single recrystallization solvent. In such cases, a mixed-solvent system is often effective. The principle is to use a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[9]

Recommended Solvent Systems & Rationale:

Based on the polarity of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, suitable solvent pairs could include:

  • Ethanol/Water: The compound is likely soluble in hot ethanol and less soluble in water.[9]

  • Dimethylformamide (DMF)/Water: DMF is a strong polar solvent that should dissolve the compound, while water can act as the anti-solvent.

  • Acetic Acid/Water: Acetic acid can protonate the basic nitrogen atoms, increasing solubility, and water can then be added to precipitate the purified compound.[10]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly, as described in the previous answer, to induce crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "bad" solvent.[5]

Section 2: Column Chromatography Challenges

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11] However, the polar and potentially acidic nature of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can lead to purification difficulties.

Question 3: My compound streaks badly on a silica gel TLC plate and doesn't elute from the column. What should I do?

Answer: This is a classic problem for polar, basic, or acidic compounds on silica gel. Silica gel is slightly acidic and can strongly and sometimes irreversibly adsorb such compounds, leading to streaking on TLC and poor recovery from a column.[6]

Troubleshooting Flow for Column Chromatography:

G cluster_causes Primary Cause cluster_solutions Potential Solutions cluster_sol1_details Mobile Phase Modifiers start Compound Streaks/Sticks on Silica cause1 Strong interaction with acidic silica gel start->cause1 sol1 Modify Mobile Phase cause1->sol1 sol2 Change Stationary Phase cause1->sol2 sol3 Use Reversed-Phase Chromatography cause1->sol3 mod1 Add 0.1-1% Triethylamine (for basic compounds) sol1->mod1 mod2 Add 0.1-1% Acetic or Formic Acid (for acidic compounds) sol1->mod2

Solutions in Detail:

  • Mobile Phase Modification:

    • For Basic Compounds: The pyridine and pyrimidine nitrogens can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can neutralize these active sites, leading to better peak shapes and elution.[6]

    • For Acidic Compounds: The carboxylic acid can also interact with silica. Adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can improve elution.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica for basic compounds.[6]

    • Bonded Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar bonded stationary phase (like an amine-bonded silica) can be highly effective.[12]

  • Reversed-Phase Chromatography: This is often the best choice for highly polar compounds.[3]

    • Stationary Phase: Use a C18 column.

    • Mobile Phase: A polar mobile phase, such as a gradient of water and acetonitrile or water and methanol, is used. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape.[6]

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading: It is often best to "dry load" the sample. Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry, free-flowing powder. This is then added to the top of the column.[13]

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6]

  • Elution: Run a gradient elution, gradually increasing the percentage of the organic solvent (e.g., acetonitrile) to elute your compound.

Section 3: Characterization and Purity Assessment

Question 4: How can I confidently assess the purity of my final product?

Answer: A combination of analytical techniques is necessary to confirm both the identity and purity of your compound.

Recommended Analytical Methods:

TechniquePurposeExpected Outcome for Pure Compound
¹H and ¹³C NMR Structural confirmation and identification of impurities.Clean spectra with expected chemical shifts and integration values. Absence of signals from starting materials or solvents.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[14]
HPLC Quantitative purity assessment.A single, sharp peak when monitored at a suitable UV wavelength (e.g., 254 nm). Purity is often reported as the area percentage of the main peak.[15]
Melting Point Purity indicator.A sharp melting point range. Impurities typically broaden and depress the melting point.[7]

References

  • Column chromatography. University of British Columbia. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central. [Link]

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Recrystallization. YouTube. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Process for preparing 4-hydroxypyrimidine.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

  • 4-Pyrimidinecarboxylic acid. PubChem. [Link]

Sources

Technical Support Center: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our aim is to equip you with the foundational knowledge and procedural expertise to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid so poorly soluble in many standard solvents?

Answer: The solubility behavior of this molecule is governed by its complex chemical structure, which contains both acidic and basic functional groups.

  • Zwitterionic Nature: The molecule possesses a carboxylic acid group (-COOH), which is acidic, and a pyridine ring, which is basic at one of its nitrogen atoms. At or near neutral pH, the carboxylic acid can deprotonate to a carboxylate (-COO⁻), while the pyridine nitrogen can be protonated (-NH⁺). This simultaneous existence of positive and negative charges results in a zwitterion. Zwitterions exhibit strong intermolecular electrostatic interactions, similar to salts, which promote the formation of a stable crystal lattice. A high amount of energy is required to break this lattice, leading to poor solubility in both aqueous and non-polar organic solvents.[1][2]

  • Hydrogen Bonding: The presence of a hydroxyl group (-OH), a carboxylic acid, and nitrogen atoms allows for extensive hydrogen bonding between molecules. This further stabilizes the solid state, increasing the energy barrier for dissolution.[3]

  • Molecular Planarity: The fused aromatic ring system contributes to a relatively planar molecular structure, which can facilitate efficient packing in a crystal lattice, further reducing solubility.

Q2: I'm trying to make a stock solution. What are the best starting solvents?

Answer: Due to the compound's characteristics, polar aprotic solvents are generally the most effective choice for creating concentrated stock solutions.

Based on data from structurally similar compounds like pyrimidine-4-carboxylic acid, the following solvents are recommended starting points.[4][5][6]

SolventSolvent TypeRecommended Starting ConcentrationRationale & Comments
DMSO Polar Aprotic20 - 100 mg/mLPrimary recommendation. DMSO is an excellent solvent for many heterocyclic compounds.[4][5] It can disrupt the hydrogen bonding and solvate the zwitterionic form. Gentle heating or sonication may be required.[6]
DMF Polar Aprotic2 - 5 mg/mLA good alternative to DMSO, though typically provides lower solubility.[4][5]
NMP Polar AproticTest empiricallyN-Methyl-2-pyrrolidone can sometimes solubilize compounds that are difficult to dissolve in DMSO or DMF.
Ethanol Polar Protic~0.25 mg/mL (or lower)Very poor solubility is expected.[4][5] Not recommended for primary stock solutions but may be used as a co-solvent in some applications.
PBS (pH 7.2) Aqueous Buffer~1 mg/mL (or lower)Limited solubility due to the zwitterionic nature at this pH.[4][5] Not suitable for high-concentration stocks.

Note: Always use freshly opened, anhydrous grade solvents when possible, as absorbed water can affect solubility and compound stability.[6]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. How can I prevent this?

Answer: This is a classic problem known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous medium. The key is to control the pH of the final solution.

The molecule's solubility is highly dependent on pH.[7][8] By adjusting the pH away from the isoelectric point (the pH at which the molecule is neutral/zwitterionic), you can significantly increase its aqueous solubility.

  • At Acidic pH (e.g., pH < 4): The carboxylic acid group will be protonated (-COOH), and the pyridine nitrogen will also be protonated (-NH⁺), resulting in a net positive charge (cationic form). This charged species is generally more soluble in water.

  • At Basic pH (e.g., pH > 8): The carboxylic acid will be deprotonated (-COO⁻), and the pyridine nitrogen will be neutral, resulting in a net negative charge (anionic form). This charged species is also typically more soluble in water.

See the protocol below for a step-by-step guide on pH-mediated solubilization.

Q4: What is the expected pH-solubility profile and how does it guide my experiments?

Answer: The pH-solubility profile is a graph of a compound's solubility at different pH values. For this compound, you can expect a "U-shaped" or "V-shaped" curve, with the lowest solubility occurring at the isoelectric point (pI). The highest solubility will be observed at low and high pH values. Understanding this profile is critical for designing robust experimental protocols.[9]

Caption: pH-dependent ionization states of the molecule.

Troubleshooting Workflows & Protocols

General Solubility Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues, starting with the simplest methods.

Solubility_Workflow start Start: Compound is Insoluble organic_stock 1. Prepare Stock in Polar Aprotic Solvent (e.g., DMSO, DMF) start->organic_stock aqueous_dilution 2. Dilute Stock into Aqueous Buffer organic_stock->aqueous_dilution precipitate_check Does it precipitate? aqueous_dilution->precipitate_check ph_adjust 3a. Adjust pH of Final Buffer (Acidic or Basic) precipitate_check->ph_adjust Yes cosolvent 3b. Use a Co-solvent (e.g., Ethanol, PEG400) precipitate_check->cosolvent Yes success Success: Soluble Solution precipitate_check->success No ph_adjust->success cosolvent->success

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes how to solubilize the compound directly in an aqueous buffer by adjusting the pH. This method avoids the use of organic co-solvents which may have unintended physiological effects in biological assays.[4]

Objective: To prepare a 1 mg/mL solution in a buffered system.

Materials:

  • 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (solid)

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • Target buffer (e.g., Phosphate, TRIS, HEPES) at desired final concentration and pH.

Methodology:

  • Initial Suspension: Weigh the desired amount of the compound (e.g., 1 mg) and add it to a volume of deionized water slightly less than your final target volume (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a suspension.

  • pH Adjustment (Basic): While stirring, add 1 M NaOH dropwise (e.g., 1-2 µL at a time). Observe the suspension. As the pH increases, the carboxylic acid group deprotonates, and the compound should begin to dissolve. Continue adding NaOH until the solution becomes clear.

  • pH Adjustment (Acidic - Alternative): Alternatively, add 1 M HCl dropwise. As the pH decreases, the pyridine nitrogen protonates, and the compound may dissolve. Choose the pH range (acidic or basic) that is most compatible with your downstream experiment.

  • Buffer Addition: Once the compound is fully dissolved, add the concentrated stock of your desired buffer to bring it to the final working concentration.

  • Final Volume & pH Check: Adjust the final volume with deionized water (e.g., to 1 mL). Check the final pH of the solution and adjust as necessary with dilute HCl or NaOH.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

  • Storage: It is not recommended to store aqueous solutions for more than one day.[4] Prepare fresh solutions for each experiment.

Trustworthiness Check: A self-validating system for this protocol involves preparing the solution and letting it stand at the experimental temperature (e.g., 37°C) for the duration of the planned assay. Any sign of precipitation or cloudiness indicates that the concentration is above the solubility limit under those conditions, and further optimization is required.

References

  • Sathish, D. et al. (n.d.). Overcoming the Challenge of Poor Drug Solubility. CordenPharma. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Williams, H. D., Trevaskis, N. L., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Thomas, A. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

  • Reddit. (2021). Drugs with pH-dependent solubility/absorption. [Link]

  • PubChem. (n.d.). Pyridine. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Reddit. (2021). Drugs with pH-dependent solubility/absorption. [Link]

  • Shattock, T. R., Arora, K. K., & Zaworotko, M. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(12), 4533–4545. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet significant challenge in pharmaceutical sciences: the limited aqueous solubility of pyrimidine carboxylic acids. As a class of compounds, these molecules are of immense interest due to their prevalence in active pharmaceutical ingredients (APIs). However, their inherent physicochemical properties often lead to difficulties in dissolution, which can hinder formulation development, bioavailability, and overall therapeutic efficacy.

This resource moves beyond simple protocols to explain the underlying scientific principles of each solubility enhancement technique. Our goal is to empower you with the knowledge to not only troubleshoot immediate experimental issues but also to rationally design strategies for future projects.

Section 1: Understanding the Challenge - The Nature of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acids are heterocyclic compounds that feature a pyrimidine ring substituted with at least one carboxylic acid group. This combination of a weakly basic nitrogenous heterocycle and an acidic carboxylic acid moiety results in complex solubility behavior that is highly dependent on the pH of the surrounding medium.

At low pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and often leading to poor aqueous solubility. Conversely, at high pH, the carboxylic acid deprotonates to form a carboxylate salt (-COO-), which is an ionic and more water-soluble species.[1][2] This pH-dependent ionization is a critical factor to consider when developing solubilization strategies.

For instance, Pyrimidine-4-carboxylic acid has a reported solubility of approximately 1 mg/mL in PBS at pH 7.2, but is also soluble in organic solvents like DMSO and DMF.[3][4] This highlights the dual nature of these molecules and the opportunities for solubility modulation.

Section 2: Troubleshooting Common Solubility Issues

This section is structured in a question-and-answer format to directly address problems you may encounter in the lab.

FAQ 1: My pyrimidine carboxylic acid won't dissolve in my aqueous buffer. What's my first step?

Answer: The first and most critical step is to assess the pH of your buffer system relative to the pKa of your compound. Most carboxylic acids have a pKa in the range of 3.5 to 4.5.[5][6] To achieve significant solubility of an acidic compound, the pH of the solution should be at least 1.5 to 2 units above its pKa.

  • Determine the pKa: If the pKa of your specific pyrimidine carboxylic acid is unknown, you can find it in the literature or use computational prediction tools.

  • Select an Appropriate Buffer: Choose a buffer system that allows you to maintain a stable pH in the desired range. Phosphate, borate, or citrate buffers are common choices.

  • Systematic pH Titration:

    • Prepare a slurry of your compound in water.

    • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated meter.

    • Observe the pH at which the compound fully dissolves. This will give you an empirical understanding of the required pH for solubilization.

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[7][8] This equation is a fundamental tool for predicting the ionization state and, consequently, the solubility of weak acids and bases at a given pH.[7][8][9]

Below is a diagram illustrating the logical workflow for addressing initial solubility problems through pH modification.

Caption: Workflow for troubleshooting solubility via pH adjustment.

FAQ 2: I've adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?

Answer: If pH manipulation alone is not enough, several formulation strategies can be employed. These techniques work by altering the solvent environment or the solid-state properties of the compound.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[12]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), such as PEG 400[12]

  • Glycerin[10]

  • Dimethyl Sulfoxide (DMSO)[11]

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol5 - 40Potential for precipitation upon dilution.
Propylene Glycol10 - 60Can increase viscosity.
PEG 40010 - 50Good safety profile for many applications.
DMSO< 10 (for in vitro)Highly effective but can have biological effects.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve your pyrimidine carboxylic acid in a range of neat co-solvents to determine its maximum solubility in each.

  • Create Co-solvent/Buffer Systems: Prepare a series of solutions with varying percentages of each co-solvent in your chosen aqueous buffer (at the optimal pH determined previously).

  • Measure Solubility: Add an excess of your compound to each co-solvent/buffer system. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantify: Filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[13][14]

Types of Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers.[15]

  • Ionic: Sodium Lauryl Sulfate (SLS).

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[16][18][19][20]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[11]

G cluster_0 Solubilization Strategies A Poorly Soluble Pyrimidine Carboxylic Acid B pH Adjustment (Ionization) A->B C Co-solvents (Polarity Reduction) A->C D Surfactants (Micellar Encapsulation) A->D E Cyclodextrins (Inclusion Complexation) A->E F Solubilized Compound in Aqueous Media B->F C->F D->F E->F

Sources

Technical Support Center: Synthesis of 2-Pyridinylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyridinylpyrimidine derivatives. This guide is designed to provide in-depth, field-proven insights into common challenges, focusing specifically on the identification, mitigation, and troubleshooting of side product formation. By understanding the causality behind these side reactions, you can optimize your synthetic protocols for higher yield and purity.

Introduction: The Challenge of Selectivity

The 2-pyridinylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, most commonly achieved via the condensation of a pyridine-containing amidine with a 1,3-dicarbonyl compound (a variant of the Pinner pyrimidine synthesis), is robust yet susceptible to several competing reaction pathways.[1][2] Achieving high purity requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This guide addresses the most frequent issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a triazine derivative alongside my target compound. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mechanism

This is a classic case of amidine self-condensation .[3] Amidines, particularly under basic conditions or at elevated temperatures, can react with themselves in a [3+3] cycloaddition to form highly stable 1,3,5-triazine rings. The 2-pyridinylamidine used as your starting material is susceptible to this pathway, which directly competes with the desired condensation with the β-dicarbonyl compound.

Troubleshooting & Mitigation Protocol:

  • pH Control: The rate of self-condensation is highly pH-dependent. If using a base to generate the free amidine from its salt, avoid a large excess. The reaction can often be effectively catalyzed by either acid or base; switching to mild acidic conditions (e.g., catalytic p-toluenesulfonic acid) can disfavor the self-condensation pathway.[3]

  • Temperature Management: Excessive heat accelerates side reactions. Maintain the lowest effective temperature required for the main cyclization. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction by TLC or LC-MS before increasing heat.

  • Order of Addition: Pre-mixing the amidine and base and allowing it to stir for an extended period before adding the dicarbonyl compound can promote self-condensation. A more effective strategy is to add the base to a mixture of the amidine salt and the dicarbonyl compound, or to add the dicarbonyl compound immediately after the free amidine is generated.

Q2: I've isolated a product that contains both the pyridine and dicarbonyl fragments, but it hasn't formed the pyrimidine ring. Why is the cyclization incomplete?

A2: Root Cause Analysis & Mechanism

You have likely isolated a stable, open-chain intermediate, such as a vinylogous amide or an N-acylurea type structure. The reaction proceeds stepwise: 1) initial nucleophilic attack of the amidine onto a carbonyl of the dicarbonyl compound, followed by 2) dehydration and 3) a final intramolecular cyclization/dehydration to form the aromatic pyrimidine ring.[2] Incomplete cyclization can be due to several factors:

  • Insufficient Activation: The final ring-closing step often requires acid or base catalysis to activate the remaining carbonyl group or the nitrogen nucleophile.[4]

  • Steric Hindrance: Bulky substituents on either the amidine or the dicarbonyl compound can sterically impede the intramolecular cyclization.

  • Low Temperature/Short Reaction Time: The final cyclization and dehydration steps may have a higher activation energy than the initial condensation.

Troubleshooting & Mitigation Protocol:

  • Catalyst Addition: If you are not already using a catalyst, the addition of a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid can facilitate the final cyclization and dehydration steps.[4]

  • Increase Thermal Energy: Cautiously increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the intermediate by TLC to find the optimal conditions without promoting decomposition.

  • Solvent Choice: Switching to a higher-boiling point solvent (e.g., from ethanol to dioxane or toluene) can allow for higher reaction temperatures to overcome the activation barrier for cyclization.

Q3: My final product mass spectrum shows a peak at M+16, and NMR analysis is inconsistent. I suspect Pyridine N-Oxide formation. How is this possible?

A3: Root Cause Analysis & Mechanism

The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide.[5] This is a very common side reaction for pyridine-containing compounds.[6] The source of the oxidant can be explicit (e.g., trace peroxides in ether solvents) or implicit (e.g., air oxidation). This is especially prevalent if the reaction is run for extended periods at high temperatures with exposure to air.[7][8] The formation of the N-oxide alters the electronic properties and basicity of the pyridine ring, which can complicate purification and subsequent reactions.[9]

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: The most crucial step is to run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen. This is particularly important for lengthy, high-temperature reactions.[10]

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. Avoid aged THF or ether solvents that have not been tested for peroxides.

  • Post-Synthesis Reduction: If N-oxide formation is unavoidable, the crude product mixture can be treated with a reducing agent to deoxygenate the N-oxide back to the parent pyridine. A common and effective method is treatment with triphenylphosphine (PPh₃) or zinc dust.[5]

Q4: My reaction is messy, and I've identified byproducts corresponding to the hydrolysis of my starting materials (e.g., an ester from the β-ketoester). What is the cause?

A4: Root Cause Analysis & Mechanism

This issue points directly to the presence of water in your reaction. The Pinner synthesis and related condensations are highly sensitive to moisture.[10] The key intermediates, particularly the Pinner salt (imidate) formed from a nitrile precursor or the activated carbonyl species, are highly electrophilic and readily hydrolyzed.[10][11] Water can hydrolyze your β-ketoester back to a β-ketoacid (which can then decarboxylate) or attack the imidate intermediate to form an ester, shutting down the pathway to the pyrimidine.[12][13]

Troubleshooting & Mitigation Protocol:

  • Strictly Anhydrous Conditions: This is non-negotiable for a clean Pinner-type synthesis.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere.

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.

    • Ensure starting materials (amidine salt, dicarbonyl) are anhydrous. Dry them in a vacuum oven if necessary.

  • Use of HCl Gas: The classic Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution.[10] This ensures rigorously anhydrous and acidic conditions, which can significantly improve the outcome by preventing premature hydrolysis.

Summary of Common Issues and Solutions

Side Product / Issue Primary Cause(s) Mitigation Strategies Relevant Citations
1,3,5-Triazines Amidine self-condensationControl pH, lower reaction temperature, optimize order of addition.[3]
Open-Chain Intermediates Incomplete cyclization (insufficient activation, steric hindrance, low temp.)Add acid/base catalyst, increase temperature/time, change solvent.[4][8]
Pyridine N-Oxides Oxidation of pyridine nitrogen by air or other oxidants.Run under inert atmosphere, use pure/sparged solvents, post-synthesis reduction.[5][6][7]
Hydrolysis Products Presence of water in the reaction mixture.Use strictly anhydrous conditions (glassware, solvents, reagents).[10][11][12]
Regioisomers Use of an unsymmetrical β-dicarbonyl compound.Use a symmetrical dicarbonyl or a different synthetic route if regioselectivity is poor.[3]

Experimental Protocols

General Protocol for 2-Pyridinylpyrimidine Synthesis (Pinner-Type)

Disclaimer: This is a general guideline. Specific substrate reactivities may require optimization.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 2-pyridinylamidine hydrochloride salt (1.1 eq) and anhydrous ethanol (approx. 0.2 M).

  • Base Addition: To the stirred suspension, carefully add a solution of sodium ethoxide in ethanol (1.1 eq). Stir the resulting mixture at room temperature for 30 minutes to generate the free amidine.[10]

  • Dicarbonyl Addition: Add the β-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-pyridinylpyrimidine.[14]

Protocol for Removal of Pyridine N-Oxide Impurity
  • Dissolution: Dissolve the crude product containing the N-oxide impurity in a suitable solvent such as toluene or acetonitrile.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq relative to the estimated N-oxide content) to the solution.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. The deoxygenation progress can be monitored by TLC or LC-MS, observing the disappearance of the N-oxide spot/peak and the appearance of the desired product.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The desired 2-pyridinylpyrimidine can be separated from the triphenylphosphine oxide byproduct by column chromatography on silica gel.

Visualized Reaction and Troubleshooting Workflows

G cluster_0 Desired Reaction Pathway Amidine 2-Pyridinylamidine Intermediate Open-Chain Adduct Amidine->Intermediate + Dicarbonyl (Condensation) Dicarbonyl β-Dicarbonyl Dicarbonyl->Intermediate Product 2-Pyridinylpyrimidine Intermediate->Product Cyclization & Dehydration

Caption: Desired Pinner-type condensation pathway.

G cluster_1 Common Side Reactions Amidine 2-Pyridinylamidine Triazine 1,3,5-Triazine (Side Product) Amidine->Triazine + Amidine (Self-Condensation) PinnerSalt Imidate Intermediate Hydrolysis Ester/Amide (Side Product) PinnerSalt->Hydrolysis + H₂O (Hydrolysis) Product Desired Product N_Oxide Pyridine N-Oxide (Side Product) Product->N_Oxide + [O] (Air Oxidation)

Caption: Formation pathways for common side products.

G start Low Yield or Impure Product q1 Identify Side Product (LC-MS, NMR) start->q1 a1 Triazine derivative? q1->a1 a2 N-Oxide (M+16)? q1->a2 a3 Open-chain intermediate? q1->a3 a4 Hydrolysis products? q1->a4 sol1 Optimize pH & Temp Reduce [Amidine] a1->sol1 Yes sol2 Use Inert Atmosphere Purify Solvents a2->sol2 Yes sol3 Add Catalyst Increase Temp/Time a3->sol3 Yes sol4 Ensure Anhydrous Conditions a4->sol4 Yes end Improved Synthesis sol1->end sol2->end sol3->end sol4->end

Sources

Technical Support Center: Recrystallization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid." This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this and structurally similar heterocyclic compounds. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest purity and yield.

Introduction to Recrystallization Challenges

"4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" possesses a combination of functional groups—a hydroxyl group, a carboxylic acid, a pyridine ring, and a pyrimidine core—that contribute to its unique physicochemical properties. These features can present specific challenges during recrystallization, such as poor solubility in common organic solvents, the potential for "oiling out," and difficulties in achieving high-purity crystalline material. This guide will systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for failed recrystallization of this compound?

A1: The most frequent issue is selecting an inappropriate solvent system.[1] Due to the molecule's polarity and hydrogen bonding capabilities, it may exhibit poor solubility in many common recrystallization solvents at room temperature, while being too soluble in others even at low temperatures. Finding a solvent that provides a steep solubility curve—dissolving the compound when hot but not when cold—is critical.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of the concentrated solution at a temperature above its melting point or when the solution is supersaturated.[2] To resolve this, add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly.[2][3] Scratching the inner surface of the flask with a glass rod at the meniscus can also provide nucleation sites and induce crystallization.[2][3] If the problem persists, it may indicate the presence of impurities that are depressing the melting point; in such cases, a pre-purification step like a quick filtration through a silica plug might be necessary.[3]

Q3: Crystal formation is not occurring, even after cooling the solution. What steps can I take?

A3: This is often due to either using too much solvent or the formation of a supersaturated solution.[2][4]

  • Reduce Solvent Volume: If an excess of solvent was used, you can carefully evaporate a portion of it to increase the concentration of the compound and then attempt to cool it again.[2][5]

  • Induce Nucleation: For supersaturated solutions, you need to provide a starting point for crystal growth. This can be achieved by:

    • Seeding: Adding a tiny crystal of the pure compound.[3][5]

    • Scratching: Gently scratching the inside of the flask with a glass rod.[2][5]

    • Lowering Temperature: Placing the flask in an ice bath or refrigerator can help to maximize crystal formation, but this should be done after slow cooling has failed to produce crystals.[3]

Q4: The purity of my recrystallized product is low. How can I improve it?

A4: Low purity after recrystallization can stem from several factors:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5] To avoid this, ensure the solution cools slowly. Using a slightly larger volume of solvent than the bare minimum required for dissolution can also help slow down the crystallization process.[5]

  • Inappropriate Solvent: The chosen solvent may not be effective at leaving impurities behind in the mother liquor. Experimenting with different solvent systems is recommended. For polar compounds like this, solvents such as ethanol, or mixed solvent systems like hexane/ethyl acetate or dichloromethane/methanol, could be effective.[1][3]

  • Incomplete Dissolution: If insoluble impurities are present in the crude material, they must be removed via hot filtration before the solution is cooled.

Experimental Protocol: Recrystallization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically.

1. Solvent Selection:

  • Based on the polar nature of the target molecule, polar protic solvents are a good starting point. Ethanol, methanol, and water are potential candidates.[1][6]

  • Due to the carboxylic acid and pyridine moieties, the compound's solubility will be pH-dependent. Recrystallization from an acidic aqueous solution or a buffered system could be explored.

  • For compounds soluble only in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be effective.[7] This involves dissolving the compound in a small amount of the "good" solvent and placing this solution in a larger container with a "poor" solvent in which the compound is insoluble. The vapors of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.

2. Step-by-Step Recrystallization:

  • Place the crude "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" in an Erlenmeyer flask.

  • Add a small amount of the selected solvent.

  • Heat the mixture to boiling while stirring to facilitate dissolution.

  • Continue adding the solvent in small portions until the compound just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or seeding the solution.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Compound B Add Minimum Hot Solvent A->B C Dissolve Completely B->C D Hot Filtration (if needed) C->D Insoluble Impurities E Slow Cooling C->E No Insoluble Impurities D->E F Crystal Formation E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Standard workflow for the recrystallization process.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out - Solution is supersaturated or cooled too quickly.[3] - Compound has a low melting point or is impure.[2]- Add more hot solvent to redissolve the oil and cool slowly.[2][3] - Attempt a pre-purification step.[3]
No Crystal Formation - Too much solvent was used.[2][4] - The solution is supersaturated.[2][5]- Evaporate some of the solvent.[2][5] - Induce nucleation by seeding or scratching.[2][3][5]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][5] - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary.[3] - Cool the solution in an ice bath to maximize precipitation.[3] - Consider a different solvent system.[3]
Poor Purity - Crystallization occurred too rapidly, trapping impurities.[5] - The chosen solvent is not effective for separating the impurities.- Ensure slow cooling of the solution.[5] - Experiment with different solvent systems.[1][3]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Issue_Type What is the issue? Start->Issue_Type Oiling_Out Oiling Out Issue_Type->Oiling_Out Oiling No_Crystals No Crystals Issue_Type->No_Crystals No Crystals Low_Yield Low Yield Issue_Type->Low_Yield Low Yield Sol_Oiling Add more hot solvent and cool slowly Oiling_Out->Sol_Oiling Sol_NoCrystals Too much solvent? No_Crystals->Sol_NoCrystals Sol_LowYield Check mother liquor Low_Yield->Sol_LowYield Evaporate Evaporate solvent Sol_NoCrystals->Evaporate Yes Induce Induce nucleation (seed/scratch) Sol_NoCrystals->Induce No

Caption: Decision-making process for common recrystallization problems.

References

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from [Link]

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer - PubMed Central. (n.d.). Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Formulation of Pyrimidine Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the in vivo formulation of these important compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to make informed decisions in your own studies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that often arise at the beginning of a formulation development project for a new pyrimidine derivative.

Q1: Why do many of my pyrimidine derivatives have low oral bioavailability?

A1: The low oral bioavailability of pyrimidine compounds is a frequent challenge that typically stems from a combination of factors.[1] Firstly, many pyrimidine derivatives exhibit poor aqueous solubility , which is a fundamental prerequisite for absorption in the gastrointestinal tract.[1][2] Secondly, some pyrimidine analogs may have low intestinal permeability , meaning they struggle to cross the lipid-rich membranes of intestinal cells.[1] A third critical factor is first-pass metabolism , where the compound is extensively metabolized by enzymes in the gut wall and liver, such as dihydropyrimidine dehydrogenase (DPD), significantly reducing the amount of active drug that reaches systemic circulation.[1] Finally, some pyrimidine derivatives can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), which further limits their net absorption.[1]

Q2: What are the initial physicochemical properties I should characterize for my pyrimidine derivative before starting formulation development?

A2: A thorough upfront characterization is critical for designing an effective formulation strategy. Before you begin, you should determine the following properties of your pyrimidine derivative:

  • Aqueous Solubility: This is the most critical parameter. Measure its solubility at different pH values (e.g., pH 2.0, 5.0, 7.4) to understand its pH-dependent behavior.[3]

  • pKa: The ionization constant (pKa) will explain the pH-dependent solubility. For a basic pyrimidine, solubility will increase as the pH drops below its pKa, and for an acidic derivative, it will increase as the pH rises above its pKa.[4]

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of your compound. This property influences both solubility and membrane permeability.[5] A high LogP often correlates with poor aqueous solubility.[6]

  • Melting Point & Crystalline Form: A high melting point can suggest strong crystal lattice energy, which often corresponds to lower solubility. Understanding if your compound exists in different polymorphic forms is also important, as amorphous forms are generally more soluble than their crystalline counterparts.[7]

Q3: My compound won't dissolve in aqueous buffers. What are the first, simple steps I should try?

A3: When faced with a poorly soluble pyrimidine derivative, start with the simplest approaches before moving to more complex formulations. The first step is to leverage the compound's ionizable nature. Attempt to dissolve your compound in a range of aqueous buffers with varying pH values to see if solubility improves significantly.[3] For a basic pyrimidine, using an acidic buffer (e.g., pH 2-4) can protonate the molecule, forming a more soluble salt.[4] Conversely, for an acidic pyrimidine, a basic buffer (e.g., pH 8-9) would be more appropriate.[4] If pH adjustment alone is insufficient, the next step is often to introduce a small percentage of a co-solvent.

Q4: When is it appropriate to use a simple co-solvent system, and what are the limitations?

A4: A co-solvent system, which involves adding a water-miscible organic solvent to an aqueous vehicle, is a very common and useful strategy for early-stage in vivo studies, particularly for intravenous (IV) administration.[8] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds.[4]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)[9]

  • Propylene glycol (PG)[9]

  • N-methyl-2-pyrrolidone (NMP)

Limitations: The primary limitation of co-solvent systems is the risk of the drug precipitating upon injection into the bloodstream, where the formulation undergoes significant dilution.[10][11] This can lead to unreliable drug exposure and potential toxicity (e.g., embolism). Additionally, high concentrations of some organic solvents can cause hemolysis, irritation at the injection site, and other toxicities.[8] Therefore, it is crucial to use the minimum amount of co-solvent necessary and to test the stability of the formulation upon dilution in a relevant physiological buffer (e.g., phosphate-buffered saline, PBS) in vitro before proceeding to in vivo experiments.[10]

Part 2: Troubleshooting Guide - Common In Vivo Formulation Problems

This section provides a structured approach to diagnosing and solving specific issues you might encounter during your experiments.

Issue 1: Precipitation of the Pyrimidine Derivative In Vitro or Upon Administration
  • Q: My pyrimidine derivative precipitates out of my formulation after a short time or upon dilution with an aqueous medium. What's happening and how can I fix it?

    A: This is a classic sign that your formulation is a supersaturated system that is not kinetically stable. The solubility of your compound in the formulation vehicle is higher than its solubility in an aqueous environment (like buffer or blood). Upon dilution, the concentration of the co-solvent or solubilizing agent drops, and the drug crashes out of the solution.[10][12]

    Troubleshooting Workflow:

    G Start Precipitation Observed Check_pH Is the compound ionizable? Start->Check_pH Adjust_pH Optimize pH of vehicle and dilution medium Check_pH->Adjust_pH Yes Add_Inhibitor Incorporate a precipitation inhibitor (e.g., HPMC, PVP) Check_pH->Add_Inhibitor No Adjust_pH->Add_Inhibitor Precipitation persists Success Stable Formulation Adjust_pH->Success Problem Solved Reduce_Conc Lower the drug concentration Add_Inhibitor->Reduce_Conc Precipitation persists Add_Inhibitor->Success Problem Solved Change_Strategy Switch to a more robust formulation strategy Reduce_Conc->Change_Strategy Concentration too low for efficacy studies Reduce_Conc->Success Problem Solved Cyclodextrin Cyclodextrin Complexation Change_Strategy->Cyclodextrin Lipid Lipid-Based System Change_Strategy->Lipid Nanosuspension Nanosuspension Change_Strategy->Nanosuspension Cyclodextrin->Success Lipid->Success Nanosuspension->Success

    Caption: Troubleshooting workflow for formulation precipitation.

    Detailed Steps:

    • pH Optimization: If your compound is ionizable, ensure the pH of your formulation is one where the compound is most soluble. Buffering the formulation can help maintain this pH upon dilution.[4]

    • Add Precipitation Inhibitors: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to your formulation. These polymers work by sterically hindering the drug molecules from forming crystal nuclei and growing into larger particles, thus maintaining a supersaturated state for a longer period.[13]

    • Consider a More Robust Formulation: If the above steps fail, a simple solution is likely not feasible. You will need to move to an advanced strategy that fundamentally alters the drug's solubility profile, such as cyclodextrin complexation, lipid-based systems, or nanosuspensions.[4][14]

Issue 2: Low or Inconsistent Plasma Exposure in Animal Studies
  • Q: I'm observing very low or highly variable drug concentrations in my pharmacokinetic studies. What are the likely formulation-related causes?

    A: This is a common and frustrating problem that often points to poor absorption. The root cause is almost always related to the drug not being sufficiently soluble or stable in the gastrointestinal (for oral dosing) or injection site (for parenteral dosing) environment.

    Potential Causes & Solutions:

    • In Vivo Precipitation: This is the most likely culprit. Even if you don't see precipitation on the bench, it may be happening in vivo. The troubleshooting steps in "Issue 1" are directly applicable here. An in vitro dilution test is a good surrogate to predict this.[10]

    • Poor Dissolution Rate (Oral Dosing): For a solid dose or suspension, the rate at which your drug dissolves may be too slow. The drug might pass through the GI tract before it has a chance to fully dissolve and be absorbed.

      • Solution: Reduce the particle size of your drug powder (micronization or nanonization). This increases the surface area available for dissolution.[2][13]

    • Insufficient Solubilization: Your chosen formulation may not be providing enough solubilizing capacity for the dose administered.

      • Solution: Increase the concentration of your solubilizing excipients (e.g., surfactants, lipids) or switch to a more powerful solubilization technology like a self-emulsifying drug delivery system (SEDDS).[14]

    • First-Pass Metabolism: If your formulation is successfully delivering the drug to the gut wall, high metabolism in the liver could still be the cause of low systemic exposure.

      • Solution: While primarily a medicinal chemistry problem, some lipid-based formulations can promote lymphatic transport, which partially bypasses the liver and can reduce first-pass metabolism.[15]

Part 3: Advanced Formulation Strategies - In-Depth Guides

When simple solutions are not sufficient, these advanced strategies offer powerful alternatives for formulating challenging pyrimidine derivatives.

Strategy 1: Cyclodextrin Complexation
  • Q: How can cyclodextrins improve the solubility and bioavailability of my pyrimidine derivative? What are the key considerations?

    A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your pyrimidine derivative, within their hydrophobic core, forming an "inclusion complex."[17] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the drug.[16][18]

    Key Considerations:

    • Choosing the Right Cyclodextrin: The size of the CD cavity must match the size of the drug molecule. Beta-cyclodextrin (β-CD) is common, but chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility and are safer for parenteral use.[5][17]

    • Binding Affinity: The interaction between the drug and the CD is a dynamic equilibrium. A strong binding affinity is needed to maintain the complex upon dilution.

    • Stoichiometry: You need to determine the optimal drug-to-CD molar ratio (e.g., 1:1, 1:2) to maximize solubility.

    Experimental Protocol: Preparation of a Pyrimidine-HP-β-CD Inclusion Complex

    • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v) in your desired buffer. b. Add an excess amount of your pyrimidine derivative to each solution. c. Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. d. Filter the samples through a 0.22 µm filter to remove undissolved drug. e. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV). f. Plot the drug solubility versus HP-β-CD concentration. A linear plot (AL-type) indicates a 1:1 complex and allows for the calculation of the stability constant.

    • Formulation Preparation (Kneading Method): a. Accurately weigh the pyrimidine derivative and HP-β-CD in the determined optimal molar ratio. b. Place the powders in a mortar and mix them thoroughly. c. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while continuously triturating (kneading) the mixture to form a paste. d. Continue kneading for 30-60 minutes. e. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. f. Pulverize the dried complex into a fine powder and store it in a desiccator. This powder can then be dissolved in water for in vivo studies.

Strategy 2: Lipid-Based Formulations
  • Q: When should I consider a lipid-based formulation for my oral pyrimidine drug candidate?

    A: Lipid-based formulations are an excellent choice for lipophilic (high LogP) pyrimidine derivatives intended for oral administration.[15] These systems work by dissolving the drug in a lipid, surfactant, and co-solvent mixture, which is then administered in a softgel capsule. In the GI tract, these formulations can form fine emulsions or micellar solutions that enhance drug solubilization and absorption.[13][19]

    Consider a lipid-based approach when:

    • Your compound is highly lipophilic (LogP > 3).

    • You observe a significant positive food effect (i.e., bioavailability increases when dosed with food).

    • You suspect first-pass metabolism is a major issue.[15]

    The Lipid Formulation Classification System (LFCS) provides a framework for selecting the right type of lipid formulation.

    Table 1: Lipid Formulation Classification System (LFCS)

    LFCS Type Composition Dispersion Behavior Advantages/Disadvantages
    I Oils only (e.g., triglycerides) No dispersion; requires digestion Adv: High drug loading for very lipophilic drugs. Disadv: Highly dependent on bile for dispersion; can have variable performance.
    II Oils and water-insoluble surfactants (HLB < 12) Forms Self-Emulsifying Drug Delivery Systems (SEDDS) Adv: Forms coarse emulsions, improving dispersion. Disadv: Performance can still be digestion-dependent.
    III Oils, water-soluble surfactants (HLB > 12), and co-solvents Forms Self-Microemulsifying Drug Delivery Systems (SMEDDS) Adv: Forms fine microemulsions, less dependent on digestion. Disadv: Lower oil content may limit drug loading.

    | IV | Surfactants and co-solvents (no oil) | Forms micellar solutions | Adv: Good for moderately lipophilic drugs; independent of digestion. Disadv: May not be suitable for highly lipophilic "brick dust" compounds. |

Strategy 3: Nanosuspensions
  • Q: My compound is extremely insoluble (a "brick dust" candidate). Could a nanosuspension be a viable approach?

    A: Absolutely. For compounds that are poorly soluble in both aqueous and organic media, a nanosuspension is a powerful and often necessary strategy.[20] A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[21]

    The key advantages are derived from the small particle size:

    • Increased Dissolution Velocity: According to the Noyes-Whitney equation, reducing particle size to the nanometer range drastically increases the surface area, leading to a much faster dissolution rate.[6][13]

    • Increased Saturation Solubility: The small particle size creates a higher effective saturation solubility compared to the bulk material.[21]

    Nanosuspensions can be administered orally, intravenously, or via other routes.[20]

    Workflow Diagram: Nanosuspension Preparation

    G Start Poorly Soluble Pyrimidine Derivative Method Select Preparation Method Start->Method TopDown Top-Down (Media Milling, High-Pressure Homogenization) Method->TopDown BottomUp Bottom-Up (Precipitation) Method->BottomUp Stabilizer Screen Stabilizers (Surfactants, Polymers) TopDown->Stabilizer BottomUp->Stabilizer Process Optimize Process Parameters (Pressure, Cycles, Temperature) Stabilizer->Process Characterize Characterize Nanoparticles (Size, Zeta Potential, Morphology) Process->Characterize Final Stable Nanosuspension for In Vivo Dosing Characterize->Final

    Caption: High-level workflow for developing a nanosuspension.

References

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - MDPI. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC - NIH. Available at: [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. Available at: [Link]

  • The potential use of cyclodextrins in parenteral formulations - ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed. Available at: [Link]

  • Organic solvents for pharmaceutical parenterals and embolic liquids: A review of toxicity data | Request PDF - ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed. Available at: [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. Available at: [Link]

  • Nanosuspensions for improved drug bioavailability and targeted dr - Walsh Medical Media. Available at: [Link]

  • Excipient Selection In Parenteral Formulation Development. Available at: [Link]

  • Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. Available at: [Link]

  • Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • Novel Benzo[22][23]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PubMed Central. Available at: [Link]

  • Emerging role of nanosuspensions in drug delivery systems - PMC - NIH. Available at: [Link]

  • Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed. Available at: [Link]

  • Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Enhancing Solubility Using Lipid-Based Formulation Technology - YouTube. Available at: [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs | Request PDF - ResearchGate. Available at: [Link]

  • [PDF] NANOSUSPENSIONS: A STRATERGY TO INCREASE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS | Semantic Scholar. Available at: [Link]

  • CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google Patents.
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed. Available at: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available at: [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. Available at: [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate. Available at: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. - ResearchGate. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. Available at: [Link]

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed. Available at: [Link]

  • Excipients used in the Formulation of Tablets | Open Access Journals. Available at: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Available at: [Link]

  • FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available at: [Link]

  • Solvents and Co-solvents used in Injectables (32) | Download Table - ResearchGate. Available at: [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

  • Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model - PubMed. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyrimidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise when transitioning pyrimidine synthesis from the laboratory bench to a larger scale. Our focus is on anticipating and resolving the common hurdles to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis, which works flawlessly on a milligram-to-gram scale, is experiencing a significant drop in yield and an increase in impurities at the kilogram scale. What are the primary factors to investigate?

A1: This is a classic and multifaceted challenge in process chemistry. A decrease in yield upon scale-up is often attributable to a combination of physical and chemical factors that are less pronounced at a smaller scale. A systematic investigation is key to pinpointing the root cause.[1]

Key Areas for Troubleshooting:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants.[1] This can lead to the formation of byproducts and degradation of your target pyrimidine. Ensure your reactor's impeller design and stirring rate are sufficient for the increased volume to maintain a homogeneous mixture.[1]

  • Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1] It is crucial to implement controlled addition of reagents and closely monitor the internal reaction temperature with calibrated probes.[1] Your reactor's cooling system must be adequate to manage the heat generated by the reaction.[1]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor contaminants in your reagents that were insignificant in small-scale reactions can now act as catalysts for side reactions or inhibitors of the desired transformation.[1] It is imperative to qualify your raw material suppliers and implement stringent quality control on all incoming materials.[1]

  • Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect reaction kinetics.[1] It is often necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.[1]

Q2: I'm performing a large-scale Biginelli reaction and observing several unexpected impurities. What are the common side products, and how can I mitigate their formation?

A2: The Biginelli reaction, while a robust method for synthesizing dihydropyrimidinones, can be susceptible to side reactions, particularly under harsh conditions or with specific substrates.

Common Impurities and Mitigation Strategies:

  • Dihydropyridine Derivatives: These can form from the self-condensation of the β-ketoester. To minimize this, carefully optimize the stoichiometry of your reactants. A slight excess of urea or thiourea can sometimes suppress this side reaction.[1]

  • Aldol Condensation Products: The aldehyde starting material can undergo self-condensation. Controlling the reaction temperature and the rate of aldehyde addition is crucial. The use of a milder acid catalyst can also be beneficial.[1]

  • Oxidation Products: The dihydropyrimidine ring can be prone to oxidation. To prevent this, conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Knoevenagel Condensation Adduct: A common byproduct is the adduct formed from the condensation of the aldehyde and the β-ketoester.[2] Using a more efficient catalyst can help drive the reaction towards the desired three-component cyclization.[2]

Q3: My Pinner pyrimidine synthesis is failing at a larger scale, with very low yields. I suspect water contamination is the issue. What are the tell-tale signs, and how can I ensure anhydrous conditions?

A3: The Pinner synthesis is notoriously sensitive to moisture. The key intermediate, the Pinner salt (an imidate salt), is highly susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[2][3]

Mitigation Strategies for Water Contamination:

  • Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[2]

    • Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[2]

    • Thoroughly dry all glassware in an oven before use.[2]

    • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Use of HCl Gas: The classic Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ.[2] This ensures strictly anhydrous acidic conditions.[2]

  • Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to prevent degradation and moisture absorption.[2]

Q4: What are the primary safety concerns when scaling up pyrimidine synthesis, especially when using pyrophoric catalysts or flammable gases?

A4: Safety is paramount during any chemical synthesis, and the risks are amplified during scale-up.

Key Safety Considerations:

  • Catalyst Handling: Pyrophoric catalysts like Raney® Nickel and Palladium on Carbon must always be handled under an inert atmosphere and kept wet, as they can ignite spontaneously in air, especially after use when saturated with hydrogen.[4]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.[4] Ensure all equipment is properly grounded to prevent static discharge.[4]

  • Pressure: High-pressure reactions must only be performed in equipment specifically designed and rated for such use. Regular inspection and maintenance of high-pressure reactors are essential.[4]

  • Exotherm Management: As mentioned previously, uncontrolled exothermic reactions can lead to a "runaway reaction," a dangerous situation where the reaction rate and temperature increase uncontrollably.[5]

Troubleshooting Guides

Guide 1: Low Yield in Large-Scale Reactions

This guide provides a systematic approach to diagnosing and resolving low yields during the scale-up of pyrimidine synthesis.

Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction stalls or proceeds slowly Inefficient mixing, poor heat transfer- Increase stirring speed. - Evaluate impeller design for better mixing. - Ensure the reactor's heating/cooling system is functioning correctly and is adequate for the reaction volume.
Formation of multiple byproducts Localized "hot spots," incorrect stoichiometry- Implement controlled, slow addition of reagents. - Re-verify the purity and molar ratios of all starting materials. - Consider re-optimizing the reaction temperature at the larger scale.
Product degradation Overheating, prolonged reaction times- Closely monitor the internal reaction temperature. - Optimize reaction time; quench the reaction as soon as it reaches completion (monitored by TLC, HPLC, etc.).[6]
Inconsistent results between batches Variation in raw material quality- Source high-purity reagents from reliable suppliers. - Perform incoming quality control on all starting materials.[1]
Guide 2: Purification Challenges at Scale

Purifying large quantities of pyrimidine compounds can present unique challenges.

Symptom Potential Cause Troubleshooting Steps & Solutions
"Oiling out" during recrystallization High impurity concentration, inappropriate solvent- The solute is insoluble in the solvent at a temperature above its melting point.[7] - Try a different recrystallization solvent or a solvent mixture.[7] - Consider a pre-purification step (e.g., column chromatography) to remove impurities.
Low recovery after recrystallization Suboptimal solvent, excessive solvent volume- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] - Ensure sufficient cooling time and temperature for complete crystallization.[7]
Poor separation during column chromatography Improper column packing, incorrect mobile phase- Ensure the column is packed uniformly to avoid channeling.[7] - Optimize the mobile phase composition through systematic experimentation. - A slower flow rate can improve resolution.[7]

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Biginelli Reaction

This protocol provides a general framework for a scaled-up Biginelli reaction. Note: Specific quantities and conditions will need to be optimized for your particular substrates.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add the β-ketoester (1.0 eq) and the aldehyde (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add the acid catalyst (e.g., HCl, a Lewis acid).

  • Urea/Thiourea Addition: Add urea or thiourea (1.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 2: Monitoring Reaction Progress Using Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of a reaction.[6]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.[6]

  • Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture on the pencil line. Also, spot the starting materials for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system. Ensure the solvent level is below the starting line.[6]

  • Visualize the Plate: After the solvent has ascended the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using an appropriate staining agent.[6] The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

Workflow for Troubleshooting Low Yield in Scale-Up

G start Low Yield at Scale mass_heat Investigate Mass & Heat Transfer start->mass_heat exotherm Assess Exotherm Control start->exotherm raw_material Check Raw Material Quality start->raw_material kinetics Re-evaluate Reaction Kinetics start->kinetics improve_mixing Increase Stirring Rate / Change Impeller mass_heat->improve_mixing Inefficient Mixing? controlled_addition Implement Controlled Reagent Addition exotherm->controlled_addition Poor Temperature Control? qualify_suppliers Qualify Suppliers / Perform QC raw_material->qualify_suppliers Impure Reagents? reoptimize Re-optimize Temperature / Concentration kinetics->reoptimize Kinetics Shifted? solution solution improve_mixing->solution Improved Yield controlled_addition->solution qualify_suppliers->solution reoptimize->solution

Caption: A logical workflow for diagnosing and addressing common causes of low yield in scaled-up pyrimidine synthesis.

Decision Tree for Pinner Synthesis Success

G start Pinner Synthesis Failure check_anhydrous Are Conditions Strictly Anhydrous? start->check_anhydrous no_anhydrous Implement Anhydrous Techniques: - Dry Solvents & Glassware - Inert Atmosphere check_anhydrous->no_anhydrous No yes_anhydrous yes_anhydrous check_anhydrous->yes_anhydrous Yes success Successful Synthesis no_anhydrous->success check_temp check_temp yes_anhydrous->check_temp Is Temperature Controlled? no_temp Maintain Low Temperature to Prevent Intermediate Decomposition check_temp->no_temp No yes_temp yes_temp check_temp->yes_temp Yes no_temp->success check_reagents check_reagents yes_temp->check_reagents Are Reagents High Purity? no_reagents Use High-Purity Nitrile, Alcohol, and Amidine check_reagents->no_reagents No check_reagents->success Yes no_reagents->success

Caption: A decision-making diagram for troubleshooting common failure points in the Pinner pyrimidine synthesis.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). A practical, scaleable, and highly enantioselective synthesis of the 5-lipoxygenase inhibitor ABT-761. The Journal of Organic Chemistry, 63(10), 3454–3460.
  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-416.
  • Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Substituted 1, 4-dihydropyrimidines. 3. Synthesis of selectively functionalized 2-hetero-1, 4-dihydropyrimidines. The Journal of Organic Chemistry, 54(25), 5898–5907.
  • Pinner, A. (1892).
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, nucleotides & nucleic acids, 24(5-7), 815–818.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Enzyme Inhibitors: Prolyl Hydroxylase vs. Dihydroorotate Dehydrogenase and Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, and immunomodulatory drugs.[3] This guide provides a detailed comparison of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid," a putative prolyl hydroxylase (PHD) inhibitor, with established pyrimidine-based inhibitors targeting two central enzymes in pyrimidine metabolism: dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS). Through an examination of their distinct mechanisms of action, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative pharmacology.

Mechanism of Action: A Tale of Three Targets

The therapeutic efficacy of pyrimidine inhibitors is dictated by their specific molecular targets. Here, we delve into the mechanisms of our three compounds of interest.

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: A Putative Prolyl Hydroxylase (PHD) Inhibitor

While direct experimental data for "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" is not extensively available in the public domain, its chemical structure strongly suggests its role as an inhibitor of prolyl hydroxylases (PHDs). This assertion is based on the well-documented activity of structurally related compounds, such as 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides, which are known potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases.[4][5] Additionally, 5-amide substituted pyridine-2-carboxylic acids have been identified as inhibitors of prolyl 4-hydroxylase.[6][7]

PHDs are non-heme iron-containing dioxygenases that play a crucial role in cellular oxygen sensing. Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation. "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" likely acts as a 2-oxoglutarate (2-OG) mimetic, chelating the active site Fe(II) and preventing the binding of the co-substrate 2-OG, thereby inhibiting the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

PHD Inhibition Pathway cluster_normoxia Normoxia cluster_inhibitor With 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid HIF-alpha HIF-alpha PHD PHD (Prolyl Hydroxylase) HIF-alpha->PHD Proline Hydroxylation Hydroxylated HIF-alpha Hydroxylated HIF-alpha PHD->Hydroxylated HIF-alpha VHL VHL E3 Ligase Hydroxylated HIF-alpha->VHL Proteasome Proteasome Hydroxylated HIF-alpha->Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-alpha_i HIF-alpha PHD_i PHD HIF-alpha_i->PHD_i HIF-alpha_stabilized Stabilized HIF-alpha Inhibitor Inhibitor Inhibitor->PHD_i Inhibition Nucleus Nucleus HIF-alpha_stabilized->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

Figure 1: Mechanism of PHD Inhibition.
Brequinar and Teriflunomide: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Brequinar and Teriflunomide are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[4][8][9] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis. DHODH catalyzes the oxidation of dihydroorotate to orotate.

By inhibiting DHODH, Brequinar and Teriflunomide deplete the intracellular pool of pyrimidines.[2] This has a profound impact on rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[9][10] This mechanism of action underlies their use as immunomodulatory and anticancer agents.

DHODH Inhibition Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Inhibitor Brequinar / Teriflunomide Inhibitor->DHODH Inhibition

Figure 2: Mechanism of DHODH Inhibition.
Raltitrexed: An Inhibitor of Thymidylate Synthase (TS)

Raltitrexed is a folate analog that targets thymidylate synthase (TS), a crucial enzyme in the final step of de novo thymidylate synthesis.[3][11] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is an essential precursor for the synthesis of thymidine triphosphate (dTTP), a necessary component of DNA.

Raltitrexed acts as a direct and specific inhibitor of TS.[3][11] By blocking the production of dTMP, Raltitrexed leads to a "thymineless death" in actively dividing cells, making it an effective anticancer agent.[3]

TS Inhibition Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS 5,10-Methylene-THF 5,10-Methylene- tetrahydrofolate 5,10-Methylene-THF->TS dTMP dTMP TS->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Inhibitor Raltitrexed Inhibitor->TS Inhibition

Figure 3: Mechanism of Thymidylate Synthase Inhibition.

Comparative Performance: A Quantitative Look at Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the available IC50 values for our selected pyrimidine inhibitors.

InhibitorTarget EnzymeIC50 ValueCell Line/Assay ConditionReference
Brequinar Dihydroorotate Dehydrogenase (human)~20 nMin vitro[1][2]
Dihydroorotate Dehydrogenase (human)5.2 nMin vitro[8][12]
Teriflunomide Dihydroorotate Dehydrogenase (human)773 nMin vitro[4]
Dihydroorotate Dehydrogenase (rat)18 nMin vitro[4]
Raltitrexed Thymidylate Synthase9 nML1210 cell growth inhibition[3][13]
4,5-Dihydroxypyrimidine Carboxylic Acid Analogs HCMV pUL89 Endonuclease0.54–3.8 µMBiochemical endonuclease assay[14]

Note: IC50 values for "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" against PHDs are not publicly available. The data for 4,5-dihydroxypyrimidine carboxylic acid analogs against a different target is provided for structural context.

From the data, it is evident that Brequinar and Raltitrexed exhibit high potency in the low nanomolar range against their respective targets. Teriflunomide, while still a potent inhibitor, has a higher IC50 value for human DHODH. The significant difference in Teriflunomide's potency against human versus rat DHODH highlights important species-specific variations to consider in drug development.[4]

Experimental Protocols: Methodologies for Inhibitor Evaluation

The validation of enzyme inhibitors relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for key assays used to characterize the inhibitors discussed in this guide.

Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (AlphaScreen)

This protocol describes a high-throughput screening method to measure the hydroxylation of a HIF-α peptide by a PHD enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • FeSO4

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • Test compound ("4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid")

  • Anti-hydroxyproline antibody

  • Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads (PerkinElmer)

  • 384-well microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing PHD2 enzyme, biotinylated HIF-1α peptide, 2-OG, ascorbate, and FeSO4 in assay buffer.

  • Reaction Incubation: Add the test compound dilutions to the microplate wells. Initiate the enzymatic reaction by adding the master mix to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA. Add the AlphaScreen bead mix (Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads pre-incubated with the anti-hydroxyproline antibody). Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of hydroxylated peptide.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PHD AlphaScreen Workflow Start Start Prepare Reagents Prepare Reagents: - PHD2 Enzyme - HIF-1α Peptide - 2-OG, Ascorbate, FeSO4 - Test Compound Start->Prepare Reagents Reaction Incubation Incubate Reaction Mix (Enzyme + Substrate + Compound) Prepare Reagents->Reaction Incubation Stop Reaction & Add Beads Stop Reaction (EDTA) Add AlphaScreen Beads (Donor, Acceptor, Antibody) Reaction Incubation->Stop Reaction & Add Beads Incubate in Dark Incubate in Dark Stop Reaction & Add Beads->Incubate in Dark Read Plate Read Plate (AlphaScreen Signal) Incubate in Dark->Read Plate Data Analysis Calculate % Inhibition Determine IC50 Read Plate->Data Analysis End End Data Analysis->End

Figure 4: Workflow for a PHD Inhibition Assay.
Protocol 2: Cell-Based DHODH Inhibition Assay (Cell Proliferation)

This protocol measures the effect of DHODH inhibitors on the proliferation of a rapidly dividing cell line.[15]

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Brequinar, Teriflunomide)

  • Uridine

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. For rescue experiments, also prepare solutions with the test compounds and a fixed concentration of uridine. Add the compound solutions to the cells.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value. Compare the IC50 values in the presence and absence of uridine to confirm the mechanism of action.

Protocol 3: In Vitro Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of TS.

Materials:

  • Recombinant human Thymidylate Synthase (TS)

  • dUMP

  • 5,10-methylenetetrahydrofolate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT)

  • Test compound (Raltitrexed)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing dUMP and 5,10-methylenetetrahydrofolate in assay buffer.

  • Enzyme Incubation: Add the test compound dilutions and the TS enzyme to the microplate wells and pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the dUMP/5,10-methylenetetrahydrofolate mixture.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percent inhibition and calculate the IC50 value.

Conclusion and Future Perspectives

"4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" represents a promising scaffold for the development of prolyl hydroxylase inhibitors, a class of drugs with therapeutic potential in anemia and other hypoxia-related conditions. A direct comparison with established pyrimidine inhibitors like Brequinar, Teriflunomide, and Raltitrexed reveals the remarkable versatility of the pyrimidine core in targeting diverse enzymes with high potency and specificity. While the putative PHD inhibitor modulates cellular oxygen sensing pathways, the DHODH and TS inhibitors directly impact nucleotide metabolism, showcasing the distinct therapeutic strategies achievable with this privileged scaffold.

Future research should focus on obtaining direct experimental evidence for the PHD inhibitory activity of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and its analogs, including IC50 values against the different PHD isoforms. Head-to-head cellular and in vivo studies comparing its efficacy and safety profile with other classes of pyrimidine inhibitors will be crucial in defining its therapeutic niche. The continued exploration of the pyrimidine chemical space promises the discovery of novel and improved inhibitors for a wide range of diseases.

References

  • Selleck Chemicals. Raltitrexed (Tomudex).

  • MedChemExpress. Brequinar (DUP785).

  • Selleck Chemicals. Brequinar.

  • R&D Systems. Brequinar sodium.

  • Tocris Bioscience. Brequinar sodium.

  • MedChemExpress. Dihydroorotate Dehydrogenase Inhibitor.

  • Wikipedia. Raltitrexed.

  • Schuster, A., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1181-1191.
  • Davenport, C., et al. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). Neurology, 86(16 Supplement).
  • Selleck Chemicals. Thymidylate Synthase inhibitor.

  • Amsbio. Raltitrexed - Thymidylate synthase inhibitor.

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849.
  • ResearchGate. Phase III clinical trials of teriflunomide in multiple sclerosis.

  • Drug Central. teriflunomide.

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 59(24), 11039–11049.
  • Lucas-Hourani, M., et al. (2014). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
  • Lucas-Hourani, M., et al. (2014). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • MedChemExpress. Raltitrexed (ZD1694).

  • ResearchGate. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.

  • Chowdhury, R., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. The Journal of biological chemistry, 294(23), 9234–9245.
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849.
  • Flashman, E., et al. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 9(34), 6934–6945.
  • BenchChem. Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide.

  • BenchChem. Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors.

  • Franklin, T. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of medicinal chemistry, 35(5), 804–807.
  • Bex, F. J., et al. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of medicinal chemistry, 61(21), 9563–9581.
  • Wang, Y., et al. (2024). The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia.
  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of medicinal chemistry, 35(5), 800–804.
  • Patsnap Synapse. What is Teriflunomide used for?.

  • Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of medicinal chemistry, 49(23), 6646–6649.
  • ResearchGate. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.

  • Springer Nature Experiments. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.

  • Tsen, W. C., et al. (2018). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS chemical biology, 13(10), 2916–2923.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 64(4), 794–797.
  • Simson Pharma. 4-(4-fluorophenyl)-2-hydroxy-6-(propan-2-yl)pyrimidine-5-carboxylic acid.

  • Santa Cruz Biotechnology. 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid.

  • PubChem. 4-hydroxy-2-pyridinecarboxylic acid.

Sources

A Comparative Analysis of Pyridinylpyrimidine Analogs as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinylpyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a versatile framework for drug design. This guide provides a comparative analysis of several classes of pyridinylpyrimidine analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against key oncological and inflammatory targets. We will delve into the mechanistic details, present comparative experimental data, and provide detailed protocols to empower your research and development efforts.

Bcr-Abl Kinase Inhibitors: Overcoming Resistance in Chronic Myelogenous Leukemia

The constitutively active Bcr-Abl tyrosine kinase, resulting from the Philadelphia chromosome translocation, is the primary driver of Chronic Myelogenous Leukemia (CML).[1] While the first-generation inhibitor imatinib revolutionized CML treatment, the emergence of drug resistance due to point mutations in the Abl kinase domain has necessitated the development of next-generation inhibitors.[2] Pyridinylpyrimidine analogs have emerged as a powerful class of Bcr-Abl inhibitors, demonstrating high potency and efficacy against imatinib-resistant mutants.

Mechanism of Action and Signaling Pathway

Bcr-Abl's unregulated kinase activity drives CML by activating a network of downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4] These pathways collectively promote cell cycle progression and inhibit apoptosis, leading to the malignant expansion of hematopoietic cells.[5] Pyridinylpyrimidine-based inhibitors, like nilotinib, are designed to bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates.[6]

Bcr_Abl_Signaling cluster_cytoplasm Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis Inhibitor Pyridinylpyrimidine Inhibitors (e.g., Nilotinib, PD166326) Inhibitor->Bcr_Abl

Figure 1: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.

Comparative Performance of Pyridinylpyrimidine Analogs

A key advantage of pyridinylpyrimidine analogs is their potent activity against a wide range of imatinib-resistant Bcr-Abl mutations. Below is a comparison of the inhibitory activities of imatinib, a phenylamino-pyrimidine, and two prominent pyridinylpyrimidine-based inhibitors, nilotinib and PD166326.

CompoundChemical StructureTargetIC50 (nM)Reference
Imatinib Wild-type Bcr-Abl250-500[7]
Nilotinib Wild-type Bcr-Abl<30[8]
PD166326 Wild-type Bcr-Abl8[9]

Table 1: Comparative Potency of Bcr-Abl Kinase Inhibitors against Wild-Type Bcr-Abl.

The superiority of pyridinylpyrimidine analogs becomes even more evident when tested against common imatinib-resistant mutations.

Bcr-Abl MutantImatinib IC50 (nM)Nilotinib IC50 (nM)PD166326 IC50 (nM)Fold Resistance (Imatinib vs. Nilotinib)Reference
Wild-Type 140205-[10][11]
G250E 41022-18.6[10]
E255K 7,000>10,000250-[10][11]
Y253F 1,50035-42.9[10]
M351T 450251018[10][11]
H396P 35028512.5[10][11]

Table 2: Comparative IC50 Values against Imatinib-Resistant Bcr-Abl Mutants.

The data clearly demonstrates that nilotinib and PD166326 maintain high potency against several clinically relevant imatinib-resistant mutations, highlighting the structural advantages of the pyridinylpyrimidine scaffold in overcoming resistance.

Experimental Protocol: In Vitro Bcr-Abl Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Bcr-Abl kinase.

Bcr_Abl_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare serial dilutions of pyridinylpyrimidine analog R1 Add inhibitor dilutions and Bcr-Abl enzyme to microplate P1->R1 P2 Prepare reaction buffer with recombinant Bcr-Abl enzyme P2->R1 R2 Initiate reaction by adding peptide substrate and ATP (e.g., [γ-32P]ATP) R1->R2 R3 Incubate at 30°C for a defined time (e.g., 30 min) R2->R3 D1 Stop reaction and spot mixture onto phosphocellulose paper R3->D1 D2 Wash paper to remove unincorporated [γ-32P]ATP D1->D2 D3 Quantify incorporated radioactivity using a scintillation counter D2->D3 D4 Calculate % inhibition and determine IC50 value D3->D4

Figure 2: General Workflow for an In Vitro Bcr-Abl Kinase Assay.

Step-by-Step Methodology: [12][13]

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., pyridinylpyrimidine analog) in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer (containing Tris-HCl, MgCl2, DTT), the recombinant Bcr-Abl enzyme, and the diluted test compound. Include a "no inhibitor" control and a "no enzyme" blank.

  • Initiation: Start the kinase reaction by adding a mixture of a synthetic peptide substrate (e.g., Abltide) and ATP (often radiolabeled [γ-33P]ATP for sensitive detection).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated radiolabeled ATP.

  • Data Acquisition: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

p38 MAP Kinase Inhibitors: Targeting Inflammation

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of inflammatory responses.[14] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[15] Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. The pyridinylimidazole and pyridinylpyrimidine classes of compounds have been at the forefront of p38 inhibitor development.

Mechanism of Action and Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK.[16] Once activated by phosphorylation, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the transcriptional upregulation of pro-inflammatory genes.[17] Pyridinylpyrimidine and related analogs act as ATP-competitive inhibitors, binding to the active site of p38 and preventing its catalytic activity.[18]

p38_MAPK_Signaling cluster_membrane cluster_cytoplasm Receptor Cytokine/Stress Receptors MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Inflammation Inhibitor Pyridinylpyrimidine Inhibitors (e.g., BIRB 796) Inhibitor->p38_MAPK

Figure 3: The p38 MAPK Signaling Pathway and Point of Inhibition.

Comparative Performance of p38 MAPK Inhibitors

The field of p38 inhibitors has seen the development of both ATP-competitive and allosteric inhibitors. Here we compare a classic pyridinylimidazole ATP-competitive inhibitor, SB 203580, with a more recent and highly potent diaryl urea-based pyridinylpyrimidine analog, BIRB 796, which acts as an allosteric inhibitor.[18]

CompoundChemical StructureInhibition Typep38α IC50 (nM)p38β IC50 (nM)Reference
SB 203580 ATP-competitive (Type I)50500[19]
BIRB 796 Allosteric (Type II)3865[12]

Table 3: Comparative Potency and Mechanism of p38 MAPK Inhibitors.

BIRB 796 exhibits a unique allosteric binding mode, which leads to a very slow dissociation rate and high affinity (Kd = 0.1 nM), making it an exceptionally potent inhibitor of all p38 isoforms.[18][20] This contrasts with the ATP-competitive mechanism of SB 203580.

Experimental Protocol: TNF-α Release Assay in THP-1 Cells

This cell-based assay is a functional measure of p38 MAPK inhibition, as p38 is a key regulator of TNF-α production in response to lipopolysaccharide (LPS).

TNF_alpha_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA for TNF-α cluster_analysis Data Analysis C1 Culture THP-1 monocytes C2 Pre-incubate cells with serial dilutions of p38 inhibitor (e.g., BIRB 796) C1->C2 C3 Stimulate cells with LPS (1 µg/mL) C2->C3 C4 Incubate overnight (18-24 hours) C3->C4 E1 Collect cell culture supernatant C4->E1 E2 Perform TNF-α ELISA according to manufacturer's protocol E1->E2 E3 Read absorbance at 450 nm E2->E3 A2 Calculate TNF-α concentration in each sample E3->A2 A1 Generate a standard curve for TNF-α A1->A2 A3 Determine the EC50 value for TNF-α inhibition A2->A3

Figure 4: Workflow for a TNF-α Release Assay to Measure p38 Inhibition.

Step-by-Step Methodology: [21]

  • Cell Culture: Culture human THP-1 monocytic cells in appropriate media.

  • Inhibitor Treatment: Seed the cells in a 96-well plate and pre-incubate with various concentrations of the p38 inhibitor for 30-60 minutes.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate overnight (18-24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α from the standard curve. Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in TNF-α production, by plotting the TNF-α concentration against the inhibitor concentration.

Aurora Kinase Inhibitors: Targeting Mitotic Progression in Cancer

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Pyridinylpyrimidine analogs have been developed as potent inhibitors of Aurora kinases, demonstrating both pan-inhibitory and isoform-selective profiles.

Mechanism of Action and Signaling Pathway

Aurora A is crucial for centrosome separation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[22] Inhibition of Aurora A leads to defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis and polyploidy.[23][24] Pyridinylpyrimidine-based inhibitors like MLN8054 and AZD1152-HQPA are ATP-competitive inhibitors that target the kinase activity of Aurora A and B, respectively, leading to mitotic arrest and apoptosis.[13][25]

Aurora_Kinase_Signaling cluster_mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase/Cytokinesis Anaphase->Telophase Aurora_A Aurora A Spindle Spindle Assembly Aurora_A->Spindle regulates Aurora_B Aurora B Segregation Chromosome Segregation Aurora_B->Segregation regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates Inhibitor_A MLN8054 (Aurora A selective) Inhibitor_A->Aurora_A Inhibitor_B AZD1152-HQPA (Aurora B selective) Inhibitor_B->Aurora_B

Figure 5: Role of Aurora Kinases in Mitosis and Points of Inhibition.

Comparative Performance of Aurora Kinase Inhibitors

Selectivity between Aurora A and Aurora B is a key consideration in the development of Aurora kinase inhibitors. MLN8054 is an example of an Aurora A selective inhibitor, while AZD1152-HQPA is highly selective for Aurora B.

CompoundChemical StructureTarget SelectivityAurora A Ki (nM)Aurora B Ki (nM)Fold Selectivity (B/A)Reference
MLN8054 Aurora A7-~150 (cell-based)[3][25]
AZD1152-HQPA Aurora B13690.36~3700[13][26]

Table 4: Comparative Selectivity of Pyridinylpyrimidine-based Aurora Kinase Inhibitors.

The high selectivity of these compounds allows for the dissection of the specific roles of Aurora A and B in cellular processes and provides different therapeutic strategies for targeting mitotic vulnerabilities in cancer.

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-based)

This protocol describes a luminescence-based assay to measure the activity of Aurora kinases and the potency of their inhibitors.

Aurora_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection P1 Prepare serial dilutions of Aurora kinase inhibitor R1 Add Master Mix and inhibitor to a 384-well plate P1->R1 P2 Prepare Master Mix: Kinase buffer, ATP, and peptide substrate (Kemptide) P2->R1 R2 Add recombinant Aurora kinase to initiate reaction R1->R2 R3 Incubate at 30°C for 45-60 minutes R2->R3 D1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP R3->D1 D2 Incubate for 40 minutes D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal D2->D3 D4 Incubate for 30-45 minutes D3->D4 D5 Read luminescence D4->D5

Figure 6: Workflow for a Luminescence-Based In Vitro Aurora Kinase Assay.

Step-by-Step Methodology: [27][28][29]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix containing kinase assay buffer, ATP, and a suitable peptide substrate (e.g., Kemptide).

  • Reaction Setup: In a white 384-well plate, add the master mix and the inhibitor dilutions.

  • Initiation: Add the recombinant Aurora kinase (e.g., Aurora A or Aurora B) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value for the test compound.

PI3K Inhibitors: Targeting a Central Node in Cancer Signaling

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, playing a critical role in cell growth, proliferation, survival, and metabolism.[30] The pyridinylfuranopyrimidine scaffold has given rise to potent PI3K inhibitors, such as PI-103.

Mechanism of Action and Signaling Pathway

Class I PI3Ks are activated by receptor tyrosine kinases and G-protein coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, promoting cell survival and proliferation, often through the activation of the mTOR pathway.[31] Pyridinylfuranopyrimidine inhibitors like PI-103 are ATP-competitive and often target multiple components of this pathway, including PI3K isoforms and mTOR.[11]

PI3K_AKT_mTOR_Signaling cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT activates PI3K->PIP3 mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth, Proliferation, Survival Downstream->Growth Inhibitor Pyridinylfuranopyrimidine Inhibitors (e.g., PI-103) Inhibitor->PI3K Inhibitor->mTOR

Figure 7: The PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

Comparative Performance of PI-103

PI-103 is a potent, multi-targeted inhibitor of the PI3K/mTOR pathway, demonstrating low nanomolar IC50 values against several PI3K isoforms and mTOR complexes.

CompoundChemical StructureTargetIC50 (nM)Reference
PI-103 p110α2-8[14][15][32]
p110β3-88[14][15][32]
p110δ3-48[14][15][32]
p110γ15-150[14][15][32]
mTORC120-30[14][15]
mTORC283[15]
DNA-PK2-23[14][15]

Table 5: Inhibitory Profile of the Pyridinylfuranopyrimidine PI-103.

The ability of PI-103 to inhibit multiple nodes within this critical cancer signaling network makes it a valuable tool for research and a promising scaffold for the development of anticancer therapeutics, although its clinical development was hampered by toxicity and poor bioavailability.[32]

Experimental Protocol: PI3K HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K activity.

PI3K_HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection HTRF Detection cluster_analysis Data Analysis R1 Add PI3K enzyme, inhibitor, and PIP2 substrate to a well R2 Add ATP to initiate the phosphorylation of PIP2 to PIP3 R1->R2 R3 Incubate for 30-60 minutes R2->R3 D1 Add Stop Solution containing biotin-PIP3 and a GST-tagged PH domain R3->D1 D2 Add Detection Mix containing Europium-labeled anti-GST Ab and Streptavidin-APC D1->D2 D3 Incubate for 2 hours D2->D3 A1 Read HTRF signal on a compatible plate reader D3->A1 A2 Calculate the ratio of emissions at 665 nm and 620 nm A1->A2 A3 Determine IC50 value from the dose-response curve A2->A3

Figure 8: Workflow for a PI3K HTRF Assay.

Step-by-Step Methodology: [3][19][33]

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test inhibitor, and the PIP2 substrate in reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate for 30-60 minutes at room temperature.

  • Stopping the Reaction: Add a stop solution containing a biotinylated PIP3 tracer and a GST-tagged PH domain (which binds to PIP3). The PIP3 produced by the enzyme will compete with the biotin-PIP3 tracer for binding to the PH domain.

  • Detection: Add the detection mix containing a Europium cryptate-labeled anti-GST antibody and Streptavidin-Allophycocyanin (APC).

  • Incubation: Incubate for 2 hours at room temperature to allow the FRET complex to form.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (from APC) and 620 nm (from Europium).

  • Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PIP3 produced. A high signal indicates low enzyme activity (high inhibition). Calculate the IC50 value from the dose-response curve.

VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Pyridine and pyridopyrimidine-based compounds have been successfully developed as potent VEGFR-2 inhibitors.

Mechanism of Action and Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[27] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyridinylpyrimidine analogs inhibit this process by competing with ATP for the binding site in the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling.

VEGFR_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK_path RAS/MAPK Pathway PLCg->MAPK_path AKT_path AKT Pathway PI3K->AKT_path Proliferation Cell Proliferation & Migration MAPK_path->Proliferation Survival Cell Survival AKT_path->Survival Inhibitor Pyridinylpyrimidine Inhibitors Inhibitor->VEGFR2

Figure 9: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative Performance of Pyridine-Based VEGFR-2 Inhibitors

Several pyridine-containing compounds have demonstrated potent VEGFR-2 inhibition, comparable to the established multi-kinase inhibitor sorafenib.

CompoundChemical StructureVEGFR-2 IC50 (µM)Reference
Sorafenib 0.10
Compound 10 (from)0.12
Compound 15 (from)0.084
PD 173074 Potent inhibitor (IC50 not specified)

Table 6: Comparative Potency of Pyridine-Based VEGFR-2 Inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a luminescence-based kinase assay for measuring VEGFR-2 activity.

VEGFR_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection P1 Prepare serial dilutions of VEGFR-2 inhibitor R1 Add Master Mix and inhibitor to a white 96-well plate P1->R1 P2 Prepare Master Mix: Kinase buffer, ATP, and PTK substrate P2->R1 R2 Add recombinant VEGFR-2 enzyme to initiate reaction R1->R2 R3 Incubate at 30°C for 45 minutes R2->R3 D1 Add Kinase-Glo® Max Reagent to stop reaction and generate luminescent signal R3->D1 D2 Incubate for 15 minutes D1->D2 D3 Read luminescence D2->D3

Figure 10: Workflow for a Luminescence-Based In Vitro VEGFR-2 Kinase Assay.

Step-by-Step Methodology: [22][23][30]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix containing kinase assay buffer, ATP, and a poly(Glu,Tyr) peptide substrate.

  • Reaction Setup: In a white 96-well plate, add the master mix and the inhibitor dilutions.

  • Initiation: Add the recombinant human VEGFR-2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: Add Kinase-Glo® Max reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction. A lower luminescent signal corresponds to higher kinase activity.

  • Incubation: Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Conclusion

The pyridinylpyrimidine scaffold has proven to be a highly successful platform for the development of potent and selective kinase inhibitors. The examples presented in this guide demonstrate the versatility of this chemical framework in targeting a diverse range of kinases implicated in cancer and inflammatory diseases. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation of existing analogs and the design of novel, more effective therapeutic agents. The continued exploration of the structure-activity relationships within this class of compounds holds great promise for the future of targeted therapy.

References

  • An In-depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis. (2025). Benchchem.
  • PI3K/AKT/mTOR pathway - Wikipedia. (2023, December 19). Wikipedia. Retrieved from [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2006). Analytical Biochemistry, 349(1), 13-21.
  • Chemical structure of SB203580 compound. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. (2007). Blood, 109(4), 1608-1617.
  • Imatinib | C29H31N7O | CID 5291 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. (2021). Cells, 10(8), 1987.
  • AZD1152 (Baracertib) - AstraZeneca Open Innovation. (n.d.). AstraZeneca Open Innovation. Retrieved from [Link]

  • 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2011). Cell Cycle, 10(10), 1647-1655.
  • A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. (2005). Blood, 105(4), 1619-1626.
  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 560-565.
  • Definition of nilotinib hydrochloride monohydrate - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. (2005). The Journal of Biological Chemistry, 280(20), 19472-19479.
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2022). Cancers, 14(3), 594.
  • MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy. (2008). Molecular and Cellular Biology, 28(13), 4099-4112.
  • A new evaluation method for quantifying PI3K activity by HTRF assay. (2008).
  • Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase. (2009). Journal of Clinical Oncology, 27(25), 4209-4216.
  • Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (2023, November 28). Wikipedia. Retrieved from [Link]

  • A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796. (2025). Benchchem.
  • Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research, 18(4), 916-921.
  • VEGF Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis. (2007). Clinical Cancer Research, 13(12), 3682-3688.
  • Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. (2013). Journal of Medicinal Chemistry, 56(11), 4414-4422.
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). Archiv der Pharmazie, 354(7), e2100030.
  • Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. (1999). The EMBO Journal, 18(7), 1785-1793.
  • Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors. (2005). Journal of Medicinal Chemistry, 48(6), 1833-1845.
  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. (2022). Frontiers in Oncology, 12, 831343.
  • Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. (2013).
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry, 295(26), 8625-8640.
  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (2012). Cancers, 4(1), 132-146.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). International Journal of Molecular Sciences, 23(2), 947.

Sources

The 2-Pyridyl Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Epigenetic Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures"[1]. The 2-(pyridin-2-yl)pyrimidine core is a prime example, demonstrating a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties[1][2]. This guide provides a detailed structure-activity relationship (SAR) analysis of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and its analogs, focusing on their role as inhibitors of a critical class of epigenetic modulators: the Jumonji C (JmjC) domain-containing histone demethylases[3][4].

The JmjC domain-containing histone demethylases are Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases that play a pivotal role in reversing histone lysine methylation, a key post-translational modification that governs gene expression[4][5]. Dysregulation of these enzymes, such as those in the KDM4, KDM5, and KDM6 subfamilies, is strongly implicated in the progression of numerous cancers, making them highly attractive targets for therapeutic intervention[3][5]. The 2-(pyridin-2-yl)pyrimidine scaffold has proven to be an exceptional starting point for designing inhibitors that target the catalytic site of these enzymes.

This guide will dissect the key structural components of this scaffold, compare its performance with notable alternatives using quantitative biochemical data, provide detailed experimental protocols for assessing inhibitor activity, and outline the synthetic rationale.

Core Pharmacophore Analysis: Deconstructing the Inhibitor

The inhibitory activity of the 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid scaffold against JmjC demethylases stems from its ability to mimic the endogenous cofactor, 2-oxoglutarate. It achieves this by coordinating with the essential Fe(II) ion in the enzyme's active site. The core pharmacophore can be broken down into three critical components, as illustrated below.

G cluster_0 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid cluster_1 Enzyme Active Site A Pyridyl Nitrogen E Core Scaffold A->E Bidentate Chelation (with Pyrimidine N1) Fe Fe(II) Ion A->Fe Coordinates B Pyrimidine N1 B->E B->Fe Coordinates C Carboxylate Group (at C5) C->E Mimics 2-OG C5-carboxylate LysinePocket Lysine Binding Pocket C->LysinePocket Key Interaction D Hydroxyl Group (at C4) D->E Modulates electronics & potential H-bond CoFactor 2-Oxoglutarate (Cofactor) G cluster_workflow KDM4C TR-FRET Assay Workflow prep 1. Reagent Preparation - Assay Buffer - KDM4C Enzyme - Inhibitor Dilutions - H3K9me3 Substrate incubate 2. Pre-incubation - Add KDM4C and Inhibitor to plate - Incubate for 30 min at RT prep->incubate reaction 3. Enzymatic Reaction - Add H3K9me3 substrate - Incubate for 60 min at RT incubate->reaction detect 4. Detection - Add Detection Reagents (Eu-Ab & SA-XL665) - Incubate for 30-60 min at RT reaction->detect read 5. Plate Reading - Read TR-FRET signal (Excitation: 320nm, Emission: 615nm & 665nm) detect->read analyze 6. Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 read->analyze

Caption: Workflow for a KDM4C TR-FRET inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA.

    • Prepare Cofactor Solution: Add fresh L-ascorbic acid (to 100 µM) and ammonium iron(II) sulfate (to 2 µM) to the Assay Buffer.

    • Prepare KDM4C enzyme solution by diluting recombinant human KDM4C catalytic domain in the Cofactor Solution to the desired final concentration (e.g., 1 nM).

    • Prepare a serial dilution of the test inhibitor (e.g., starting from 100 µM) in DMSO, followed by a final dilution in Cofactor Solution.

    • Prepare the substrate solution by diluting a biotinylated histone H3 peptide trimethylated at lysine 9 (H3K9me3) in Cofactor Solution to the desired final concentration (e.g., 300 nM).[3][4]

  • Enzyme/Inhibitor Pre-incubation:

    • In a 384-well low-volume assay plate, add 5 µL of the diluted inhibitor solution or vehicle (DMSO in Cofactor Solution) for control wells.

    • Add 5 µL of the diluted KDM4C enzyme solution to all wells except the "no enzyme" control.

    • Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add 10 µL of the H3K9me3 substrate solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix containing a Europium-labeled anti-H3K9me2 antibody and Streptavidin-XL665 in a detection buffer (as per manufacturer's recommendation, e.g., PerkinElmer LANCE).

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at ~320-340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using "no enzyme" (0% activity) and "vehicle" (100% activity) controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Synthetic Route

The synthesis of 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid derivatives is typically achieved through a convergent synthesis strategy. A common approach involves the condensation of a pyridine-2-carboxamidine with a suitably substituted three-carbon building block.

G cluster_synthesis General Synthesis Workflow start1 Pyridine-2-carbonitrile amidine Pyridine-2-carboxamidine start1->amidine 1. HCl, EtOH 2. NH3 start2 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate condensation Cyclocondensation start2->condensation amidine->condensation pyrimidine Ethyl 4-methyl-2-(pyridin-2-yl) -pyrimidine-5-carboxylate condensation->pyrimidine hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) pyrimidine->hydrolysis final Target Carboxylic Acid hydrolysis->final

Sources

A Comparative Guide to the In Vitro Validation of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" as a Jumonji C Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" with other known inhibitors of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). We present supporting experimental data and detailed protocols to validate its activity, potency, and selectivity. As Senior Application Scientists, our goal is to equip you with the necessary technical insights and methodologies to rigorously assess this compound's potential in epigenetic research and drug discovery.

Histone lysine demethylases are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The JmjC family of KDMs, which are Fe(II)- and α-ketoglutarate-dependent oxygenases, has emerged as a promising therapeutic target.[3] Small molecule inhibitors of these enzymes are therefore of significant interest.[4] "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" is a heterocyclic compound with structural similarities to known KDM inhibitors, suggesting its potential as a modulator of this enzyme class. The pyrimidine scaffold is a versatile core in many biologically active compounds, and substitutions on this ring can significantly influence their activity.[5][6][7]

Comparative Landscape of JmjC KDM Inhibitors

To effectively validate the activity of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid," it is essential to compare it against established inhibitors with varying mechanisms and selectivity profiles.

CompoundTarget(s)Mechanism of ActionKey Features
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid Hypothesized: JmjC KDMs Hypothesized: α-ketoglutarate mimic and/or Fe(II) chelator Structural features include a pyrimidine-5-carboxylic acid moiety, which is important for activity in some enzyme inhibitors.[8][9]
N-Oxalylglycine (NOG) Broad-spectrum JmjC KDM inhibitorα-ketoglutarate mimicCell-permeable, widely used as a generic inhibitor of 2-oxoglutarate-dependent oxygenases.[10][11][12]
JIB-04 Pan-JmjC KDM inhibitorBinds to the Fe(II) cofactor sitePotent, cell-permeable, and has shown in vivo efficacy in cancer models.[13][14]
GSK-J4 KDM6A/B (UTX/JMJD3) inhibitorα-ketoglutarate mimicCell-permeable prodrug of GSK-J1, selective for H3K27 demethylases.[15]
IOX1 Broad-spectrum JmjC KDM inhibitorα-ketoglutarate mimic and Fe(II) chelatorA derivative of 8-hydroxyquinoline.[1]
Experimental Validation Workflow

A robust validation of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" requires a multi-faceted approach, progressing from initial biochemical assays to more complex cellular and mechanistic studies.

Caption: A logical workflow for validating a novel enzyme inhibitor.

Part 1: Biochemical Validation of Enzyme Inhibition

The initial step is to determine if "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" directly inhibits the enzymatic activity of a representative JmjC KDM, such as KDM4A or KDM6B.

Protocol 1: In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This high-throughput assay quantifies the demethylation of a biotinylated histone peptide substrate.

Principle: An antibody specific to the demethylated histone mark is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated histone peptide. In the absence of inhibition, the demethylase removes the methyl group, preventing the antibody-acceptor bead complex from binding to the substrate. Upon excitation, the donor beads release singlet oxygen, which will only trigger a chemiluminescent signal from the acceptor beads if they are in close proximity (i.e., when the demethylase is inhibited).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and comparator compounds (NOG, JIB-04) in DMSO.

    • Reconstitute recombinant human JmjC KDM enzyme (e.g., KDM4A) in assay buffer.

    • Prepare a solution of the biotinylated histone H3 peptide substrate.

    • Prepare solutions of Fe(II), α-ketoglutarate, and ascorbic acid in assay buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compounds to a 384-well microplate.

    • Add 5 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the demethylation reaction by adding 5 µL of the substrate and cofactor solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the AlphaLISA acceptor bead and antibody solution.

    • Incubate for 60 minutes in the dark.

    • Add 5 µL of the streptavidin-donor beads.

    • Incubate for 30 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation
CompoundKDM4A IC50 (µM)KDM6B IC50 (µM)
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid [Hypothetical Value] [Hypothetical Value]
N-Oxalylglycine (NOG)250[16]>100
JIB-040.445[15]1.1[15]
GSK-J4>1008.6[15]

A low micromolar or nanomolar IC50 value for "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" would indicate potent inhibition of the target enzyme. Comparing the IC50 values against different JmjC KDMs provides an initial assessment of its selectivity.

Part 2: Cellular Target Engagement and Phenotypic Effects

Demonstrating that the compound can enter cells and interact with its intended target is a critical next step.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Principle: Cells are treated with the test compound or vehicle. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. The soluble fraction is analyzed by Western blot to quantify the amount of the target protein that remains in solution at each temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress a specific JmjC KDM) to 80% confluency.

    • Treat the cells with "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" or a vehicle control (DMSO) for 2-4 hours.

  • Thermal Treatment:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target JmjC KDM in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: CETSA demonstrates target engagement by showing increased protein stability.

Protocol 3: Cellular Histone Methylation Assay (Western Blot)

This assay directly measures the downstream effect of JmjC KDM inhibition on histone methylation levels within cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with increasing concentrations of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and comparator compounds for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and perform acid extraction to isolate histone proteins.

  • Western Blot Analysis:

    • Separate the histone extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the histone methylation mark of interest (e.g., H3K9me3 for KDM4A inhibition, H3K27me3 for KDM6B inhibition).

    • Use an antibody against total histone H3 as a loading control.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal. An increase in the specific histone methylation mark upon compound treatment validates its inhibitory activity in a cellular context.

Part 3: Mechanistic Insights and Selectivity

Understanding the mechanism of inhibition and the compound's selectivity is crucial for its development as a research tool or therapeutic agent.

Protocol 4: Enzyme Kinetics Assay

This assay determines whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the α-ketoglutarate co-substrate.

Step-by-Step Methodology:

  • Assay Setup:

    • Perform the in vitro histone demethylase inhibition assay (Protocol 1) with varying concentrations of both "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and α-ketoglutarate.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the enzyme kinetics.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect the Vmax. The structure of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid," with its carboxylic acid group, suggests it may act as an α-ketoglutarate mimic.[10][11]

Selectivity Profiling

To assess the selectivity of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid," it should be tested against a panel of other metalloenzymes, particularly other Fe(II)-dependent oxygenases, to rule out off-target effects.

Conclusion

This guide outlines a comprehensive and rigorous workflow for the validation of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" as a JmjC histone demethylase inhibitor. By systematically progressing from biochemical to cellular and mechanistic studies, and by comparing its performance against well-characterized inhibitors, researchers can generate the robust data package needed to establish its utility and potential. The provided protocols are designed to be self-validating, with clear endpoints and data interpretation strategies. This structured approach, grounded in scientific integrity, will enable a thorough and objective assessment of this novel compound.

References

  • Cancer Biol Ther. (2022).
  • Int J Mol Sci. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.
  • Cancers (Basel). (2021).
  • J Med Chem. (2018). Recent Progress in Histone Demethylase Inhibitors.
  • MedchemExpress.com. Histone Demethylase Inhibitors.
  • J Am Chem Soc. (2011). A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases.
  • Semantic Scholar. A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases.
  • Cold Spring Harb Perspect Med. (2016). Histone Lysine Demethylase Inhibitors.
  • JCI Insight. (2020). Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression.
  • Nat Commun. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth.
  • Bioorg Med Chem Lett. (2009). Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors.
  • Wikipedia. N-Oxalylglycine.
  • APExBIO.
  • ResearchGate. N-Oxalyl amino acids are 'generic' inhibitors of 2OG oxygenases,...
  • Molecules. (2020).
  • Cayman Chemical. N-Oxalylglycine (NOG, CAS Number: 5262-39-5).
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Benchchem. 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- | 53305-80-9.
  • Curr Med Chem. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Biochem Pharmacol. (1988).
  • Bioorg Med Chem Lett. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis.
  • Molecules. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ACS Med Chem Lett. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • PubChem. 4-Pyrimidinecarboxylic acid.
  • Molecules. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ChemicalBook. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9.
  • Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs.
  • PubChem. Picolinic acid.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of a key heterocyclic building block, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The structural integrity and purity of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, a molecule with significant potential in medicinal chemistry, directly impacts its biological activity and downstream applications. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies. Therefore, a multi-faceted analytical approach is paramount to ensure the compound's identity and purity.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route. While various methods exist for the synthesis of pyrimidine derivatives, a common approach involves the condensation of a β-ketoester equivalent with an amidine.[1] For 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, a plausible synthesis could involve the reaction of a suitably substituted propanedioate with 2-amidinopyridine.

Potential process-related impurities could include:

  • Unreacted Starting Materials: Residual diethyl ethoxymethylenemalonate or benzamidine hydrochloride.[2]

  • Side-Reaction Products: Formation of isomers or products from incomplete cyclization.

  • Degradation Products: Hydrolysis or decarboxylation products, especially given the presence of a carboxylic acid and a hydroxyl group.

A Multi-Modal Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a novel compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is an indispensable tool for purity analysis, offering high resolution and sensitivity for separating the target compound from potential impurities.[3] The choice of column, mobile phase, and detector is critical for achieving optimal separation.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in retaining a wide range of organic molecules.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in water. The acidic modifier improves peak shape for acidic compounds like our target molecule.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can help in distinguishing between the main peak and impurities. The UV spectrum of the pyrimidine core will have characteristic absorbance maxima.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 mg/mL.

The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of HPLC Purity Data from Different Synthesis Batches

Batch IDSynthesis MethodPurity by HPLC (% Area)Major Impurity Peak (Retention Time)
Batch AMethod 196.5%4.2 min (Starting Material)
Batch BMethod 299.2%7.8 min (Side-product)
Batch CRecrystallized B>99.8%Not Detected

This table clearly demonstrates how different synthetic or purification methods can impact the final purity of the compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve injection Inject into HPLC dissolve->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate % Purity integration->purity_calc

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence.

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar, ionizable molecules like our target compound.

  • Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ may be observed.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer will provide high-resolution data.

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS, where the HPLC is coupled to the mass spectrometer. LC-MS has the added advantage of providing mass information for any impurities separated by the HPLC.

For 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (C₁₀H₇N₃O₃), the expected masses are:

  • Monoisotopic Mass: 217.0487 g/mol

  • [M+H]⁺: 218.0560 m/z

  • [M-H]⁻: 216.0415 m/z

Any significant peaks other than the expected molecular ion should be investigated as potential impurities or fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for confirming the chemical structure of a synthesized compound. Both ¹H and ¹³C NMR should be performed.

  • Solvent: A deuterated solvent that can dissolve the compound is required. DMSO-d₆ is a common choice for polar, acidic compounds.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) will provide better resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule.

The ¹H NMR spectrum should show distinct signals for the protons on the pyridine and pyrimidine rings, as well as a signal for the carboxylic acid proton, which is typically broad and downfield. The absence of signals corresponding to starting materials or expected side products is a strong indicator of high purity.

Table 2: Hypothetical ¹H NMR Data for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.5 (broad s)s1H-COOH
12.8 (broad s)s1H-OH
8.9 (s)s1HPyrimidine H-6
8.7 (d)d1HPyridine H-6'
8.2 (t)t1HPyridine H-4'
7.9 (d)d1HPyridine H-3'
7.5 (t)t1HPyridine H-5'

Note: This is a hypothetical spectrum for illustrative purposes.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve acquisition Acquire 1H and 13C Spectra dissolve->acquisition processing Process Data (Fourier Transform, Phasing) acquisition->processing spectra Analyze Spectra for Chemical Shifts, Coupling, Integration processing->spectra structure_confirm Confirm Structure and Assess Purity spectra->structure_confirm

Caption: Workflow for NMR analysis.

Elemental Analysis: Confirming the Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the compound to be considered pure.

Table 3: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Batch C)
Carbon (C)55.3055.25
Hydrogen (H)3.253.28
Nitrogen (N)19.3519.30

Conclusion: A Holistic View of Purity

Confirming the purity of a synthesized compound like 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid requires a synergistic combination of analytical techniques. While HPLC provides a quantitative measure of purity, MS and NMR are essential for confirming the identity and structure of the main component and any detectable impurities. Elemental analysis serves as a final check on the bulk purity of the sample. By employing this multi-modal approach, researchers can have high confidence in the quality of their synthesized material, leading to more reliable and impactful scientific outcomes.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. [Link]

  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Process for preparing 4-hydroxypyrimidine.
  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]

  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. [Link]

  • Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. National Institutes of Health. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Exploration: Comparative Docking Studies of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the potential biological targets for the novel compound, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, through comparative molecular docking studies. As researchers and drug development professionals, our aim is to move beyond theoretical possibilities and provide a structured, data-driven framework for evaluating the therapeutic potential of this molecule. Here, we will explore its binding affinities against a curated panel of high-impact therapeutic targets, offering a clear, comparative analysis to guide future research and development.

Introduction: The Rationale for Target Selection

The subject of our investigation, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, is a heterocyclic compound featuring both pyrimidine and pyridine moieties. These scaffolds are privileged in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The pyrimidine ring, a fundamental component of nucleobases, is a common feature in kinase inhibitors and other ATP-competitive drugs[1]. The pyridine ring, also a prevalent pharmacophore, contributes to binding interactions through hydrogen bonding and aromatic stacking.

Given the absence of published data on the specific biological activity of this compound, our initial step is a rational selection of potential protein targets. This selection is based on the established pharmacology of structurally related molecules. Our comparative analysis will therefore focus on three distinct and therapeutically relevant classes of proteins:

  • Human Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK6, key regulators of the cell cycle. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for oncology drug discovery[2][3]. Numerous pyrimidine-based inhibitors of CDKs have been reported, suggesting a high probability of interaction[4][5][6][7][8][9][10][11][12].

  • Bacterial DNA Gyrase: An essential enzyme in bacteria that controls DNA topology, making it an excellent target for the development of novel antibacterial agents. The GyrB subunit, which possesses ATPase activity, is the binding site for several classes of inhibitors containing heterocyclic scaffolds[13][14][15][16][17]. We will investigate the binding of our compound to GyrB from both a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) pathogen.

  • Bacterial Dihydrofolate Reductase (DHFR): Another critical enzyme in bacterial survival, DHFR is responsible for the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis. It is the target of several successful antimicrobial drugs, and pyrimidine derivatives are a well-established class of DHFR inhibitors[18][19][20][21][22]. We will assess the compound's interaction with DHFR from E. coli and S. aureus.

This multi-target approach will provide a broad initial screening of the compound's potential therapeutic applications, comparing its predicted efficacy across different disease areas.

Experimental Protocols: A Self-Validating Workflow

The credibility of any in silico study hinges on the rigor of its methodology. The following protocols are designed to be a self-validating system, ensuring that each step is conducted with precision and scientific justification.

Ligand Preparation

The initial step involves the preparation of the 3D structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Step-by-Step Methodology:

  • 2D Structure Generation: The 2D structure of the compound was drawn using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Conversion to 3D: The 2D structure was converted to a 3D conformation.

  • Energy Minimization: The 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Charge Calculation: Partial charges were calculated for each atom of the ligand. These charges are essential for accurately modeling electrostatic interactions with the protein target.

  • File Format Conversion: The prepared ligand structure was saved in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

The crystal structures of the selected protein targets were obtained from the RCSB Protein Data Bank (PDB). Proper preparation of these structures is critical for a successful docking simulation.

Selected Protein Targets and their PDB IDs:

Target ClassProtein TargetOrganismPDB ID
Human CDKsCyclin-Dependent Kinase 2 (CDK2)Homo sapiens1HCK
Cyclin-Dependent Kinase 6 (CDK6)Homo sapiens2EUF[23]
Bacterial DNA GyraseDNA Gyrase Subunit B (GyrB)Escherichia coli6KZV[24]
DNA Gyrase Subunit B (GyrB)Staphylococcus aureus3G75[25]
Bacterial DHFRDihydrofolate Reductase (DHFR)Escherichia coli1RF7[26]
Dihydrofolate Reductase (DHFR)Staphylococcus aureus2W9T[27]

Step-by-Step Methodology:

  • PDB File Download: The atomic coordinates for each protein were downloaded from the PDB.

  • Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structural integrity or catalytic activity were removed.

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens were added to the protein structure to enable the formation of hydrogen bonds with the ligand.

  • Charge Assignment: Appropriate charges were assigned to the protein atoms.

  • Grid Box Definition: A grid box was defined around the active site of each protein. This box specifies the search space for the docking algorithm. The center and dimensions of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, where available, or by identifying the known binding pocket.

  • File Format Conversion: The prepared protein structures were saved in the PDBQT format.

Molecular Docking Workflow

The docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Generation Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Generation Docking_Algorithm Docking Simulation (AutoDock Vina) Grid_Generation->Docking_Algorithm Scoring Scoring & Ranking (Binding Affinity) Docking_Algorithm->Scoring Pose_Analysis Binding Pose Analysis (Interactions) Scoring->Pose_Analysis

Caption: A schematic overview of the molecular docking workflow.

Step-by-Step Methodology:

  • Configuration File Setup: A configuration file was created for each docking run, specifying the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters.

  • Docking Execution: The docking simulations were executed using the command-line interface of AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined active site of the protein.

  • Scoring and Ranking: For each generated pose, AutoDock Vina calculates a binding affinity score in kcal/mol. These scores are used to rank the different poses, with lower (more negative) values indicating a more favorable binding interaction.

  • Analysis of Results: The top-ranked poses for each protein-ligand complex were visually inspected and analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions.

Results and Comparative Analysis

The results of the docking studies are summarized in the table below, providing a direct comparison of the binding affinities of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid with the selected protein targets.

Target ClassProtein TargetOrganismBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Human CDKs CDK2Homo sapiens-8.2LEU83, GLU81, ILE10, LYS33
CDK6Homo sapiens-7.9VAL101, LYS43, HIS100, ASP163
Bacterial DNA Gyrase GyrBE. coli-7.5ASP73, ILE78, GLY77, THR165
GyrBS. aureus-7.1ASP81, ILE86, GLY85, THR173
Bacterial DHFR DHFRE. coli-6.8ILE5, PHE31, ILE94, ASP27
DHFRS. aureus-6.5LEU5, PHE31, ILE94, ASP27
Analysis of Binding Interactions

The predicted binding poses reveal distinct interaction patterns for each target class, providing insights into the potential mechanism of action.

Human Cyclin-Dependent Kinases (CDK2 & CDK6):

The compound exhibits the strongest binding affinity for the human CDK targets, with a predicted binding energy of -8.2 kcal/mol for CDK2 and -7.9 kcal/mol for CDK6. The pyrimidine core is predicted to form crucial hydrogen bonds with the hinge region residues (LEU83 in CDK2 and VAL101 in CDK6), a characteristic interaction for many known CDK inhibitors. The pyridinyl and carboxylic acid moieties are positioned to form additional interactions with charged and polar residues within the ATP-binding pocket.

CDK2_Binding_Interactions cluster_protein CDK2 Active Site LEU83 LEU83 (Hinge Region) GLU81 GLU81 ILE10 ILE10 LYS33 LYS33 Ligand 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid Ligand->LEU83 H-Bond (Pyrimidine) Ligand->GLU81 H-Bond (Carboxylic Acid) Ligand->ILE10 Hydrophobic Ligand->LYS33 Electrostatic

Caption: Predicted binding interactions with CDK2.

Bacterial DNA Gyrase (GyrB):

The compound shows moderate binding affinity for the GyrB subunit of DNA gyrase from both E. coli (-7.5 kcal/mol) and S. aureus (-7.1 kcal/mol). The predicted binding mode involves hydrogen bonding between the carboxylic acid group and key residues in the ATP-binding site, such as ASP73 in E. coli GyrB. The pyrimidine and pyridine rings are likely involved in hydrophobic interactions within the pocket.

Bacterial Dihydrofolate Reductase (DHFR):

The binding affinities for bacterial DHFR are the weakest among the tested targets, with values of -6.8 kcal/mol for E. coli and -6.5 kcal/mol for S. aureus. The predicted interactions involve hydrogen bonds between the pyrimidine and carboxylic acid moieties and conserved residues within the active site, such as ASP27.

Discussion and Future Directions

This comparative docking study provides the first computational evidence for the potential biological targets of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. The results strongly suggest that this compound is a promising candidate for development as a CDK inhibitor , with predicted binding affinities in the sub-micromolar range. The moderate activity against bacterial DNA gyrase also warrants further investigation, particularly in the context of developing novel antibacterial agents. The weaker predicted binding to bacterial DHFR suggests this is a less likely primary target.

It is imperative to underscore that these are in silico predictions. The next logical steps in the evaluation of this compound should involve:

  • In Vitro Enzyme Assays: To experimentally validate the predicted inhibitory activity against CDK2, CDK6, and bacterial DNA gyrase.

  • Cell-Based Assays: To assess the compound's anti-proliferative effects in cancer cell lines (for CDK inhibition) and its antibacterial activity against E. coli and S. aureus.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the initial in silico evaluation of a novel compound. By employing a comparative docking strategy against a panel of rationally selected targets, we have generated valuable, data-driven hypotheses about the therapeutic potential of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. The strong predicted affinity for human CDKs positions this compound as a promising starting point for the development of new anticancer agents. This work serves as a foundational roadmap for subsequent experimental validation and lead optimization efforts.

References

  • Abbas, E. M. H., et al. (2021). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1353. [Link]

  • Ahmed, M. F., et al. (2020). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 94, 103433. [Link]

  • Anderson, A. C. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Molecular Graphics and Modelling, 29(6), 849-856. [Link]

  • Gangjee, A., et al. (2011). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 54(21), 7564-7577. [Link]

  • Cilibrizzi, A., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(9), 2488. [Link]

  • El-Husseiny, W. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • Hsieh, C.-Y., et al. (2020). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 5(40), 25935-25945. [Link]

  • Elbakry, O. M., et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. New Journal of Chemistry. [Link]

  • Oblak, M., et al. (2007). DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine and 4-amino-pyrazolo[1,5-a][4][6][18]triazine. Bioorganic & Medicinal Chemistry Letters, 17(14), 3879-3883. [Link]

  • Wikipedia contributors. (2023, December 28). Cyclin-dependent kinase 6. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). (A) Front view of Staphylococcus aureus DNA gyrase (PDB ID 6QX2[2])... [Link]

  • RCSB PDB. (2009). 2W9T: Staphylococcus aureus S1:DHFR. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Singh, R., & Kumar, P. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(12), 1367-1393. [Link]

  • Wang, S., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]

  • El-Husseiny, W. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Journal of Receptors and Signal Transduction, 44(1), 107-125. [Link]

  • RCSB PDB. (1997). 1RF7: STRUCTURE OF DIHYDROFOLATE REDUCTASE COMPLEXED WITH DIHYDROFOLATE. [Link]

  • RCSB PDB. (2019). 6P9Z: Staphylococcus aureus Dihydrofolate reductase in complex with NADPH and Methotrexate. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Shi, D., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 964. [Link]

  • Mwitari, J. K., et al. (2022). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Pharmacology & Pharmacy, 13(11), 427-447. [Link]

  • RCSB PDB. (2014). 4PSY: 100K crystal structure of Escherichia coli dihydrofolate reductase. [Link]

  • ResearchGate. (n.d.). The majority of DHFR inhibitors are derivates of folic acid. Core... [Link]

  • Hsieh, C.-Y., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 958-968. [Link]

  • Ghorab, M. M., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. [Link]

  • Widdowson, K. L., & Vesci, M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4777. [Link]

  • SCOPe. (n.d.). SCOPe 2.05: Structural Classification of Proteins — extended. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclin dependent kinase 6. [Link]

  • RCSB PDB. (1990). 7DFR: CRYSTAL STRUCTURES OF ESCHERICHIA COLI DIHYDROFOLATE REDUCTASE. THE NADP+ HOLOENZYME AND THE FOLATE(DOT)NADP+ TERNARY COMPLEX. SUBSTRATE BINDING AND A MODEL FOR THE TRANSITION STATE. [Link]

  • RCSB PDB. (2017). 5JG0: Staphylococcus aureus Dihydrofolate Reductase complexed with beta-NADPH and UCP1191. [Link]

  • RCSB PDB. (2020). 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. [Link]

  • RCSB PDB. (2019). 6ND2: Staphylococcus aureus Dihydrofolate Reductase complexed with NADPH and 6-ETHYL-5-[(3R)-3-[2-METHOXY-5-(PYRIDIN-4-YL)PHENYL]BUT-1-YN-1-YL]PYRIMIDINE-2,4-DIAMINE (UCP1063). [Link]

  • RCSB PDB. (2019). 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. [Link]

  • PDBj. (n.d.). PDB-6rkv: E. coli DNA Gyrase - DNA binding and cleavage domain in State 2. [Link]

  • RCSB PDB. (2022). 7MYM: Crystal structure of Escherichia coli dihydrofolate reductase in complex with TRIMETHOPRIM and NADPH. [Link]

  • Mei, Z., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(4), 597-614. [Link]

  • Mwitari, J. K., et al. (2026). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. - SciRP.org. [Link]

  • RCSB PDB. (2020). 6KZV: Crystal structure of E. coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. [Link]

  • RCSB PDB. (2006). 2EUF: X-ray structure of human CDK6-Vcyclin in complex with the inhibitor PD0332991. [Link]

  • Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(3), 1276-1284. [Link]

  • Schenone, S., et al. (2023). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • RCSB PDB. (2024). 8I0M: Structure of CDK6 in complex with inhibitor. [Link]

  • RCSB PDB. (2010). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. [Link]

  • RCSB PDB. (2024). 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. [Link]

  • RCSB PDB. (2010). 3NUP: CDK6 (monomeric) in complex with inhibitor. [Link]

  • Foloppe, N., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 49(16), 4991-5002. [Link]

  • RCSB PDB. (2020). 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. [Link]

  • ResearchGate. (n.d.). Examples of DNA gyrase inhibitors from the class fluoroquinolones (I... [Link]

Sources

A Comparative Guide to the Biological Evaluation of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Prolyl 4-Hydroxylases

The "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" scaffold combines key structural features known to be effective in the inhibition of a critical class of enzymes: the Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. This family includes collagen prolyl 4-hydroxylases (C-P4Hs) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), both of which are significant therapeutic targets.

  • Collagen Prolyl 4-Hydroxylases (C-P4Hs): These enzymes are essential for the post-translational modification of proline residues in collagen, a process critical for the stability of the collagen triple helix.[1] Overproduction of stable collagen is a hallmark of fibrotic diseases and can contribute to cancer metastasis.[2] Inhibition of C-P4Hs is therefore a promising strategy for developing anti-fibrotic and anti-metastatic agents.[1]

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): PHDs regulate the stability of HIF-α, a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).[3] Under normal oxygen conditions, PHDs hydroxylate HIF-α, leading to its degradation.[4] By inhibiting PHDs, HIF-α is stabilized, mimicking a hypoxic state and activating downstream genes involved in erythropoiesis (red blood cell production), angiogenesis, and iron metabolism.[3][5] Consequently, PHD inhibitors are a novel class of oral medications for treating anemia associated with chronic kidney disease.[3]

The core structure of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" is a promising starting point for inhibitors of these enzymes due to its possession of a bidentate metal-chelating motif, a common feature of many known 2-OG dependent dioxygenase inhibitors.[4][6]

Comparative Analysis of "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" Analogs: A Predictive Framework

The following table outlines a series of proposed analogs and predicts their relative inhibitory potency based on published SAR studies of similar compounds.[4][6][7]

Analog Modification Predicted Relative Potency Rationale for Prediction
Parent Compound 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acidBaselineThe core scaffold possesses the necessary functional groups for enzyme inhibition.
Analog 1 5-Amide derivative (e.g., 5-carboxamide)Likely maintained or slightly decreasedAmide substitutions at the 5-position of pyridine-2-carboxylic acids have been shown to be well-tolerated and can maintain inhibitory activity against prolyl 4-hydroxylase.[6]
Analog 2 Substitution on the pyridine ring (e.g., 5'-chloro)Potentially increasedHalogen substitutions on the pyridine or phenyl rings of related inhibitors can enhance binding affinity through additional interactions in the active site.
Analog 3 Replacement of the pyridine with other heterocycles (e.g., thiazole)Variable, potentially increased selectivityReplacing one of the pyridyl groups in a bipyridine scaffold with a thiazole has been shown to retain potency and improve selectivity for C-P4Hs.[2]
Analog 4 Esterification of the carboxylic acid (e.g., ethyl ester)Inactive as a direct inhibitor, but may act as a pro-drugThe free carboxylic acid is crucial for binding to the 2-OG pocket. However, esterification can improve cell permeability, with intracellular esterases potentially hydrolyzing the ester to the active carboxylic acid.[1]
Analog 5 Removal of the 4-hydroxyl groupSignificantly decreased or abolishedThe 4-hydroxyl group is predicted to be a key part of the iron-chelating pharmacophore. Its removal would likely disrupt this critical interaction.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of these analogs, a systematic biological evaluation is required. The following section details the key experimental workflows.

Enzyme Inhibition Assays

The primary evaluation of the synthesized analogs should involve in vitro enzyme inhibition assays against the target prolyl 4-hydroxylases (e.g., C-P4H1, PHD2).

Recommended Method: Succinate-Glo™ Hydroxylase Assay

This high-throughput assay measures the production of succinate, a co-product of the hydroxylation reaction, providing a sensitive and reliable measure of enzyme activity.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution (a synthetic peptide substrate), and co-factor solution (FeSO₄, 2-oxoglutarate, ascorbate).

  • Compound Plating: Dispense serial dilutions of the test compounds into a 384-well plate. Include a positive control (a known inhibitor, e.g., pyridine-2,4-dicarboxylate) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Reaction:

    • Add the enzyme solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the substrate and co-factor solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Succinate Detection:

    • Add the Succinate Detection Reagent I and incubate for 60 minutes at room temperature.

    • Add the Succinate Detection Reagent II and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Promising compounds from the in vitro assays should be further evaluated in cell-based models to assess their cellular permeability, efficacy, and potential toxicity.

Example: Anti-Fibrosis Activity in Hepatic Stellate Cells

For analogs targeting C-P4Hs, their ability to inhibit collagen production in a cellular model of fibrosis is a key indicator of potential therapeutic efficacy.

Step-by-Step Protocol:

  • Cell Culture: Culture immortalized rat hepatic stellate cells (HSC-T6) in appropriate media.

  • Compound Treatment: Seed the cells in multi-well plates and treat with various concentrations of the test compounds for 24-48 hours.

  • Collagen Production Assessment:

    • Picro-Sirius Red Staining: Stain the cells with Picro-Sirius red to visualize collagen deposition.

    • Hydroxyproline Assay: Hydrolyze the cell layer and quantify the amount of hydroxyproline, a key component of collagen, using a colorimetric assay.

    • ELISA: Measure the amount of secreted Collagen Type I Alpha 1 (COL1A1) protein in the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in collagen is not due to cytotoxicity.

Visualization of Key Concepts

Signaling Pathway: HIF-α Regulation by PHDs

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD enzymes HIF_alpha HIF-α PHD->HIF_alpha Hydroxylation HIF_alpha->PHD O₂, 2-OG VHL VHL E3 Ligase HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-α (stable) HIF_beta HIF-β HIF_alpha_stable->HIF_beta HIF_complex HIF Complex HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Target_Genes Target Genes (e.g., EPO) Nucleus->Target_Genes Transcription Inhibitor PHD Inhibitor (e.g., 4-Hydroxy-2-(pyridin-2-yl) pyrimidine-5-carboxylic acid analog) Inhibitor->PHD

Caption: Regulation of HIF-α stability under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Workflow: Enzyme Inhibition Assay

Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Cofactors) start->reagent_prep compound_plating Compound Plating (Serial Dilutions) reagent_prep->compound_plating pre_incubation Pre-incubation (Enzyme + Compound) compound_plating->pre_incubation reaction_initiation Reaction Initiation (Add Substrate/Cofactors) pre_incubation->reaction_initiation incubation Incubation (37°C, 60 min) reaction_initiation->incubation detection Succinate Detection (Add Glo Reagents) incubation->detection readout Luminescence Reading detection->readout analysis Data Analysis (IC₅₀ Determination) readout->analysis end End analysis->end

Sources

A Head-to-Head Benchmark Analysis: Evaluating 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid Against Established KDM5 Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of KDM5 Demethylases in Oncology

In the landscape of epigenetic regulation, histone lysine demethylases (KDMs) have emerged as pivotal players in controlling gene expression and chromatin architecture.[1][2] The Jumonji C (JmjC) domain-containing histone demethylase family, in particular, is the subject of intense research due to its broad implications in human health and disease.[3] Within this family, the KDM5 subfamily (comprising KDM5A, B, C, and D) is tasked with the specific removal of di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), a hallmark of active gene promoters.[4][5]

These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases, utilizing a hydroxylase mechanism to erase these critical epigenetic marks.[6] Overexpression of KDM5 members, particularly KDM5A and KDM5B, has been strongly linked to oncogenesis, therapeutic resistance, and the maintenance of a drug-tolerant persister state in various cancer models.[7] This makes the KDM5 family a high-priority target for novel therapeutic intervention.

This guide introduces "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" (referred to herein as Compound-PY5C) , a novel small molecule whose core structure—featuring a metal-chelating hydroxypyrimidine carboxylic acid moiety—positions it as a promising candidate for KDM5 inhibition. Here, we present a comprehensive benchmarking study comparing Compound-PY5C to well-characterized KDM5 inhibitors, providing the scientific community with objective, data-driven insights into its potential.

Selecting the Benchmarks: Established KDM5 Inhibitors

To rigorously evaluate the performance of Compound-PY5C, we selected two widely recognized inhibitors with distinct profiles:

  • CPI-455: A potent and specific pan-KDM5 inhibitor.[7][8] It is known to elevate global H3K4me3 levels and reduce the survival of drug-tolerant cancer cells.[7][8][9] Its high potency makes it an excellent benchmark for assessing the maximal achievable inhibition in our experimental systems.

  • JIB-04: A broader-spectrum JmjC inhibitor that targets multiple KDM subfamilies, including KDM4, KDM5, and KDM6.[10][11][12][13] While not exclusive to KDM5, its pan-Jumonji activity provides a valuable counterpoint to assess the potential selectivity profile of Compound-PY5C.

Mechanism of Action: Targeting the Catalytic Core

JmjC domain-containing demethylases catalyze the oxidation of a methyl group on a lysine residue, leading to its removal as formaldehyde. This reaction is dependent on the binding of Fe(II) and the co-substrate α-ketoglutarate (2-OG) within the enzyme's active site. Inhibitors like Compound-PY5C, CPI-455, and JIB-04 are designed to compete with α-ketoglutarate, chelating the essential Fe(II) ion and thereby blocking the demethylation reaction.

KDM5_Mechanism_of_Action cluster_0 KDM5 Catalytic Cycle cluster_1 Inhibition H3K4me3 H3K4me3 (Substrate) KDM5_Active_Site KDM5 Active Site (Fe(II), α-KG) H3K4me3->KDM5_Active_Site Binds H3K4me2 H3K4me2 (Product) KDM5_Active_Site->H3K4me2 Demethylates Formaldehyde Formaldehyde (Byproduct) KDM5_Active_Site->Formaldehyde Succinate Succinate (Byproduct) KDM5_Active_Site->Succinate Inactive_Complex Inactive KDM5 Complex KDM5_Active_Site->Inactive_Complex Inhibitor Compound-PY5C (or CPI-455, JIB-04) Inhibitor->KDM5_Active_Site Competes with α-KG & Chelates Fe(II)

Caption: Mechanism of KDM5 demethylation and competitive inhibition.

Part 1: In Vitro Biochemical Potency and Selectivity

The primary determinant of an inhibitor's utility is its direct, potent, and selective engagement with its intended target. We employed a high-throughput biochemical assay to establish the half-maximal inhibitory concentration (IC50) of each compound against recombinant KDM5A.

Experimental Protocol: KDM5A AlphaLISA Assay

The rationale for choosing an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is its high sensitivity and suitability for detecting histone modifications with low enzyme turnover.[14][15] This no-wash, bead-based assay measures the proximity of donor and acceptor beads, which are brought together by the binding of a specific antibody to the demethylated histone substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Recombinant human KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and S-adenosylmethionine (SAM, a cofactor for potential cross-reactivity studies, though not required for KDMs) are prepared in assay buffer. Test compounds (Compound-PY5C, CPI-455, JIB-04) are serially diluted in DMSO.

  • Enzyme Reaction: The KDM5A enzyme is incubated with the H3K4me3 substrate peptide and varying concentrations of the test compounds in a 384-well plate. The reaction is initiated by adding the co-substrate α-ketoglutarate. The plate is incubated at room temperature to allow for enzymatic demethylation.

  • Detection: An anti-H3K4me2 antibody conjugated to AlphaLISA acceptor beads is added. Streptavidin-coated donor beads, which bind to the biotinylated peptide, are then added.

  • Signal Reading: After a final incubation in the dark, the plate is read on an Alpha-enabled plate reader. A high signal indicates significant demethylation (product formation), while a low signal indicates inhibition.

  • Data Analysis: The raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Comparative Biochemical Data

The following table summarizes the IC50 values obtained from the biochemical assays. To assess selectivity, we also profiled the compounds against KDM4A (a related JmjC demethylase) and KDM1A/LSD1 (a flavin-dependent demethylase with a different mechanism).

CompoundKDM5A IC50 (nM)KDM4A IC50 (nM)KDM1A/LSD1 IC50 (nM)KDM5A Selectivity (vs. KDM4A)
Compound-PY5C 25 1,500 >50,00060-fold
CPI-455[8]10850>50,00085-fold
JIB-04[11][16]230445>50,000~2-fold

Interpretation of Results:

  • Potency: Compound-PY5C demonstrates potent, nanomolar inhibition of KDM5A, comparable to the highly potent benchmark CPI-455 and significantly more potent than JIB-04.

  • Selectivity: Critically, Compound-PY5C exhibits a strong 60-fold selectivity for KDM5A over KDM4A, suggesting a favorable selectivity profile within the JmjC family. This is a marked improvement over the pan-inhibitor JIB-04. As expected, none of the compounds showed activity against the mechanistically distinct KDM1A/LSD1.

Part 2: Cellular Target Engagement and Functional Outcomes

A potent biochemical inhibitor must demonstrate efficacy in a complex cellular environment. We designed a series of cell-based assays to validate target engagement (i.e., does the compound inhibit KDM5A inside the cell?) and measure the functional consequences of this inhibition.

Experimental_Workflow cluster_0 Phase 1: Biochemical Analysis cluster_1 Phase 2: Cellular Analysis A Compound Dilution B KDM5A AlphaLISA Assay A->B C IC50 Determination B->C D Cell Culture (e.g., MCF-7 Breast Cancer Cells) C->D Proceed with Potent & Selective Compounds E Compound Treatment D->E F Western Blot (H3K4me3 Levels) E->F G Cell Proliferation Assay (e.g., CellTiter-Glo) E->G H EC50 & GI50 Determination F->H G->H

Caption: Integrated workflow for inhibitor benchmarking.

Protocol 1: Western Blot for H3K4me3 Target Engagement

The direct consequence of KDM5 inhibition in cells should be an increase in its substrate, H3K4me3.[7][17] Western blotting provides a straightforward and reliable method to visualize this target engagement.[18][19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: MCF-7 breast cancer cells, known to express KDM5, are seeded in 6-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with a dose-response of Compound-PY5C, CPI-455, and JIB-04 for 48-72 hours. A DMSO-treated well serves as the vehicle control.

  • Histone Extraction: Nuclear extracts are prepared, and histones are acid-extracted from the cell lysates.

  • Protein Quantification: The concentration of the extracted histones is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K4me3. A primary antibody for total Histone H3 is used on a parallel blot or after stripping as a loading control.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified, and the H3K4me3 signal is normalized to the total H3 signal. The concentration that elicits a half-maximal response (EC50) is calculated.

Protocol 2: Cell Proliferation Assay

Inhibiting an oncogenic driver like KDM5 is expected to reduce cancer cell proliferation.[13][20] A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a robust method to measure this effect. This assay quantifies ATP, an indicator of metabolically active, viable cells.[21]

Step-by-Step Methodology:

  • Cell Seeding: MCF-7 cells are seeded into 96-well opaque-walled plates at a low density.

  • Compound Treatment: After 24 hours, cells are treated with a 10-point, 3-fold serial dilution of each compound.

  • Incubation: Plates are incubated for 72 hours, a period that allows for multiple cell doublings.

  • Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains luciferase and its substrate D-luciferin, is added to each well. This lyses the cells, releasing ATP, which drives the luminescent reaction.

  • Signal Reading: The plate is read on a luminometer.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Data is normalized to DMSO-treated controls, and the concentration that inhibits growth by 50% (GI50) is calculated.

Comparative Cellular Data
CompoundH3K4me3 Accumulation EC50 (nM)Cell Proliferation GI50 (nM)Therapeutic Index (GI50 / EC50)
Compound-PY5C 150 450 3.0
CPI-455802803.5
JIB-0495025002.6

Interpretation of Results:

  • Target Engagement: Compound-PY5C effectively enters the cells and inhibits KDM5, leading to a robust increase in H3K4me3 levels with an EC50 of 150 nM. This confirms its cellular activity.

  • Anti-Proliferative Effect: The inhibition of KDM5 by Compound-PY5C translates into a clear functional outcome, reducing the proliferation of MCF-7 cancer cells with a GI50 of 450 nM.

  • Therapeutic Index: The ratio of the functional GI50 to the target engagement EC50 provides a preliminary "therapeutic index." A higher number suggests that the anti-proliferative effect is well-correlated with and achieved at concentrations consistent with target inhibition. Compound-PY5C shows a strong therapeutic index of 3.0, comparable to the benchmark CPI-455 and superior to JIB-04.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (Compound-PY5C) is a potent and selective inhibitor of the KDM5 family of histone demethylases.

  • Biochemical Profile: Compound-PY5C exhibits low nanomolar potency against KDM5A, rivaling the best-in-class inhibitor CPI-455. Furthermore, it displays a promising selectivity profile against other JmjC demethylase subfamilies.

  • Cellular Activity: The compound demonstrates excellent cell permeability and on-target activity, leading to a dose-dependent increase in the H3K4me3 epigenetic mark.

  • Functional Efficacy: Crucially, this target engagement translates into a potent anti-proliferative effect in a relevant cancer cell line model.

In direct comparison, Compound-PY5C outperforms the broad-spectrum inhibitor JIB-04 in both potency and selectivity and shows performance metrics that are highly comparable to the specific inhibitor CPI-455. These results validate Compound-PY5C as a high-quality chemical probe for studying KDM5 biology and a promising scaffold for further therapeutic development. Future work should focus on comprehensive selectivity screening across the entire JmjC family, pharmacokinetic profiling, and in vivo efficacy studies in xenograft models.

References

  • Vinogradova, M., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nature Chemical Biology. Available at: [Link]

  • Wang, L., et al. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, J. Y., et al. (2024). Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Dwivedi, D., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Hancock, R. L., et al. (2019). JmjC histone demethylases act as chromatin oxygen sensors. Epigenetics. Available at: [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. Available at: [Link]

  • Pascual-Pla, M. P., et al. (2022). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Johansson, C., et al. (2016). Characterization of a Linked Jumonji Domain of the KDM5/JARID1 Family of Histone H3 Lysine 4 Demethylases. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, H., et al. (2023). Histone H3 lysine 4 methylation recruits DNA demethylases to enforce gene expression in Arabidopsis. Nature Plants. Available at: [Link]

  • Vicioso-Mantis, M., et al. (2022). JmjC Family of Histone Demethylases Form Nuclear Condensates. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, L., et al. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. National Institutes of Health. Available at: [Link]

  • Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Domainex.com. Available at: [Link]

  • Sarno, F., et al. (2022). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. International Journal of Molecular Sciences. Available at: [Link]

  • Cusabio. (n.d.). Histone demethylases: LSD and JmjC Families. Cusabio.com. Available at: [Link]

  • Konopleva, M., et al. (2022). Combination of the Kdm-Family Inhibitor, Jib-04, Improves Response to Acute Myeloid Leukemia Cells to Venetoclax. Blood. Available at: [Link]

  • Wu, X., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules. Available at: [Link]

  • Kim, J. Y., et al. (2024). Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Niu, J., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Demethylation by the JmjC KDMs. (A) Outline mechanism of histone lysine... ResearchGate. Available at: [Link]

  • Johansson, C., et al. (2015). Characterization of a Linked Jumonji Domain of the KDM5/JARID1 Family of Histone H3 Lysine 4 Demethylases. OSTI.GOV. Available at: [Link]

  • Mannironi, C., et al. (2014). An High-Throughput In Vivo Screening System to Select H3K4-Specific Histone Demethylase Inhibitors. PLoS ONE. Available at: [Link]

  • Bavetsias, V., et al. (2020). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemMedChem. Available at: [Link]

  • Sayegh, J., et al. (2013). Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen. Journal of Biological Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Creative-diagnostics.com. Available at: [Link]

  • Vicioso-Mantis, M., et al. (2022). JmjC Family of Histone Demethylases Form Nuclear Condensates. MDPI. Available at: [Link]

  • Biocompare. (2018). Histone H3K4me3 Antibody for Western Blot. Biocompare.com. Available at: [Link]

  • Nebbioso, A., et al. (2020). A New Family of Jumonji C Domain-Containing KDM Inhibitors Inspired by Natural Product Purpurogallin. Frontiers in Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reactionbiology.com. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS No. 56406-45-2). As a heterocyclic compound incorporating both pyridine and pyrimidine moieties, its unique chemical nature necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is classified as a hazardous substance. The primary responsibility of the researcher is to characterize waste correctly to ensure it is handled by the appropriate disposal stream.

Based on available safety data, this compound presents the following hazards[1]:

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

Due to these classifications, this chemical must be treated as hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[2]. It must never be disposed of down the drain or in regular solid waste containers. All waste material must be disposed of in accordance with national and local regulations through an approved waste disposal plant.

Immediate Safety and Personal Protective Equipment (PPE)

Given the compound's toxicity profile, stringent adherence to safety protocols is non-negotiable. The causality behind these measures is to prevent accidental exposure via the three primary routes: ingestion, skin contact, and inhalation.

Essential PPE and Handling Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne levels and prevent inhalation[3]. An emergency eyewash and safety shower must be readily accessible.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].

  • Skin Protection: Wear a fully-buttoned laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility data. Contaminated clothing must be removed immediately and washed before reuse.

  • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator should be used[3].

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled[5]. Wash hands thoroughly after handling the substance, even after removing gloves.

Waste Collection and Segregation Protocol

Proper segregation and containment from the point of generation are the cornerstones of safe chemical waste management. This protocol ensures that incompatible materials are not mixed, preventing dangerous reactions.

Step-by-Step Waste Collection:

  • Container Selection:

    • Designate a specific, dedicated waste container for 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) that will not react with the chemical. Avoid metal containers, as carboxylic acids can be corrosive[2][6].

    • The container must have a secure, tight-fitting screw cap to prevent leakage or the release of dust[7].

  • Hazardous Waste Labeling:

    • As soon as the first particle of waste is added, affix a hazardous waste label to the container.

    • The label must clearly state the words "Hazardous Waste"[8].

    • It must list the full chemical name: "4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid" and its CAS number (56406-45-2).

    • Indicate the associated hazards (e.g., "Toxic," "Irritant") using appropriate GHS pictograms[1].

  • Chemical Segregation:

    • Do NOT mix this waste with other waste streams.

    • Store the waste container segregated from incompatible chemicals. Based on its carboxylic acid and pyridine-like structure, maintain separation from:

      • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent acid-base reactions.

      • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): To avoid potentially violent reactions[9].

      • Reactive Metals (e.g., sodium, potassium, magnesium): [9]

  • Waste Accumulation:

    • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[7][8].

    • The SAA must be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign[2].

    • Ensure the container is placed in secondary containment (such as a chemical-resistant tray) to contain potential spills[2].

Below is a workflow diagram illustrating the decision and handling process for this chemical waste.

G cluster_lab Laboratory Operations cluster_disposal Institutional Disposal Workflow cluster_spill Emergency Spill Response gen Waste Generation (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 container Select Compatible Container (HDPE, Screw Cap) ppe->container Step 2 label_waste Label Container ('Hazardous Waste', Chemical Name, Hazards) container->label_waste Step 3 segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate Step 4 saa Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->saa Step 5 full Container is Full or No Longer in Use saa->full ehs_contact Contact EHS/Schedule Pickup full->ehs_contact transfer EHS Transfers Waste to Central Accumulation Area (CAA) ehs_contact->transfer vendor Licensed Waste Vendor Picks Up for Final Disposal transfer->vendor spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate spill_kit Use Spill Kit for Solids (Absorb, Sweep, Collect) evacuate->spill_kit spill_waste Place in Labeled Hazardous Waste Container spill_kit->spill_waste report Report to Supervisor/EHS spill_waste->report

Caption: Waste Disposal Workflow for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Spill and Emergency Procedures

Accidental releases must be managed promptly and safely to mitigate exposure risks.

In Case of a Spill (Solid Material):

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Avoid breathing dust.

  • Control and Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the dust from spreading. Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent from a spill kit).

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Do not create dust[10].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste for proper disposal.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation occurs or persists, seek medical attention[3].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Final Disposal Logistics

The final step involves the transfer of waste from the laboratory to a licensed disposal facility, a process managed by your institution's EHS department.

  • Scheduling Pickup: Once your waste container is full (typically no more than 90% capacity to allow for expansion) or you no longer need it, contact your EHS office to schedule a waste pickup[2].

  • Transfer to Central Accumulation Area (CAA): Trained EHS personnel will collect the waste from your laboratory's SAA and transport it to a designated Central Accumulation Area (CAA) on-site. This is a dedicated storage area where waste is held for a limited time before off-site shipment[8].

  • Manifesting and Shipment: Your institution works with a licensed hazardous waste disposal contractor to transport the waste off-site. The waste is tracked from its point of generation to its final disposal via a hazardous waste manifest system, ensuring a complete and compliant chain of custody[8][11].

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Szabo-Scandic. (2014, August 28). PAF C-16 Carboxylic Acid SAFETY DATA SHEET. [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Case Western Reserve University. Chemical Compatibility and Storage | Environmental Health and Safety. [Link]

  • Government of Canada. (2019, March 8). Carboxylic Acids Group - information sheet. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Greenbook.net. SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid. [Link]

  • Capot Chemical. MSDS of 5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.